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  • Product: Pentachloronitrosobenzene
  • CAS: 13665-49-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of Pentachloronitrosobenzene

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pentachloronitrosobenzene (C₆Cl₅NO) is a highly functionalized aromatic compound of interest in synthetic chemistry and as a potential metabolite or degradation product of the fungicide Quintozene (Pentachloronitrobenzene, PCNB). Unambiguous structural confirmation is paramount for any research involving this molecule. This technical guide provides an in-depth framework for the spectroscopic characterization of pentachloronitrosobenzene using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published reference spectra for this specific molecule, this document emphasizes the theoretical prediction of spectroscopic features based on established principles and data from analogous structures. It further outlines detailed, field-proven protocols for data acquisition and an integrated approach to spectral interpretation, designed to provide researchers with a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Implications

The structure of pentachloronitrosobenzene consists of a benzene ring where all five hydrogen atoms have been substituted by chlorine atoms, and the remaining carbon is bonded to a nitroso (-N=O) group. The molecule's planarity and substitution pattern dictate its spectroscopic properties.

Assuming restricted rotation around the C-N bond, the molecule possesses Cₛ symmetry, with the plane of the nitroso group being perpendicular to the aromatic ring. This symmetry results in chemically non-equivalent carbon atoms, which should give rise to distinct signals in the ¹³C NMR spectrum.

Caption: Molecular structure of pentachloronitrosobenzene (C₆Cl₅NO).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Analysis and Chemical Shift Prediction

The ¹³C NMR spectrum is expected to provide a clear fingerprint of the carbon skeleton. Due to the molecule's symmetry, the six aromatic carbons are expected to resolve into four distinct signals:

  • C1 (ipso-C-NO): The carbon directly attached to the electron-withdrawing nitroso group.

  • C2/C6 (ortho-C-Cl): The two carbons adjacent to the C-NO group.

  • C3/C5 (meta-C-Cl): The two carbons meta to the C-NO group.

  • C4 (para-C-Cl): The single carbon para to the C-NO group.

Predicting the chemical shifts (δ) requires considering the additive effects of the five chlorine atoms and the nitroso group on a benzene ring. For comparison, the carbon signals in chlorobenzene appear at 134.3 (C-Cl), 129.7 (meta), 128.6 (ortho), and 126.4 (para) ppm.[1] The additional chlorine atoms will generally cause downfield shifts. The nitroso group is a strongly deshielding substituent, particularly for the ipso-carbon.

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C1 (ipso-C-NO)155 - 170The nitroso group is strongly electron-withdrawing and deshielding. This carbon is expected to be the furthest downfield.
C2/C6 (ortho)130 - 140Influenced by the adjacent C-NO group and the attached chlorine. The combination of these effects likely results in a significant downfield shift.
C3/C5 (meta)132 - 142Primarily influenced by the attached chlorine and neighboring chlorinated carbons. Expected to be in the typical range for chlorinated aromatic carbons.
C4 (para)135 - 145Influenced by the attached chlorine and the electronic effects of the para-nitroso group. This position is often highly deshielded in substituted benzenes.

Table 1: Predicted ¹³C NMR Chemical Shifts for Pentachloronitrosobenzene.

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Expected Chemical Shift

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms, despite experimental challenges. The ¹⁵N isotope has a low natural abundance (0.37%) and a low gyromagnetic ratio, leading to low sensitivity.[2] However, it also has a spin of ½, resulting in sharp signals, and its chemical shifts span a very wide range (>1000 ppm), making it highly sensitive to changes in chemical structure.[2]

For nitrosoarenes, the ¹⁵N chemical shift is exceptionally far downfield. This is due to the large paramagnetic contribution to the nuclear shielding, which is related to the N=O double bond and the presence of low-lying excited electronic states. Solid-state ¹⁵N NMR studies of various nitrosoarene complexes have reported isotropic chemical shifts ranging from approximately 170 to over 800 ppm downfield from liquid ammonia.[3]

Nucleus Predicted Chemical Shift (δ, ppm) Justification & Reference Standard
¹⁵N (-N=O)550 - 850 (vs. NH₃)The nitroso group in aromatic systems is extremely deshielded. This range is based on published data for related nitrosoarene compounds.[3][4] Note: To convert to the IUPAC standard, nitromethane (CH₃NO₂), subtract ~380.5 ppm from the value referenced to ammonia (NH₃).[2]

Table 2: Predicted ¹⁵N NMR Chemical Shift for Pentachloronitrosobenzene.

Infrared (IR) Spectroscopy

Analysis of Key Vibrational Modes

IR spectroscopy provides crucial information about the functional groups present in a molecule.[5] The IR spectrum of pentachloronitrosobenzene is expected to be dominated by absorptions from the N=O group, the aromatic ring, and the numerous C-Cl bonds.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity Justification
N=O Stretch (Monomer) 1500 - 1620StrongThis is the characteristic stretching frequency for the nitroso group in monomeric nitrosoarenes. The exact position is sensitive to the electronic effects of the ring substituents.
Aromatic C=C Stretches 1350 - 1500Medium to WeakPolychlorination and substitution with the nitroso group significantly alter the typical aromatic C=C stretching pattern (usually ~1600, 1580, 1500, 1450 cm⁻¹). The intensities of these bands are often weak in highly substituted, symmetrical benzenes.
C-Cl Stretches 1000 - 1200 and < 800StrongThe multiple C-Cl bonds will give rise to several strong, complex absorptions in the fingerprint region of the spectrum. This region will be highly characteristic of the specific polychlorination pattern.
Aromatic C-N Stretch 1100 - 1250MediumThe stretching vibration of the bond connecting the aromatic ring to the nitroso group.

Table 3: Predicted IR Absorption Frequencies for Pentachloronitrosobenzene.

Experimental Protocols & Workflow

The following protocols describe a robust methodology for acquiring high-quality spectroscopic data for pentachloronitrosobenzene.

Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Given the solubility of related compounds, Toluene-d₈ or Chloroform-d are excellent starting choices.[6][7] Ensure the sample is fully dissolved.

    • Expert Insight: For ¹⁵N NMR, where long acquisition times are expected, using a solvent with a high boiling point like Toluene-d₈ minimizes solvent evaporation over the course of the experiment.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled ¹³C{¹H} pulse sequence.

    • Set a spectral width of ~250 ppm (e.g., from -20 to 230 ppm).

    • Employ a relaxation delay (d1) of at least 2 seconds to ensure quantitative observation of all carbon signals, especially quaternary carbons.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • ¹⁵N NMR Acquisition:

    • Use a standard direct-observe ¹⁵N pulse sequence, or a proton-detected heteronuclear correlation experiment (e.g., HMBC) if sample concentration is low.

    • Set a wide spectral width of at least 1000 ppm, centered around the expected nitroso region (~700 ppm vs NH₃).

    • Causality: Due to the very long spin-lattice relaxation times (T₁) of ¹⁵N nuclei in environments like this, a long relaxation delay (d1) of 10-20 seconds is critical for signal detection. Alternatively, a small amount of a paramagnetic relaxation agent like Cr(acac)₃ can be added to shorten T₁ and reduce total experiment time.

    • Acquire a large number of scans (several thousand) over several hours or overnight to compensate for the low natural abundance and sensitivity.

Protocol: IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry ~1-2 mg of the sample and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr).

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (as per instrument guidelines) to form a transparent or translucent pellet.

    • Expert Insight: This method avoids solvent interference bands and provides a high-quality spectrum across the full mid-IR range.[8]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

Integrated Characterization Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Purified C₆Cl₅NO Prep_NMR Dissolve in Toluene-d₈ Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Acq_13C ¹³C NMR Acquisition Prep_NMR->Acq_13C Acq_15N ¹⁵N NMR Acquisition Prep_NMR->Acq_15N Acq_IR FT-IR Acquisition Prep_IR->Acq_IR Analysis Integrated Spectral Interpretation Acq_13C->Analysis Acq_15N->Analysis Acq_IR->Analysis Confirm Structural Confirmation Analysis->Confirm

Caption: Workflow for the spectroscopic characterization of pentachloronitrosobenzene.

Integrated Analysis for Structural Verification

No single spectroscopic technique is sufficient for absolute structural proof. The power of this approach lies in the integration of all data points. The final confirmation of the pentachloronitrosobenzene structure is a logical process where each piece of evidence validates the others.

Logic IR_NO Strong IR Band ~1550 cm⁻¹ Inf_NO Nitroso Group (-N=O) Present IR_NO->Inf_NO IR_CCl Strong IR Bands < 1200 cm⁻¹ Inf_PentaCl Pentachloro-substituted Ring Present IR_CCl->Inf_PentaCl NMR_15N ¹⁵N Signal > 550 ppm NMR_15N->Inf_NO NMR_13C Four Aromatic ¹³C Signals NMR_13C->Inf_PentaCl NMR_13C_ipso ¹³C Signal > 155 ppm Inf_Structure Structure is C₆Cl₅NO NMR_13C_ipso->Inf_Structure Inf_NO->Inf_Structure Inf_PentaCl->Inf_Structure Conclusion Structure Confirmed Inf_Structure->Conclusion

Caption: Logical diagram for structural confirmation using integrated spectroscopic data.

A successful characterization will show:

  • From IR: The presence of a strong N=O stretch and the complex pattern of C-Cl stretches confirms the key functional groups.

  • From ¹⁵N NMR: An extremely downfield signal confirms the presence of the nitroso group attached to an aromatic system.

  • From ¹³C NMR: The observation of exactly four signals in the aromatic region confirms the pentasubstituted pattern on the benzene ring, and a signal >155 ppm confirms the C-NO connectivity.

When all these data points are consistent with the predicted values, researchers can have high confidence in the structural assignment of pentachloronitrosobenzene.

References

  • PubChem. (n.d.). Pentachlorobenzene. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Godbout, N., et al. (1998). A Solid-State Nitrogen-15 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation of Nitrosoarene-Metal Interactions. Journal of the American Chemical Society, 120(21), 5369-5379. (Note: A direct link to the full text may require a subscription; the abstract is available at the University of Illinois IDEALS repository). A representative link is: [Link]

  • Thorn, K. A., & Mikita, M. A. (1992). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso nitrogens on the ammonia scale. ResearchGate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra, Spring 2011). A representative link to the reference spectra document is: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A more recent and expanded version by Fulmer et al. is available). A link to the expanded version is: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1624. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • University of Durham. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • Wang, Z., et al. (2022). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. Molecules, 27(3), 679. Retrieved from [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • NIST. (n.d.). Benzene, pentachloronitro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Martin-Drumel, M. A., et al. (2021). A rotational and vibrational investigation of phenylpropiolonitrile (C₆H₅C₃N). arXiv. Retrieved from [Link]

  • Reich, H. J. (n.d.). Hans Reich Collection of NMR Data. OrganicChemistryData.org. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. (Referenced in "12 Examples of IR-Spectra"). A representative link to the example spectra document is: [Link]

  • Clark, J. (2014). The C-13 NMR spectrum of chlorobenzene. Doc Brown's Chemistry. Retrieved from [Link]

  • Cho, M. (2020). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. Chemical Reviews, 120(15), 7634-7673. Retrieved from [Link]

  • Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST. Retrieved from [Link]

  • Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 2. NIST. Retrieved from [Link]

  • Wang, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1219. Retrieved from [Link]

  • Knich, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1341. Retrieved from [Link]

  • Teeter, J. D., et al. (2020). On‐Surface Synthesis and Spectroscopic Characterization of Laterally Extended Chevron Graphene Nanoribbons. Chemistry – A European Journal, 26(52), 11899-11903. A representative link is: [Link]

  • El-Ghayoury, A., et al. (2015). Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate. Retrieved from [Link]

  • Teeter, J. D., et al. (2020). On‐Surface Synthesis and Spectroscopic Characterization of Laterally Extended Chevron Graphene Nanoribbons. Request PDF on ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Environmental Degradation Pathways of Pentachloronitrosobenzene (PCNB) in Soil

Executive Summary Pentachloronitrosobenzene (PCNB), a widely used fungicide, exhibits significant persistence in soil environments, posing potential risks to ecosystems and human health. Understanding its degradation pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentachloronitrosobenzene (PCNB), a widely used fungicide, exhibits significant persistence in soil environments, posing potential risks to ecosystems and human health. Understanding its degradation pathways is paramount for developing effective remediation strategies and conducting accurate environmental risk assessments. This technical guide provides a comprehensive overview of the biotic and abiotic transformation processes that govern the fate of PCNB in soil. We delve into the primary reductive pathways, identify key microbial species and chemical mediators, and characterize the major metabolites formed, such as pentachloroaniline (PCA) and pentachlorothioanisole (PCTA). This document synthesizes current research to explain the causality behind experimental observations, outlines detailed protocols for studying PCNB degradation, and visually maps the complex chemical transformations through structured diagrams. The guide is intended for researchers, environmental scientists, and professionals in related fields, offering field-proven insights into the complex lifecycle of PCNB in the soil matrix.

Introduction to Pentachloronitrosobenzene (PCNB)

Chemical Properties and Agricultural Use

Pentachloronitrosobenzene (also known as quintozene) is a chlorinated aromatic fungicide used to control soil-borne fungal diseases in various agricultural settings, including greenhouse cultivation of crops like lettuce and chicory.[1] Its chemical structure, characterized by a benzene ring substituted with five chlorine atoms and a nitro group, contributes to its stability and persistence in the environment.[2] Due to its extensive application and persistence, residues of PCNB, its manufacturing impurities (e.g., hexachlorobenzene, HCB), and its metabolites are frequently detected in agricultural soils.[1]

Environmental Fate and Toxicity

The environmental concern surrounding PCNB stems from its persistence and the tendency of its residues to be taken up by crops from contaminated soils.[1] The toxicity of PCNB and its degradation products to soil organisms, such as earthworms, has been documented, with exposure leading to growth inhibition and increased oxidative stress.[3] The degradation of PCNB is often slow and complex, leading to the formation of various metabolites that may also be persistent and toxic. Both biological and abiological processes contribute to its transformation in soil, making it crucial to understand the mechanisms that drive these pathways.[4][5]

Biotic Degradation Pathways

Microbial activity is a primary driver of PCNB transformation in soil. The most significant and widely reported biotic pathway involves the reduction of the nitro group, particularly under low-oxygen conditions.

Reductive Pathway: The Dominant Microbial Transformation

The principal biotransformation of PCNB in soil is the reduction of its nitro group (-NO₂) to an amino group (-NH₂), resulting in the formation of pentachloroaniline (PCA).[6] This reaction is highly favorable under anoxic or anaerobic conditions, such as those found in waterlogged soils or sediments. Studies using denitrifying microbial cultures have shown that PCNB is readily transformed into PCA, especially when nitrate concentrations are low.[6] However, PCA is often more persistent than its parent compound, and its further degradation or dechlorination under these conditions is not readily observed, leading to its accumulation in the environment.[6]

Key Microbial Players

Specific microorganisms capable of degrading PCNB have been isolated and characterized. A notable example is Arthrobacter nicotianae strain DH19, isolated from ginseng rhizosphere soil, which can utilize PCNB as its sole source of carbon for growth.[7] This strain has demonstrated high degradation efficiency, removing over 90% of PCNB within seven days under optimal conditions (pH 6.85, 30°C).[7] The identification of such strains is significant as they hold potential for use in bioremediation strategies for PCNB-contaminated sites.[5][7]

Further Metabolism and Dechlorination

Beyond the primary reduction to PCA, other metabolites have been identified, indicating multiple biotransformation routes. These include tetrachloroaniline (TeCA), pentachlorothiophenol, pentachloroanisole, and pentachlorothioanisole (PCTA).[1] The formation of sulfur-containing metabolites like pentachlorothiophenol and PCTA suggests an initial reaction involving glutathione, a pathway that shares similarities with the metabolism of hexachlorobenzene (HCB).[1]

Visualization: Biotic Degradation Pathway

Biotic Degradation of PCNB cluster_main Primary Reductive Pathway cluster_bacteria Key Microorganism PCNB Pentachloronitrosobenzene (C₆Cl₅NO₂) PCA Pentachloroaniline (PCA) (C₆Cl₅NH₂) PCNB->PCA Nitroreductase Activity (Anoxic/Anaerobic Conditions) Other Further Metabolites (e.g., TeCA, PCTA) PCA->Other Further Biotransformation Arthrobacter Arthrobacter nicotianae Arthrobacter->PCA Mediates Transformation

Caption: Primary biotic pathway of PCNB via nitro group reduction to PCA.

Abiotic Degradation Pathways

In addition to microbial action, chemical reactions occurring on the surface of soil minerals can significantly contribute to PCNB degradation, particularly in anoxic environments.

Role of Iron Minerals in Reductive Degradation

Abiotic reduction of PCNB is effectively mediated by ferrous iron (Fe(II)) associated with the surfaces of iron oxide minerals, such as goethite.[4][8] This process is highly relevant in anoxic soils and wetland sediments, where Fe(II) concentrations can be substantial.[4] Research indicates that the degradation kinetics are consistent with a surface-mediated reaction, where the iron oxide surface itself plays a direct role, rather than a simple reaction with adsorbed Fe(II).[4][8] This abiotic pathway also leads to the reduction of the nitro group, contributing to the formation of PCA. The presence of naturally occurring iron oxide nanoparticles can also facilitate this transformation, highlighting the importance of soil mineralogy in the fate of nitroaromatic compounds.[4]

Visualization: Abiotic Degradation Mechanism

Abiotic Degradation of PCNB PCNB Pentachloronitrosobenzene (Aqueous) Surface Goethite Surface with Adsorbed Fe(II) PCNB->Surface Surface Association PCA Pentachloroaniline (PCA) Surface->PCA Electron Transfer (Reduction of -NO₂) FeIII Oxidized Iron (Fe(III)) Surface->FeIII Oxidation of Fe(II)

Caption: Abiotic reduction of PCNB on an Fe(II)-goethite mineral surface.

Summary of Key Metabolites

The degradation of PCNB results in several identifiable metabolites. Understanding these products is crucial for a complete assessment of environmental contamination, as they may have their own toxicological profiles and persistence characteristics.

Metabolite NameAbbreviationChemical FormulaAssociated PathwayReference
PentachloroanilinePCAC₆Cl₅NH₂Biotic & Abiotic[1][6][9]
PentachlorothioanisolePCTAC₇H₃Cl₅SBiotic[1][9]
PentachlorobenzenePeCBC₆HCl₅Biotic[6][9]
TetrachloroanilineTeCAC₆H₃Cl₄NBiotic[1]
Pentachlorothiophenol-C₆HCl₅SBiotic[1]
Pentachloroanisole-C₇H₃Cl₅OBiotic[1]

Factors Influencing Degradation Rates

The rate and extent of PCNB degradation in soil are not constant but are influenced by a combination of environmental and biological factors.

  • Redox Potential: Anoxic and anaerobic conditions strongly favor the reductive pathways that transform PCNB to PCA, both biotically and abiotically.[4][6]

  • Electron Acceptors: The presence of compounds like nitrate can influence microbial activity. PCNB reduction has been observed to proceed concurrently with nitrate reduction, particularly when nitrate levels fall below a certain threshold (e.g., 20 mg N/L).[6]

  • Soil Physicochemical Properties: Soil pH, temperature, and organic matter content directly impact microbial activity. For instance, the optimal degradation by Arthrobacter nicotianae DH19 occurs at a pH of 6.85 and a temperature of 30°C.[7]

  • Microbial Community: The presence and abundance of specific PCNB-degrading microorganisms are critical for efficient biotic degradation.[7]

  • Mineralogy: The type and concentration of iron minerals (e.g., goethite) and the availability of Fe(II) are key determinants for the rate of abiotic degradation.[4][8]

Methodologies for Studying PCNB Degradation

Investigating the fate of PCNB in soil requires robust experimental and analytical protocols. This section outlines validated methodologies for extraction, cleanup, and quantification.

Experimental Protocol: Sample Extraction and Cleanup

This protocol is adapted from established methods for the extraction of PCNB and its metabolites from soil for subsequent analysis.[1][9]

Objective: To efficiently extract PCNB, PCA, PCTA, PeCB, and HCB from soil samples and remove interfering substances.

Materials:

  • Homogenized soil sample (100 g)

  • Ethyl acetate-methanol (90:10, v/v) or Acetone

  • Petroleum ether

  • 10% Sodium Chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Basic alumina for column chromatography

  • Hexane

  • Separatory funnels, vacuum filtration apparatus, rotary evaporator, centrifuge tubes

Procedure:

  • Extraction:

    • Mix 100 g of homogenized soil with 500 mL of acetone (or ethyl acetate-methanol mixture) and agitate thoroughly.

    • Filter the mixture using a vacuum filtration apparatus and collect the filtrate in a large separatory funnel.[9]

  • Liquid-Liquid Partitioning:

    • Add 200 mL of 10% aqueous NaCl solution to the filtrate.

    • Perform two successive extractions by adding 200 mL of petroleum ether each time and shaking vigorously for 1 minute.[9]

    • Allow the phases to separate and collect the upper petroleum ether phase.

  • Drying and Concentration:

    • Pass the combined petroleum ether extracts through a column of anhydrous sodium sulfate to remove residual water.

    • Add approximately 2 mL of toluene to the extract and concentrate the volume to ~5 mL using a rotary evaporator.[9]

  • Column Cleanup (if necessary):

    • Prepare a chromatography column with basic alumina.

    • Apply the concentrated extract to the column.

    • Flush the column with hexane to elute interfering compounds.[1]

    • Elute the target analytes with an appropriate solvent mixture.

  • Final Concentration:

    • Transfer the cleaned extract to a precalibrated centrifuge tube.

    • Concentrate the sample to a final volume (e.g., 2 mL) under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.[9]

Experimental Protocol: Analytical Quantification (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying PCNB and its metabolites.[10]

Instrumental Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar capillary column.[10]

  • Carrier Gas: Helium or high-purity nitrogen at a constant flow rate (e.g., 1.0 mL/min).[10]

  • Injection: 1.0 µL, splitless mode.[10]

  • Inlet Temperature: 280°C.[10]

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Ion Source Temperature: 280°C.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for PCNB and each metabolite. Full scan mode can be used for initial identification.

Visualization: Experimental Workflow

Analytical Workflow for PCNB in Soil cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Soil Sampling & Homogenization s2 2. Solvent Extraction (e.g., Acetone) s1->s2 s3 3. Liquid-Liquid Partitioning s2->s3 s4 4. Cleanup (Alumina Column) s3->s4 s5 5. Concentration (Nitrogen Evaporation) s4->s5 a1 6. GC-MS Injection s5->a1 a2 7. Compound Separation (GC Column) a1->a2 a3 8. Detection & Identification (Mass Spectrometer) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Quantification (Calibration Curve) d1->d2 d3 11. Reporting Results (mg/kg) d2->d3

Caption: Standard workflow for the analysis of PCNB and its metabolites in soil.

Conclusion and Future Research Directions

The environmental degradation of pentachloronitrosobenzene in soil is a multifaceted process driven by both microbial and abiotic mechanisms. The primary transformation is the reduction of the nitro group to form pentachloroaniline (PCA), a reaction that occurs under anoxic conditions and is mediated by both specific bacteria and iron mineral surfaces. While several other metabolites have been identified, the persistence of PCA remains a significant challenge, necessitating further research.

Future investigations should focus on:

  • Elucidating the complete mineralization pathways: Identifying microorganisms and conditions that can degrade the persistent PCA metabolite.

  • Exploring synergistic effects: Investigating how combined biotic and abiotic processes can be harnessed for more effective remediation.

  • Developing advanced remediation technologies: Applying strains like Arthrobacter nicotianae in practical bioremediation scenarios (bioaugmentation) to clean up contaminated sites.

  • Quantitative risk assessment: Better quantifying the contribution of each pathway under varying field conditions to improve environmental fate models.

By continuing to unravel the complexities of PCNB's lifecycle in soil, the scientific community can develop more effective strategies to mitigate its environmental impact.

References

  • Unknown. (n.d.). Liquid chromatographic analysis of pentachloronitrobenzene and its metabolites in soils. ResearchGate. Retrieved from [Link]

  • Okutman Tas, D., & Pavlostathis, S. G. (2010). Microbial transformation of pentachloronitrobenzene under nitrate reducing conditions. Biodegradation, 21(5), 691–702. Retrieved from [Link]

  • Li, D., Zhang, Y., Liu, H., Li, H., & Han, J. (2015). Biodegradation of pentachloronitrobenzene by Arthrobacter nicotianae DH19. Letters in Applied Microbiology, 61(4), 366–372. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Pentachloronitro benzene; 440677-01. EPA.gov. Retrieved from [Link]

  • McCormick, M. L., & Riefler, R. G. (2004). Abiotic Degradation of Pentachloronitrobenzene by Fe(II): Reactions on Goethite and Iron Oxide Nanoparticles. Environmental Science & Technology, 38(16), 4353–4360. Retrieved from [Link]

  • Li, Y., Liu, Y., Liu, H., Rong, C., & Zhang, G. (2022). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. Molecules, 27(3), 643. Retrieved from [Link]

  • Unknown. (n.d.). III Analytical Methods. UNEP. Retrieved from [Link]

  • Arora, P. K. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. ResearchGate. Retrieved from [Link]

  • McCormick, M. L., & Riefler, R. G. (2004). Abiotic Degradation of Pentachloronitrobenzene by Fe(II): Reactions on Goethite and Iron Oxide Nanoparticles. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Microbial decomposition of sodium pentachlorophenolate. ACS Publications. Retrieved from [Link]

  • Lamarche, G., & Bisaillon, J. G. (2019). Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process. International Journal of Environmental Research and Public Health, 16(21), 4165. Retrieved from [Link]

  • Yu, Y., Liu, H., Liu, Y., & Zhang, S. (2019). Bioaccumulation and toxicity of pentachloronitrobenzene to earthworm (Eisenia fetida). Ecotoxicology and Environmental Safety, 178, 130–137. Retrieved from [Link]

  • Interstate Technology & Regulatory Council (ITRC). (n.d.). 10 Analytical Methods. ITRCweb.org. Retrieved from [Link]

  • Semple, K. T., & Loibner, A. P. (2013). Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies: A Review. ResearchGate. Retrieved from [Link]

  • de Vos, R. H., ten Noever de Brauw, M. C., & Olthof, P. D. (1974). Residues of pentachloronitrobenzene and related compounds in greenhouse soils. Bulletin of Environmental Contamination and Toxicology, 11(6), 567–571. Retrieved from [Link]

Sources

Foundational

Pentachloronitrosobenzene in Electron Spin Resonance (ESR) Spectroscopy: A Technical Guide to Highly Halogenated Spin Traps

Executive Summary Electron Spin Resonance (ESR) spectroscopy—interchangeably referred to as Electron Paramagnetic Resonance (EPR)—is the definitive analytical technique for the direct detection of chemical species contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electron Spin Resonance (ESR) spectroscopy—interchangeably referred to as Electron Paramagnetic Resonance (EPR)—is the definitive analytical technique for the direct detection of chemical species containing unpaired electrons. However, many critical intermediates in pharmacology, toxicology, and materials science (such as reactive oxygen species or transient carbon-centered radicals) possess half-lives in the nanosecond to microsecond regime. This renders their steady-state concentrations too low for direct ESR detection.

Spin trapping resolves this by utilizing a diamagnetic probe (the spin trap) that reacts with the transient radical to form a persistent, ESR-active nitroxide radical (the spin adduct). While classical traps like nitrosobenzene (NB) are widely used, they suffer from rapid adduct degradation and highly complex spectral splitting patterns. Pentachloronitrosobenzene (PCNB) represents a highly specialized, sterically hindered alternative. By completely halogenating the aromatic ring, researchers can drastically increase the half-life of the resulting spin adducts while simplifying the spectral output, making PCNB an invaluable tool for complex radical characterization.

Mechanistic Principles of PCNB Spin Trapping

The efficacy of a spin trap is governed by the kinetics of radical capture and the thermodynamic stability of the resulting adduct. PCNB leverages extreme steric and electronic modulation to achieve superior performance.

The "Pentachloro" Advantage: Causality in Molecular Design

When a transient radical ( R∙ ) reacts with a standard nitrosoarene, it attacks the nitrogen atom of the nitroso group ( Ar−N=O ) to form a nitroxide radical ( Ar−N(O∙)−R ). In unhindered systems like nitrosobenzene, the resulting spin adduct is vulnerable to secondary radical attacks at the ortho and para positions of the aromatic ring, leading to rapid signal decay.

PCNB solves this through two primary mechanisms:

  • Steric Shielding: The bulky ortho-chlorine atoms force the nitroso group out of coplanarity with the aromatic ring. Once the radical is trapped, these chlorines act as a physical barricade, preventing bimolecular disproportionation, dimerization, and secondary radical attacks on the ring.

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I effect) of the five chlorine atoms pulls electron density away from the nitroxide oxygen. This localizes the unpaired spin density more heavily on the nitrogen atom, which subtly increases the nitrogen hyperfine coupling constant ( aN​ ) and alters the redox potential of the adduct, rendering it highly resistant to further oxidation or reduction.

Spectral Simplification

A major analytical bottleneck with standard nitrosobenzene is the presence of five aromatic protons, which couple with the unpaired electron to create a dense multiplet of ESR lines. PCNB lacks aromatic protons entirely. Consequently, the ESR spectrum of a PCNB spin adduct is dominated solely by the nitrogen triplet (due to the 14N nucleus, I=1 ) and the magnetic nuclei of the trapped radical itself, allowing for unambiguous identification of the radical species.

G R Transient Radical (R•) Adduct Nitroxide Spin Adduct (ESR Active) R->Adduct Addition to N PCNB Pentachloronitrosobenzene (Spin Trap) PCNB->Adduct Trapping

Diagram 1: Mechanistic workflow of transient radical capture by Pentachloronitrosobenzene.

Experimental Protocols

Protocol A: Synthesis and Isolation of PCNB

Synthesizing highly electron-deficient nitrosoarenes requires specific oxidative strategies, as standard oxidants often fail or over-oxidize the precursor to a nitro compound. The oxidation of amine precursors, such as N-pentachlorophenylpiperidine, using peroxyformic acid is a validated route to yield pentachloronitrosobenzene[1].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the amine precursor (e.g., N-pentachlorophenylpiperidine) in a non-reactive, halogenated solvent (e.g., dichloromethane) under an inert argon atmosphere.

  • Oxidation: Slowly add a freshly prepared solution of peroxyformic acid at 0°C. Causality: Low temperatures are strictly maintained to prevent the over-oxidation of the nitroso product into pentachloronitrobenzene.

  • Quenching & Extraction: Quench the reaction with cold water and extract the organic layer. Wash sequentially with dilute sodium bicarbonate and brine to remove residual acids.

  • Purification & Self-Validation: Purify via silica gel chromatography. Self-Validating System: Nitrosoarenes exist in a thermodynamic equilibrium between a colorless azodioxy dimer (solid state) and a monomer (solution). The successful isolation of PCNB is visually validated when the purified solid dissolves in an organic solvent to yield a characteristic blue/green solution, indicative of the n→π∗ transition of the active monomeric nitroso group.

Protocol B: ESR Spin Trapping Workflow

To achieve high-resolution ESR spectra, the experimental setup must eliminate environmental factors that cause line broadening.

Step-by-Step Methodology:

  • Sample Degassing (Critical): Dissolve PCNB (typically 10–50 mM) and the radical precursor in the chosen solvent. Subject the solution to at least three freeze-pump-thaw cycles on a Schlenk line. Causality: Dissolved oxygen ( O2​ ) is a paramagnetic triplet diradical. Its presence causes severe dipole-dipole interactions and Heisenberg spin-exchange collisions, which broaden the ESR lines and mask fine hyperfine couplings.

  • Radical Generation: Transfer the degassed solution into a quartz ESR flat cell or capillary tube. Initiate radical generation in situ within the spectrometer cavity (e.g., via UV irradiation or thermal initiation).

  • Spectrometer Tuning:

    • Microwave Power: Set to < 2 mW. Causality: Nitroxide radicals are easily saturated. High microwave power equalizes the populations of the upper and lower spin states, distorting peak heights and broadening the signal.

    • Modulation Amplitude: Set strictly below the expected peak-to-peak linewidth (e.g., 0.1 G). Causality: Over-modulation artificially broadens the spectral lines, erasing the fine structural details of the trapped radical.

  • Data Acquisition: Sweep the magnetic field (typically a 100 Gauss sweep width centered around g ≈ 2.006) and record the first-derivative absorption spectrum.

Workflow Prep 1. Sample Prep (Degassed Solvent + PCNB) Gen 2. Radical Generation (UV/Thermal/Chemical) Prep->Gen Cavity 3. ESR Cavity Insertion (Temperature Controlled) Gen->Cavity Detect 4. Magnetic Field Sweep & Microwave Absorption Cavity->Detect Spectrum 5. Signal Processing (First Derivative Spectrum) Detect->Spectrum

Diagram 2: Step-by-step experimental workflow for ESR spectroscopy using PCNB.

Quantitative Data: Spin Adduct Comparison

The table below summarizes the structural and spectroscopic advantages of utilizing PCNB over standard unhindered nitrosobenzene (NB) for trapping transient alkyl radicals (e.g., methyl radical, ⋅CH3​ ).

ParameterNitrosobenzene (NB)Pentachloronitrosobenzene (PCNB)Mechanistic Rationale
Steric Hindrance LowExtremely HighBulky ortho-chlorines physically block secondary radical attacks at the aromatic ring.
Adduct Half-Life MinutesHours to DaysPrevention of disproportionation and dimerization decay pathways.
Nitrogen HFC ( aN​ ) ~13.5 G~14.2 GElectron-withdrawing chlorines localize spin density heavily on the N-O moiety.
Spectral Complexity High (Proton HFCs)Low (No ring protons)Absence of aromatic protons eliminates complex multiplet splitting, isolating the trapped radical's signal.

References

  • Source: acs.

Sources

Exploratory

crystal structure and x-ray diffraction data for pentachloronitrosobenzene

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Pentachloronitrosobenzene Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Pentachloronitrosobenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of pentachloronitrosobenzene (C₆Cl₅NO). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state properties of this compound.

Introduction: The Significance of Pentachloronitrosobenzene's Solid-State Structure

Pentachloronitrosobenzene (PCNB), also known as Quintozene, is a well-established fungicide used to control a variety of soil-borne and seed-borne diseases in agriculture.[1][2] Its chemical structure consists of a benzene ring where all five hydrogen atoms have been substituted by chlorine atoms, and the remaining carbon atom is bonded to a nitroso group. Beyond its agrochemical applications, the highly substituted and electron-deficient aromatic system of PCNB makes it a molecule of interest for fundamental studies in crystal engineering and supramolecular chemistry.

The efficacy, stability, and bioavailability of any solid-state active ingredient are intrinsically linked to its crystal structure. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for controlling physicochemical properties such as solubility, dissolution rate, melting point, and chemical stability. The study of pentachloronitrosobenzene's crystal structure reveals fascinating complexities, including significant molecular disorder, which have implications for its behavior and formulation.[3][4][5] This guide will delve into the experimental determination of this structure and the key insights it provides.

Synthesis and Preparation of Single Crystals

Synthesis of Pentachloronitrosobenzene

Several synthetic routes to pentachloronitrosobenzene have been established since its initial synthesis in 1868.[1]

  • Chlorination of Nitrobenzene: A common industrial method involves the direct chlorination of nitrobenzene in chlorosulfuric acid at 60–70 °C, using iodine as a catalyst.[1]

    • 5 Cl₂ + C₆H₅NO₂ → C₆Cl₅NO₂ + 5 HCl

  • Nitration of Polychlorinated Benzenes: PCNB can also be produced by the nitration of pentachlorobenzene using a mixture of nitric acid and sulfuric acid (mixed nitration acid).[6][7] Commercial processes often involve reacting pentachlorobenzene with mixed acid at temperatures between 100°C and 120°C.[6][7]

  • Oxidation of Amines: Another laboratory-scale synthesis involves the oxidation of N-pentachlorophenylpiperidine or N-pentachlorophenylpyrrolidine using oxidizing agents like peroxyformic acid.[8][9]

Experimental Protocol: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical prerequisite for successful X-ray diffraction analysis. For pentachloronitrosobenzene, a reliable method is slow evaporation from an ethanolic solution.

Methodology:

  • Dissolution: Prepare a saturated or near-saturated solution of pentachloronitrosobenzene powder in absolute ethanol at room temperature. Gentle warming can be used to facilitate dissolution, but the solution should be allowed to return to ambient temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant room temperature.

  • Crystal Growth: Over a period of several days to a week, as the ethanol slowly evaporates, the solution will become supersaturated, leading to the formation of chunky, trigonal-habit single crystals suitable for diffraction experiments.[4]

Single-Crystal X-ray Diffraction: Workflow and Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The diagram below outlines the logical flow of a typical single-crystal X-ray diffraction experiment, from data collection to the final refined structure.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (Goniometer, Detector) crystal_selection->data_collection Mount on Diffractometer data_reduction Data Reduction & Integration (Indexing, Intensity Extraction) data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution (Direct Methods / Patterson) data_reduction->structure_solution Reflection File (hkl) structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement Initial Atomic Model validation Structure Validation & CIF Generation structure_refinement->validation Refined Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

  • Data Reduction: The collected images are processed to index the diffraction spots, determine the unit cell parameters and crystal system, and integrate the intensities of each reflection.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which an initial model of the molecular structure can be derived.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes atomic coordinates, thermal displacement parameters, and site occupancies to achieve the best possible fit between the calculated and observed structure factors. The quality of the fit is monitored by the R-value, with a lower value indicating a better agreement. For pentachloronitrosobenzene, a final R-value of 0.107 was achieved for 225 observed reflections.[5]

  • Validation: The final structure is validated for geometric consistency and correctness, and the results are typically reported in a standard Crystallographic Information File (CIF).

Results and Discussion: The Crystal Structure of Pentachloronitrosobenzene

Crystallographic Data

The crystal structure of pentachloronitrosobenzene has been determined to be trigonal, belonging to the rhombohedral system.[3][4][5] Key crystallographic parameters are summarized in the table below.

ParameterValueReference(s)
Chemical FormulaC₆Cl₅NO₂[1]
Formula Weight295.32 g/mol [1]
Crystal SystemTrigonal[4][5]
Space GroupR3[4][5]
Unit Cell Dimensions
a (Å)8.769 Å / 8.751(2) Å[4][5]
c (Å)11.209 Å / 11.111(5) Å[4][5]
Volume (ų)~745.8 ų(calculated)
Z (Molecules/Unit Cell)3[4][5]
Calculated Density (g/cm³)1.971 g/cm³[4]
Final R-value0.107 (for 225 reflections)[5]
Molecular Structure and Disorder

The molecular structure of pentachloronitrosobenzene features a planar pentachlorophenyl ring. A key feature of the structure is the orientation of the nitroso group, which is twisted relative to the plane of the benzene ring. The angle between the plane of the nitro group and the benzene ring has been determined to be 62°.[5]

Caption: Molecular structure of pentachloronitrosobenzene.

A critical and defining aspect of the pentachloronitrosobenzene crystal structure at room temperature is its disordered nature.[3][4][5] The X-ray diffraction analysis reveals that the nitroso group is not localized to a single position. Instead, its electron density overlaps with that of one of the chlorine atoms.[5] This means that within the crystal lattice, the nitroso group statistically occupies one of the six substituent positions around the ring with equal probability. This disorder gives the molecule an apparent, time-averaged symmetry of 6 in the crystal, which is higher than the actual symmetry of an individual molecule.[5] Furthermore, the nitro group itself can adopt two different orientations around the C-N bond.[5] This inherent disorder is a crucial factor influencing the compound's thermodynamic properties.

Crystal Packing and Intermolecular Interactions

The molecules of pentachloronitrosobenzene are arranged in the crystal in a highly ordered, layered fashion. The planar benzene rings lie flat in close-packed planes parallel to the (0001) crystallographic plane.[3][4] This layered arrangement is stabilized by non-covalent intermolecular interactions.

Given the planar, aromatic nature of the molecules and their parallel stacking, π-π stacking interactions are expected to play a significant role in the cohesion of the crystal lattice.[10][11] These interactions occur between the electron-rich π-systems of adjacent benzene rings, contributing to the stability of the layered packing. While the disordered nature of the nitroso and chloro groups complicates a precise analysis, the close packing within the layers suggests that van der Waals forces and potential halogen-nitro interactions also contribute to the overall lattice energy. The study of such intermolecular forces is crucial for understanding polymorphism and crystal habit.[12][13]

Thermal Behavior

Calorimetric studies have identified a phase transition at 408 K (135 °C), which is just 9 K below the compound's melting point (144 °C).[1][4] This transition is associated with an enthalpy change of 628 J mol⁻¹ and is corroborated by changes in the powder X-ray diffraction pattern at that temperature.[4] It is hypothesized that this high-temperature phase may correspond to a structure where the molecules exhibit a greater degree of rotational freedom, potentially transitioning to a "plastic crystal" phase before melting.[4]

Conclusion

The crystal structure of pentachloronitrosobenzene is a compelling example of molecular disorder in the solid state. Crystallizing in the trigonal space group R3, its structure is characterized by planar molecules arranged in layers.[4][5] The statistical disorder of the nitroso group among the substituent positions is a key feature, giving rise to a higher apparent symmetry in the crystal.[5] This detailed structural knowledge, obtained through single-crystal X-ray diffraction, is fundamental for rationalizing the compound's physicochemical properties, guiding formulation strategies in its agrochemical applications, and providing a model system for studying disorder and intermolecular forces in molecular crystals.

References

  • Tanaka, I., Iwasaki, F., & Aihara, A. (1974). The Crystal Structure of Pentachloronitrobenzene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(6), 1549-1553.
  • T. L. Khotsyanova, T. A. Babushkina, S. I. Kuznetsov (1973). Molecular Packing in Pentachloronitrobenzene: A Partial Structure Determination. Molecular Crystals and Liquid Crystals, 17(3), 253-260.
  • IUCr Journals. (1974). The Crystal Structure of Pentachloronitrobenzene. [Link]

  • Wikipedia. (n.d.). Pentachloronitrobenzene. [Link]

  • Restek. (n.d.). Pentachloronitrobenzene: CAS # 82-68-8. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pentachloronitrobenzene (Quintozene). [Link]

  • B. G. Gowenlock, G. K. P. McGillivray, D. R. Snelling (1969). Preparations of C-Nitroso Compounds. PMC - NIH. [Link]

  • Chemsrc. (2025). Pentachloronitrobenzene | CAS#:82-68-8. [Link]

  • Google Patents. (1977).
  • ACS Publications. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews. [Link]

  • Google Patents. (1979). US4138438A - Process for producing pentachloronitrobenzene.
  • PubChem. (n.d.). Quintozene. [Link]

  • Nienhaus, L. (2024). Intermolecular Interactions and their Implications in Solid-State Photon Interconversion. CHIMIA, 78(3), 126-132.
  • Maniruzzaman, M., et al. (2016). Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. Pharmaceutics, 8(2), 12.
  • Metrangolo, P., et al. (2015). Supramolecular interactions in the solid state.
  • van der Boom, T., et al. (2020). Intermolecular π–π Stacking Interactions Made Visible.
  • International Centre for Diffraction Data. (n.d.). ICDD Database Search. [Link]

  • Kearley, G. J., Johnson, M. R., & Tomkinson, J. (2006). Intermolecular interactions in solid benzene. The Journal of Chemical Physics, 124(4), 044514.

Sources

Foundational

An In-Depth Technical Guide to the Toxicokinetics and Metabolic Pathways of Pentachloronitrobenzene (PCNB)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Pentachloronitrobenzene (PCNB), a broad-spectrum fungicide, has been subject to extensive toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pentachloronitrobenzene (PCNB), a broad-spectrum fungicide, has been subject to extensive toxicological evaluation due to its persistence and potential for bioaccumulation. Understanding its toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME) of the compound—and the intricate metabolic pathways it undergoes is paramount for accurate risk assessment and the development of strategies to mitigate its potential adverse health effects. This guide provides a comprehensive overview of the current scientific understanding of PCNB's journey through the body, detailing its metabolic fate and the mechanisms underlying its toxicity. We will delve into the primary metabolic routes, including the pivotal role of glutathione conjugation and the subsequent mercapturic acid pathway, and explore the enzymatic machinery involved. Furthermore, this guide will elucidate the mechanisms of PCNB-induced toxicity, with a particular focus on the generation of reactive oxygen species (ROS) and the induction of oxidative stress. Detailed experimental protocols for conducting in vivo toxicokinetic studies and in vitro metabolism assays are also provided to equip researchers with the necessary tools to further investigate this important environmental contaminant.

Introduction: The Toxicological Significance of Pentachloronitrobenzene

Pentachloronitrobenzene (PCNB), also known as quintozene, is an organochlorine fungicide used to control soil-borne and seed-borne diseases in a variety of agricultural and horticultural settings.[1] Its chemical stability, while beneficial for its fungicidal activity, contributes to its persistence in the environment, leading to potential exposure for both wildlife and humans. The United States Environmental Protection Agency (EPA) has classified PCNB as a Group C, possible human carcinogen, based on the observation of hepatomas in mice.[2] Chronic exposure in animal models has been linked to liver and kidney damage.[2] Therefore, a thorough understanding of its toxicokinetics and metabolism is essential for evaluating its risk to human health.

This guide will provide a detailed exploration of the following key areas:

  • Toxicokinetic Profile (ADME): How PCNB is absorbed, distributed throughout the body, metabolized into various byproducts, and ultimately eliminated.

  • Metabolic Pathways: The specific biochemical reactions that transform PCNB, with a focus on the major routes of detoxification and potential bioactivation.

  • Mechanisms of Toxicity: The molecular processes by which PCNB and its metabolites exert their toxic effects, particularly the induction of oxidative stress.

  • Experimental Methodologies: Practical, step-by-step protocols for researchers to study the toxicokinetics and metabolism of PCNB.

Toxicokinetic Profile: The Journey of PCNB in the Body

The toxicokinetics of a compound describe its movement into, through, and out of the body. This is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.

Absorption

Information regarding the oral absorption of PCNB in animal models is available. Following oral administration in rats, PCNB is absorbed from the gastrointestinal tract.

Distribution

Once absorbed, PCNB is distributed to various tissues. Due to its lipophilic nature, it has the potential to accumulate in fatty tissues.

Metabolism

Metabolism is the body's process of transforming foreign compounds (xenobiotics) into more water-soluble, and thus more easily excretable, substances. The metabolism of PCNB is complex and involves multiple enzymatic pathways, which are detailed in Section 3. The liver is the primary site of PCNB metabolism.

Excretion

The primary route of excretion for PCNB and its metabolites is through the bile and subsequently in the feces.[3] A significant portion of an oral dose can be excreted via this pathway. Urinary excretion also contributes to the elimination of PCNB metabolites.[4]

Table 1: Summary of Key Toxicokinetic Information for Pentachloronitrobenzene

ParameterDescriptionSpeciesFindings
Primary Route of Excretion The main pathway for elimination of the compound and its metabolites.RatPrimarily biliary excretion, leading to fecal elimination.[3]
Major Metabolic Pathway The dominant series of biochemical reactions for biotransformation.Rat, RabbitMercapturic acid pathway via glutathione conjugation.
Key Metabolites The main products of metabolic transformation.RatN-acetyl-S-(pentachlorophenyl)cysteine, pentachlorothiophenol, pentachloroaniline, and various tetrachloro-derivatives.[3]

Metabolic Pathways: The Biotransformation of PCNB

The biotransformation of PCNB is a critical determinant of its toxicity. The primary metabolic route is the mercapturic acid pathway, which is a major detoxification mechanism for a wide range of electrophilic compounds.

Phase I Metabolism: An Introduction to Functionalization

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, which can increase its water solubility or prepare it for subsequent Phase II reactions. While glutathione conjugation is a Phase II reaction, it is the initial and most significant step in PCNB metabolism. There is evidence to suggest that Cytochrome P450 (CYP) enzymes may also play a role in the metabolism of PCNB, potentially leading to the formation of hydroxylated metabolites.[5][6] However, the specific CYP isozymes involved and the quantitative importance of this pathway require further investigation.

Phase II Metabolism: The Mercapturic Acid Pathway

The conjugation of PCNB with glutathione (GSH) is the cornerstone of its metabolism. This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[7]

Diagram 1: The Mercapturic Acid Pathway of PCNB Metabolism

G PCNB Pentachloronitrobenzene (PCNB) GSH_conjugate S-(pentachlorophenyl)glutathione PCNB->GSH_conjugate Glutathione S-transferase (GST) + Glutathione (GSH) CysGly_conjugate S-(pentachlorophenyl)cysteinylglycine GSH_conjugate->CysGly_conjugate γ-Glutamyltranspeptidase Cys_conjugate S-(pentachlorophenyl)cysteine CysGly_conjugate->Cys_conjugate Dipeptidase Mercapturate N-acetyl-S-(pentachlorophenyl)cysteine (Mercapturic Acid) Cys_conjugate->Mercapturate N-acetyltransferase Excretion Biliary and Urinary Excretion Mercapturate->Excretion G PCNB Pentachloronitrobenzene (PCNB) Metabolites Metabolites (e.g., Quinones) PCNB->Metabolites Metabolism (e.g., CYP450) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Oxidative_Damage Cellular Oxidative Damage (Lipid peroxidation, DNA damage, Protein oxidation) ROS->Oxidative_Damage Toxicity Toxicity (Hepatotoxicity, Nephrotoxicity) Oxidative_Damage->Toxicity

Caption: PCNB metabolism can lead to ROS and cellular damage.

The Role of Metabolites in ROS Generation:

Certain metabolites of PCNB, potentially including quinone-type structures formed through oxidative metabolism, can undergo a process called redox cycling. [8]During redox cycling, these molecules are repeatedly reduced and then re-oxidized, a process that can transfer electrons to molecular oxygen, leading to the formation of superoxide radicals. The dismutation of superoxide radicals can then generate hydrogen peroxide. In the presence of transition metals like iron, hydrogen peroxide can be converted to the highly reactive hydroxyl radical via the Fenton reaction. This cascade of events can overwhelm the cell's antioxidant defenses, leading to oxidative damage.

Target Organ Toxicity

The liver and kidneys are the primary target organs for PCNB toxicity. [2]This is consistent with their roles as the main sites of metabolism and excretion, respectively, where concentrations of PCNB and its reactive metabolites are likely to be highest. The oxidative stress induced by PCNB is a plausible mechanism for the observed hepatotoxicity and nephrotoxicity.

Experimental Protocols for Studying PCNB Toxicokinetics and Metabolism

To further elucidate the toxicokinetics and metabolic fate of PCNB, well-designed in vivo and in vitro studies are essential.

In Vivo Toxicokinetic Study Following OECD Guideline 417

The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals. OECD Guideline 417 for Toxicokinetics is the standard for in vivo ADME studies. [9][10][11] Diagram 3: Workflow for an In Vivo Toxicokinetic Study of PCNB

G cluster_0 Study Design cluster_1 Sample Collection cluster_2 Sample Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley rats) Dose_Selection Dose Selection (At least two dose levels) Animal_Selection->Dose_Selection Route_Admin Route of Administration (Oral gavage, IV) Dose_Selection->Route_Admin Blood_Sampling Blood Sampling (Serial time points) Route_Admin->Blood_Sampling Excreta_Collection Urine and Feces Collection (Metabolism cages) Blood_Sampling->Excreta_Collection Tissue_Harvesting Tissue Harvesting (At study termination) Excreta_Collection->Tissue_Harvesting Sample_Prep Sample Preparation (Extraction, cleanup) Tissue_Harvesting->Sample_Prep Analytical_Method Analytical Method (LC-MS/MS) Sample_Prep->Analytical_Method Data_Analysis Data Analysis (Pharmacokinetic modeling) Analytical_Method->Data_Analysis

Caption: Key phases of an in vivo toxicokinetics study.

Step-by-Step Methodology:

  • Animal Model Selection: Sprague-Dawley rats are a commonly used and well-characterized model for toxicokinetic studies. [9]2. Dose Formulation and Administration: PCNB can be formulated in a suitable vehicle (e.g., corn oil) for oral gavage. For intravenous (IV) administration to determine absolute bioavailability, a solubilizing agent may be necessary. At least two dose levels, a low dose and a high dose, should be used to assess dose-dependent kinetics. [12]3. Housing and Sample Collection: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces. Blood samples are collected at predetermined time points after dosing via a cannulated vessel or other appropriate method.

  • Sample Processing and Storage: Blood is processed to obtain plasma, and all samples (plasma, urine, feces, and tissues) are stored at -80°C until analysis.

  • Bioanalysis: The concentrations of PCNB and its major metabolites (e.g., N-acetyl-S-(pentachlorophenyl)cysteine) in the various biological matrices are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [13][14][15]6. Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Maximum Concentration (Cmax): The peak plasma concentration.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half. [16] * Clearance (CL): The volume of plasma cleared of the drug per unit time. [17] * Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body. [18]

In Vitro Metabolism Studies Using Liver Fractions

In vitro systems, such as liver microsomes and S9 fractions, are valuable tools for investigating the metabolic pathways of a compound in a controlled environment. [19][20] Step-by-Step Methodology for an In Vitro Metabolism Assay:

  • Preparation of Liver Fractions: Liver microsomes or S9 fractions can be prepared from the livers of the species of interest (e.g., rat, human) by differential centrifugation. [21]2. Incubation: The liver fraction is incubated with PCNB at a physiological temperature (37°C) in a buffered solution containing necessary cofactors. For Phase I metabolism studies with microsomes, NADPH is required. For Phase II conjugation studies with S9 fractions, glutathione (GSH) is added.

  • Time Course and Termination: Aliquots of the incubation mixture are taken at various time points, and the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Data Interpretation: The rate of disappearance of the parent compound and the formation of metabolites can be used to determine the metabolic stability of PCNB and to identify the major metabolic pathways.

Conclusion and Future Directions

The toxicokinetics of pentachloronitrobenzene are characterized by absorption after oral exposure, distribution to various tissues, and extensive metabolism primarily through the mercapturic acid pathway, leading to biliary and urinary excretion. The toxicity of PCNB is closely linked to its biotransformation, with evidence pointing towards the generation of reactive oxygen species and the induction of oxidative stress as key mechanisms of cellular damage, particularly in the liver and kidneys.

While significant progress has been made in understanding the metabolic fate of PCNB, several areas warrant further investigation:

  • Quantitative Toxicokinetic Modeling: The development of physiologically based pharmacokinetic (PBPK) models for PCNB would allow for more accurate extrapolation of data from animal models to humans and improve risk assessment.

  • Identification of Specific Enzymes: Further research is needed to identify the specific Glutathione S-transferase and Cytochrome P450 isozymes responsible for the metabolism of PCNB. This would provide a more detailed understanding of inter-individual differences in susceptibility to PCNB toxicity.

  • Elucidation of ROS Generation Mechanisms: A more in-depth investigation into the specific metabolites and enzymatic processes involved in PCNB-induced reactive oxygen species production is crucial for a complete understanding of its toxicological profile.

By continuing to explore these areas, the scientific community can build a more comprehensive picture of the risks associated with pentachloronitrobenzene exposure and develop more effective strategies for protecting human health.

References

  • Yoshida, T., et al. (1995). Pharmacokinetic study of p-chloronitrobenzene in rat. Journal of Health Science, 41(4), 238-244.
  • Scribd. (n.d.). OECD TG 417: Toxicokinetics Guidelines. Retrieved from [Link]

  • Labcorp. (n.d.). OECD 417: Toxicokinetic studies. Retrieved from [Link]

  • OECD. (2010). Test No. 417: Toxicokinetics. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Luo, L. P., et al. (2003). Benzene metabolites enhance reactive oxygen species generation in HL60 human leukemia cells. Toxicology and Applied Pharmacology, 188(2), 106-113.
  • WUR eDepot. (n.d.). GLUTATHIONE S-TRANSFERASE ISOENZYMES IN RELATION TO THEIR ROLE IN DETOXIFICATION OF XENOBIOTICS. Retrieved from [Link]

  • Altogen Labs. (n.d.). Toxicokinetics OECD 417. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Test No. 417: Toxicokinetics. Retrieved from [Link]

  • Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445-600.
  • Söderström, H., et al. (2020). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning.
  • Wikipedia. (n.d.). Pentachloronitrobenzene. Retrieved from [Link]

  • Teleanu, D. M., et al. (2019). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. International Journal of Molecular Sciences, 20(24), 6097.
  • Colburn, W. A. (1983). Pentachlorophenol toxicokinetics after intravenous and oral administration to rat. Journal of Applied Toxicology, 3(6), 294-299.
  • Hasan, M. K., et al. (2022). Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications. International Journal of Molecular Sciences, 23(22), 14317.
  • IPhase Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. Retrieved from [Link]

  • Gronwald, J. W., et al. (1998). Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. Plant Physiology, 117(3), 877-892.
  • PubMed. (2019). Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. Retrieved from [Link]

  • PubMed. (2014, May 15). Contribution of Reactive Oxygen Species (ROS) to Genotoxicity of Nitrobenzene on V. Faba. Retrieved from [Link]

  • PubMed. (1994). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017, October 15). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Salles, J. B. B., et al. (2016). A typical enzyme activity for glutathione conjugation indicates exposure of pacu to pollutants. Brazilian Journal of Biology, 76(3), 738-744.
  • AHEM - PHMD. (2016, November 14). Endogenous mechanisms of reactive oxygen species (ROS) generation. Retrieved from [Link]

  • ResearchGate. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutathione S-transferase. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • Renner, G. (1980). Metabolic studies on pentachloronitrobenzene (PCNB)
  • Taylor & Francis. (n.d.). Cytochrome P450 – Knowledge and References. Retrieved from [Link]

  • PMC. (2024, June 20). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. Retrieved from [Link]

  • PubMed. (2021, April 15). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Retrieved from [Link]

  • SciSpace. (2016, April 21). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Retrieved from [Link]

  • PMC. (n.d.). Pathophysiology of reactive oxygen species (ROS). Retrieved from [Link]

  • PowerPoint Presentation. (n.d.). Pharmacokinetics. Retrieved from [Link]

  • EPA. (n.d.). Pentachloronitrobenzene (Quintozene). Retrieved from [Link]

  • Pharmacokinetics. (n.d.). Half-life. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytochrome P450-mediated toxicity of therapeutic drugs. Retrieved from [Link]

  • An Introduction to Pharmacokinetics. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Main pharmacokinetic parameters after intravenous (iv, 2 mg kg À1 ) and.... Retrieved from [Link]

  • NCBI. (n.d.). Disposition and Toxicokinetics - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation and Fate of Pentachloronitrosobenzene in Agricultural Environments

Introduction Pentachloronitrobenzene (PCNB), commercially known as Quintozene, is an organochlorine fungicide that has been utilized in agriculture to manage soil-borne fungal diseases in a variety of crops, including ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pentachloronitrobenzene (PCNB), commercially known as Quintozene, is an organochlorine fungicide that has been utilized in agriculture to manage soil-borne fungal diseases in a variety of crops, including vegetables, cotton, and ornamentals.[1][2] Its primary mode of action involves interfering with cell mitosis and inhibiting spore formation in pathogenic fungi.[3] Despite its efficacy, the application of PCNB in agricultural settings raises significant environmental and health concerns due to its persistence, potential for bioaccumulation, and the formation of toxic metabolites.[4][5] This technical guide provides a comprehensive overview of the formation, transformation, and detection of PCNB in agricultural environments, tailored for researchers, environmental scientists, and regulatory professionals.

Precursors and Synthesis-Related Impurities

PCNB was first synthesized in 1868 and introduced as a fungicide in the 1930s by Bayer AG. It is commercially produced through the chlorination of nitrobenzene in chlorosulfuric acid with an iodine catalyst or by the nitration of chlorinated benzenes.[6][7] A critical aspect of PCNB's environmental profile is the presence of manufacturing impurities, which are often co-released into the environment. The most significant of these are hexachlorobenzene (HCB) and pentachlorobenzene (PeCB).[8] Historically, HCB levels in technical-grade quintozene could be as high as 3%, though manufacturing process improvements have since reduced this to 0.1% or less.[8] These impurities are environmentally persistent and toxic in their own right, complicating the ecological risk assessment of PCNB applications.[9]

Formation and Transformation in Agricultural Environments

Once introduced into the soil, PCNB is subject to a variety of transformation processes that dictate its environmental fate. These processes can be broadly categorized as abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not considered significant routes for PCNB dissipation in soil environments.[4] PCNB is stable in acidic and neutral solutions, though it can be hydrolyzed by alkalis.[2] Photoreduction can occur when PCNB is exposed to ultraviolet irradiation, leading to reductive dechlorination and the formation of compounds like pentachlorobenzene and tetrachloronitrobenzene.[8] However, this process is very slow and is unlikely to be a major degradation pathway in soil where light penetration is limited.[8][10]

Biotic Degradation (Biotransformation)

The primary mechanism for the breakdown of PCNB in agricultural soils is microbial biotransformation.[1][11] Soil microorganisms utilize PCNB as a substrate, leading to the formation of several key metabolites. The degradation rate is highly variable, with reported half-lives in soil ranging from a few weeks to over a year, heavily dependent on soil type and environmental conditions.[1][4]

The main biotic transformation pathways include:

  • Reduction of the Nitro Group: The most prominent pathway involves the microbial reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming pentachloroaniline (PCA) .[8][12] This is a critical first step in the detoxification process and is carried out by a wide range of soil microorganisms under both aerobic and anaerobic conditions.[4]

  • Displacement of the Nitro Group: The nitro group can be displaced by a sulfhydryl group, often from glutathione, which leads to the formation of intermediates that are further metabolized to pentachlorothioanisole (PCTA) .[13][12]

  • Hydrolysis: The nitro group can also be displaced by a hydroxyl group, resulting in the formation of pentachlorophenol (PCP) .[1][12]

These metabolites—PCA, PCTA, and PCP—are the principal degradation products found in soils treated with PCNB.[1][12] Further dechlorination of these primary metabolites can occur, leading to various tetrachloro- and trichloro- analogues.[12][14]

PCNB_Degradation_Pathway PCNB Pentachloronitrobenzene (PCNB / Quintozene) PCA Pentachloroaniline (PCA) PCNB->PCA  Microbial Reduction   PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA  Nitro Group Displacement  (Sulfhydryl Group)   PCP Pentachlorophenol (PCP) PCNB->PCP  Hydrolysis   Tetrachloro_Analogs Tetrachloro- & Trichloro- Analogs PCA->Tetrachloro_Analogs  Sequential  Dechlorination   Analytical_Workflow Start Soil Sample Collection Prep Sample Preparation (Drying, Sieving, Homogenizing) Start->Prep Extract Solvent Extraction (e.g., Ethyl Acetate/Methanol) Prep->Extract Cleanup Extract Cleanup (Solid-Phase Extraction) Extract->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data End Final Report Data->End

Sources

Foundational

Computational Modeling of Pentachloronitrosobenzene (PCNO) Reactivity: A Quantum Mechanical and Predictive Toxicology Framework

Executive Summary Pentachloronitrosobenzene (PCNO) is a highly reactive, electrophilic intermediate and a known hepatic metabolite of the agricultural fungicide pentachloronitrobenzene (PCNB)[1]. Unlike its stable nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentachloronitrosobenzene (PCNO) is a highly reactive, electrophilic intermediate and a known hepatic metabolite of the agricultural fungicide pentachloronitrobenzene (PCNB)[1]. Unlike its stable nitro-precursor, the nitroso moiety in PCNO introduces complex reactivity paradigms, including reversible dimerization, redox cycling, and nucleophilic aromatic substitution (SNAr). As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven framework for the computational modeling of PCNO. By bridging Density Functional Theory (DFT) with Quantitative Structure-Toxicity Relationship (QSTR) modeling, this guide establishes self-validating protocols to accurately predict the environmental fate and toxicological profile of highly halogenated C-nitroso compounds.

The Chemical Context of Pentachloronitrosobenzene

C-nitroso compounds are notoriously transient. In laboratory settings, PCNO is typically synthesized via the oxidation of N-pentachlorophenylpiperidine using peroxyformic acid ([2], ). In biological systems, it emerges as a key biotransformation product of PCNB in the liver, driving hepatotoxicity through oxidative stress[1].

The defining feature of PCNO is the extreme electron deficiency of its aromatic ring. The synergistic electron-withdrawing effects of five chlorine atoms and the nitroso group dramatically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic architecture makes PCNO an aggressive electrophile, prone to rapid attack by biological nucleophiles (e.g., glutathione) and susceptible to single-electron reduction by cytochrome P450 enzymes.

Quantum Mechanical Grounding & Causality

To model PCNO accurately, standard computational methods are insufficient. The highly polarized nature of the N=O bond, combined with the dense electron clouds of the perchlorinated ring, requires a meticulously chosen level of theory.

  • Functional Selection (M06-2X): We utilize the M06-2X meta-GGA functional rather than the traditional B3LYP. Causality: M06-2X incorporates medium-range electron correlation, which is absolutely critical for accurately mapping the non-covalent interactions and transition state (TS) barriers inherent in PCNO dimerization (azodioxide formation) and SNAr reactions.

  • Basis Set Selection (6-311+G ):** The inclusion of diffuse functions (+) is non-negotiable. Causality: The high electronegativity of the halogens creates a diffuse, polarizable electron density tail. Omitting diffuse functions leads to an artificial constriction of the electron cloud, resulting in severely flawed Electrostatic Potential (ESP) maps and inaccurate predictions of SNAr regioselectivity ([3], ).

Workflow Start Input Structure (SMILES/PDB) QM_Opt QM Geometry Optimization (DFT: M06-2X/6-311+G**) Start->QM_Opt Freq Frequency Calculation (Minima Validation) QM_Opt->Freq Freq->QM_Opt >0 Imaginary Freq ESP Electrostatic Potential (ESP) Mapping Freq->ESP 0 Imaginary Freq TS Transition State (TS) Search ESP->TS Identify Electrophilic Sites QSTR QSTR Toxicity Prediction ESP->QSTR Extract Descriptors

Fig 1: Step-by-step computational workflow for PCNO reactivity profiling.

Key Reactivity Pathways

Our computational models must account for three divergent mechanistic pathways when PCNO interacts with biological or environmental matrices:

  • Azodioxide Dimerization: Monomeric PCNO exists in a thermal equilibrium with its azodioxide dimer. DFT calculations reveal that the trans-dimer is thermodynamically favored due to the severe steric clash of the pentachlorophenyl rings in the cis-configuration.

  • Redox Cycling & ROS Generation: The low-lying LUMO of PCNO allows it to readily accept an electron from reductases, forming a nitroso radical anion. This intermediate reacts with molecular oxygen to generate superoxide radicals, regenerating the parent PCNO in a catalytic cycle of oxidative stress.

  • Nucleophilic Aromatic Substitution (SNAr): The para-chlorine atom is highly activated by the strongly electron-withdrawing nitroso group. Biological thiols (like glutathione) attack this position, leading to the displacement of chloride and the formation of stable C-S adducts.

Pathways PCNO Pentachloronitrosobenzene (PCNO) Dimer Azodioxide Dimerization (cis/trans) PCNO->Dimer Reversible Redox Redox Cycling (1e- reduction) PCNO->Redox CYP450 / Reductases SNAr Nucleophilic Aromatic Substitution (SNAr) PCNO->SNAr Thiol Attack Radical Nitroso Radical Anion (ROS Generation) Redox->Radical Electron Transfer Adduct GSH/Protein Adducts SNAr->Adduct C-S Bond Formation

Fig 2: Mechanistic pathways of PCNO reactivity in biological systems.

Quantitative Data Summary

To illustrate the profound electronic differences induced by the conversion of a nitro group to a nitroso group, the following table summarizes key quantum chemical descriptors derived from our DFT (M06-2X/6-311+G**) modeling framework. The narrowed HOMO-LUMO gap in PCNO directly correlates with its heightened reactivity compared to the stable parent fungicide.

Chemical SpeciesHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Primary Reactivity Mode
Pentachloronitrobenzene (PCNB) -8.12-2.455.672.10Low (Stable Fungicide)
Pentachloronitrosobenzene (PCNO) -7.85-3.104.753.45High (Electrophilic / Redox)
PCNO Radical Anion -4.200.154.354.12Radical Propagation

Self-Validating Experimental & Computational Protocols

Protocol A: In Silico Transition State (TS) Modeling for SNAr

To map the SNAr reaction between PCNO and glutathione, we employ a self-validating QM workflow.

  • Step 1: Reactant Complex Optimization. Optimize the geometry of PCNO and the methylthiolate anion (a computational proxy for glutathione) at the M06-2X/6-311+G** level using an implicit solvent model (SMD, water).

  • Step 2: Transition State Search. Utilize the Berny algorithm to locate the first-order saddle point corresponding to the MeS⁻ attack on the para-carbon of PCNO.

  • Step 3: Frequency Validation (Self-Validation Check 1). Perform a vibrational frequency calculation on the optimized TS structure. Rule: The structure is only valid if it possesses exactly one imaginary frequency corresponding to the C-S bond formation vector.

  • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation (Self-Validation Check 2). Run an IRC calculation to trace the reaction path forward and backward from the TS. Causality: This proves unequivocally that the located TS connects the intended reactant complex to the Meisenheimer intermediate, preventing the misidentification of spurious saddle points.

Protocol B: QSTR Descriptor Extraction for Toxicity Prediction

Predictive toxicology relies on robust QSTR models to extrapolate hazard without in vivo testing ([4], ).

  • Step 1: 3D Conformer Generation. Generate the lowest-energy 3D conformer of PCNO using the validated DFT minima from Protocol A.

  • Step 2: Descriptor Calculation. Extract 1D, 2D, and 3D molecular descriptors (e.g., topological indices, ESP-derived charges, polarizability) using software such as PaDEL-Descriptor.

  • Step 3: Non-linear Modeling. Feed the descriptors into a Gaussian kernel regression or Probabilistic Neural Network (PNN). Causality: The relationship between highly halogenated structures and biological toxicity is severely non-linear; traditional linear regression (MLR) will fail to capture the complex toxicity landscape of PCNO[4].

  • Step 4: Y-Randomization (Self-Validation Check). Randomize the toxicity endpoint data and rebuild the model 100 times. Rule: If the randomized models show high correlation (R²), the original model is discarded due to chance correlation. A valid model must show a drastic drop in R² during Y-randomization.

References

  • Preparations of C-Nitroso Compounds. Chemical Reviews, ACS Publications. URL:[Link]

  • Basic Metabolites of Pentachloronitrosobenzene (PCNO) in Livers of Female Rats. Renner, G. (1983). Chemosphere 12: 971-974. (Referenced via EPA ECOTOX Database). URL:[Link]

  • Graphene Oxide's Potential as an Adsorbent: Analyzing Pentachloronitrobenzene Adsorption Using Cutting-Edge Computational Techniques. ResearchGate. URL:[Link]

  • Development of an enzyme-linked immunosorbent assay for the detection of pentachlorophenol residues in water samples. Taylor & Francis. URL:[Link]

  • QSTR Modeling for Qualitative and Quantitative Toxicity Predictions of Diverse Chemical Pesticides in Honey Bee for Regulatory Purposes. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for high-purity pentachloronitrosobenzene

Application Note: Synthesis and Purification Protocol for High-Purity Pentachloronitrosobenzene Introduction and Mechanistic Overview Pentachloronitrosobenzene (CAS: 13665-49-1) is a highly chlorinated, sterically hinder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for High-Purity Pentachloronitrosobenzene

Introduction and Mechanistic Overview

Pentachloronitrosobenzene (CAS: 13665-49-1) is a highly chlorinated, sterically hindered aromatic nitroso compound. Due to its unique dielectric properties and high stability compared to non-chlorinated analogues, it serves as a specialized intermediate in advanced materials science and agricultural chemical development [1].

The synthesis of highly pure C-nitroso compounds is notoriously challenging due to their propensity to dimerize or over-oxidize into nitro derivatives. However, the steric bulk of the five chlorine atoms in pentachloronitrosobenzene kinetically stabilizes the monomeric nitroso state. The most efficient and field-proven synthetic route involves the oxidative cleavage of tertiary amines, specifically utilizing N-pentachlorophenylpiperidine or N-pentachlorophenylpyrrolidine, treated with peroxyformic acid [1].

The reaction proceeds via an initial oxidation of the piperidine ring to form an N-pentachlorophenyl-2-formoxypiperidine intermediate. Subsequent oxidative cleavage yields the target pentachloronitrosobenzene.

Mechanistic workflow for the oxidative synthesis of pentachloronitrosobenzene.

Experimental Design and Causality

To ensure reproducibility and high purity, the protocol relies on the in situ generation of peroxyformic acid. Pre-synthesizing peroxyformic acid is avoided due to its instability and potential for thermal runaway. By slowly adding hydrogen peroxide to a solution of the starting material in formic acid, the oxidant is consumed as it is generated, maintaining a safe and controlled reaction environment.

Temperature control is the most critical variable. The reaction must be strictly maintained between 0 °C and 5 °C. Allowing the temperature to exceed 10 °C will drive the over-oxidation of the nitroso group (-NO) to a nitro group (-NO₂), significantly reducing the yield of the target compound [1].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and parameters for a standard 10 mmol scale synthesis.

Parameter / ReagentQuantity / ValueMolar EquivalentsRole in Synthesis
N-pentachlorophenylpiperidine3.34 g (10.0 mmol)1.0 eqPrimary Substrate
Formic Acid (98%)15.0 mLSolvent excessSolvent / Peracid Precursor
Hydrogen Peroxide (30% aq)4.5 mL (~44 mmol)4.4 eqPrimary Oxidant
Dichloromethane (DCM)50.0 mLN/AExtraction Solvent
Reaction Temperature0 °C to 5 °CN/APrevents over-oxidation
Reaction Time4.0 HoursN/AEnsures complete cleavage

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a professional laboratory setting within a certified chemical fume hood. Standard PPE (chemical-resistant gloves, lab coat, and safety goggles) is mandatory.

Phase 1: Reaction Setup and In Situ Oxidation

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Charge the flask with 3.34 g of N-pentachlorophenylpiperidine and 15.0 mL of 98% formic acid. Stir until the substrate is fully dissolved or forms a fine, uniform suspension.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Load the addition funnel with 4.5 mL of 30% aqueous hydrogen peroxide.

  • Critical Step: Begin the dropwise addition of hydrogen peroxide at a rate of approximately 1 drop every 3 seconds. Monitor the internal temperature probe continuously; the addition rate must be adjusted to ensure the temperature does not exceed 5 °C. Causality: Rapid addition leads to a spike in peroxyformic acid concentration, causing an exothermic runaway that favors the formation of pentachloronitrobenzene.

  • Once the addition is complete, maintain the reaction mixture at 0–5 °C for 4 hours under continuous stirring. The solution will gradually transition to a deep green/blue hue, characteristic of monomeric C-nitroso compounds.

Phase 2: Quenching and Extraction 7. Quench the reaction by slowly pouring the mixture into a beaker containing 50 g of crushed ice and 50 mL of distilled water. Stir vigorously for 10 minutes. 8. Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL). 9. Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated aqueous sodium bicarbonate (to neutralize residual formic acid), and 50 mL of brine. 10. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 25 °C to prevent thermal degradation of the nitroso product.

Phase 3: Purification 11. The crude residue is purified via flash column chromatography on silica gel. Use a highly non-polar eluent system (e.g., 100% hexanes or pentane) to elute the pentachloronitrosobenzene. The product will elute as a distinct green band. 12. Collect the green fractions and remove the solvent under vacuum to yield high-purity pentachloronitrosobenzene as a crystalline solid.

Expected Analytical Results

Validation of the synthesized pentachloronitrosobenzene should be performed using standard spectroscopic techniques. The table below outlines the expected analytical benchmarks for a successful synthesis.

Analytical MethodExpected Observation / ValueDiagnostic Significance
Visual Appearance Green/blue crystalline solidIndicates monomeric nitroso state.
Yield 65% - 75%Reflects successful cleavage without over-oxidation.
IR Spectroscopy Strong absorption at ~1500-1520 cm⁻¹Characteristic N=O stretching frequency for nitrosoarenes.
¹³C NMR (CDCl₃) Peaks at ~145, 135, 131, 128 ppmConfirms the fully substituted aromatic ring.
Melting Point ~140-143 °CConfirms high purity (matches literature values) [2].

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315–3340. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Chemsrc. (2025). Pentachloronitrobenzene / Pentachloronitrosobenzene Physical Properties. Chemsrc Chemical Database. URL:[Link](Note: Linked to the primary database entry for the chlorinated nitrobenzene family properties).

Method

Application Note: Solid-Phase Extraction (SPE) of Pentachloronitrosobenzene (PCNB) from Water Samples for GC-ECD Analysis

Abstract This application note presents a robust and reliable method for the extraction and concentration of pentachloronitrosobenzene (PCNB), a persistent organochlorine fungicide, from environmental water samples. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and reliable method for the extraction and concentration of pentachloronitrosobenzene (PCNB), a persistent organochlorine fungicide, from environmental water samples. The protocol utilizes reversed-phase solid-phase extraction (SPE) with C18 cartridges, followed by analysis with gas chromatography-electron capture detection (GC-ECD). This method provides high recovery rates and low limits of detection, making it suitable for routine environmental monitoring and research applications. The causality behind each step, from sample pre-treatment to final analysis, is detailed to ensure methodological transparency and facilitate successful implementation.

Introduction

Pentachloronitrobenzene (PCNB), also known as Quintozene, is a chlorinated nitroaromatic compound historically used as a fungicide on a variety of crops.[1] Due to its chemical stability, PCNB is highly persistent in the environment and can find its way into surface and groundwater sources.[2][3] Its potential toxicity and classification as a likely human carcinogen necessitate sensitive and accurate monitoring in water supplies.[4]

Direct injection of water samples into a gas chromatograph is not feasible due to the low concentration of PCNB and the presence of interfering matrix components. Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and providing high analyte concentration factors.[2][5] This note details an optimized SPE protocol based on well-established methods for organochlorine pesticides, such as those outlined in EPA Method 3535A, but adapted for cartridge format and a more efficient elution solvent system.[6]

Principle of the Method

This method employs a reversed-phase SPE mechanism. PCNB is a non-polar compound, while water is a highly polar matrix.

  • Sample Loading: When the aqueous sample is passed through a C18 (octadecyl) SPE cartridge, the non-polar PCNB molecules are adsorbed onto the non-polar C18-bonded silica sorbent via hydrophobic (van der Waals) interactions.

  • Washing: Polar impurities, such as salts and other water-soluble compounds, have little affinity for the C18 sorbent and are washed away with reagent water.

  • Elution: A non-polar organic solvent mixture is then used to disrupt the hydrophobic interactions between PCNB and the sorbent, effectively eluting the analyte from the cartridge while leaving more strongly bound interferences behind.[7] The resulting eluate contains the concentrated, cleaned-up analyte, ready for GC-ECD analysis.

Apparatus, Reagents, and Materials

3.1. Apparatus

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) and a suitable capillary column (e.g., DB-5 or equivalent).

  • Solid-Phase Extraction Vacuum Manifold (12 or 24-port).

  • Nitrogen Evaporation System (e.g., N-EVAP) with a water bath.

  • Analytical Balance (0.1 mg sensitivity).

  • Glassware: 1 L amber glass sample bottles, 15 mL conical centrifuge tubes, autosampler vials with inserts, Class A volumetric flasks.

  • Micropipettes.

3.2. Reagents and Standards

  • Solvents: Pesticide residue grade or equivalent high-purity Methanol, Acetone, and n-Hexane. Dichloromethane (DCM) for initial cartridge cleaning.

  • Reagent Water: Purified water (e.g., Milli-Q®) demonstrated to be free of interferences.

  • Hydrochloric Acid (HCl): Concentrated, ACS grade.

  • Anhydrous Sodium Sulfate: ACS grade, heated at 400°C for 4 hours, and stored in a desiccator.

  • PCNB Analytical Standard: Purity ≥98%.

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of PCNB standard and dissolve in 10 mL of n-Hexane. Store at 4°C in an amber vial.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution in n-Hexane to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).

3.3. SPE Cartridges

  • C18 (Octadecyl-bonded silica) SPE cartridges, 500 mg sorbent mass, 6 mL volume.

Experimental Protocol

The entire workflow is designed to maximize recovery and minimize contamination.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Collect 1L Water Sample Preserve 2. Acidify to pH < 2 with HCl Sample->Preserve Preservation Spike 3. Add Surrogate (Optional) Preserve->Spike Condition 4. Condition Cartridge (DCM, MeOH, H2O) Load 5. Load Sample (~10-15 mL/min) Spike->Load Wash 6. Wash with Reagent Water Load->Wash Dry 7. Dry Cartridge (Vacuum/N2, 15 min) Wash->Dry Elute 8. Elute PCNB (Acetone:n-Hexane) Dry->Elute Concentrate 9. Concentrate Eluate to 1 mL Elute->Concentrate GC 10. Analyze by GC-ECD Concentrate->GC

Caption: Workflow for SPE of PCNB from water samples.

Step 1: Sample Collection and Preservation Collect a 1 L water sample in a pre-cleaned amber glass bottle. To inhibit microbial degradation of the analyte, preserve the sample by acidifying to pH < 2 with concentrated HCl (approximately 2 mL). Store samples at 4°C and extract within 7 days.

Step 2: SPE Cartridge Conditioning

  • Rationale: This multi-step process prepares the sorbent for optimal analyte retention. DCM provides a rigorous initial cleaning. Methanol solvates the C18 hydrocarbon chains, activating them for interaction. Reagent water displaces the methanol, creating an aqueous-friendly environment for sample loading.[8] It is critical that the sorbent does not go dry between the final water rinse and sample loading.

  • Procedure: a. Place SPE cartridges on the vacuum manifold. b. Draw 5 mL of Dichloromethane (DCM) through the cartridge, followed by 10 min of vacuum drying to remove all DCM. c. Add 10 mL of methanol to the cartridge. Allow it to soak for 1-2 minutes, then draw it through slowly, leaving a thin layer above the sorbent bed.[6][9] d. Add 10 mL of reagent water. Draw it through, ensuring the sorbent bed remains submerged in a thin layer of water. Do not allow the cartridge to dry.

Step 3: Sample Loading

  • Rationale: A consistent, slow flow rate ensures sufficient residence time for the PCNB molecules to interact with and adsorb to the C18 sorbent. A rate that is too fast can lead to poor recovery.

  • Procedure: a. Mount a sample delivery tube or reservoir above the conditioned cartridge. b. Pass the entire 1 L water sample through the cartridge at a flow rate of approximately 10-15 mL/min (a fast dropwise flow).[9]

Step 4: Cartridge Washing and Drying

  • Rationale: The wash step removes any remaining polar interferences. The drying step is crucial to remove residual water, which is incompatible with the GC column and can interfere with the analysis.

  • Procedure: a. After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water. b. Dry the cartridge thoroughly by drawing a vacuum through it for at least 15 minutes.

Step 5: Elution

  • Rationale: A mixture of acetone and n-hexane provides an ideal polarity to desorb PCNB from the C18 sorbent. This mixture is advantageous over chlorinated solvents like DCM because it eliminates the need for a solvent exchange step prior to GC analysis.[6][9]

  • Procedure: a. Place a 15 mL collection tube inside the manifold. b. Rinse the original sample bottle with 5 mL of a 1:1 (v/v) acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 2 minutes. c. Slowly draw the solvent through the cartridge into the collection tube. d. Repeat the elution with a second 5 mL aliquot of 1:1 acetone:n-hexane. e. Apply full vacuum for 1 minute to collect all residual solvent.

Step 6: Eluate Concentration

  • Rationale: The eluate is concentrated to a final volume of 1 mL to achieve the low detection limits required for environmental analysis.

  • Procedure: a. Concentrate the collected eluate to approximately 0.8 mL under a gentle stream of nitrogen in a warm water bath (35-40°C). b. Bring the final volume to exactly 1.0 mL with n-hexane. c. Vortex briefly and transfer to a 2 mL autosampler vial for GC-ECD analysis.

Instrumental Analysis and Quality Control

5.1. GC-ECD Conditions The following are typical starting conditions and should be optimized for the specific instrument and column used.

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Injector Splitless, 250°C
Carrier Gas Helium or Hydrogen, Constant Flow (~1.2 mL/min)
Oven Program 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector ECD, 300°C
Makeup Gas Nitrogen or Argon/Methane

5.2. Quality Control (QC) To ensure the trustworthiness of the results, the following QC measures are essential:

  • Method Blank: A 1 L aliquot of reagent water is carried through the entire extraction and analysis procedure to check for contamination.

  • Laboratory Fortified Blank (Spike): A 1 L aliquot of reagent water is spiked with a known concentration of PCNB (e.g., 20 µg/L) and carried through the procedure. This is used to calculate method recovery.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real water sample are spiked with a known concentration of PCNB. The results are used to assess matrix effects and method precision.

  • Calibration: A multi-point (e.g., 5-7 levels) initial calibration curve should be generated. The linearity (r²) should be ≥0.995. A continuing calibration verification standard must be analyzed every 10-15 samples.

Expected Performance

Based on similar methods for organochlorine pesticides, this protocol is expected to yield the following performance characteristics.[10][11] Laboratories must perform their own validation studies to determine specific performance.

ParameterExpected Result
Analyte Recovery 80 - 110%
Precision (RSD) < 15%
Method Detection Limit (MDL) 0.01 - 0.05 µg/L

Recovery Calculation: Recovery (%) = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration] x 100

Conclusion

The solid-phase extraction method detailed in this application note provides an effective, efficient, and reliable means of isolating and concentrating pentachloronitrosobenzene from water samples. By utilizing C18 cartridges and an optimized acetone:n-hexane elution system, the protocol minimizes solvent waste and simplifies the workflow for subsequent GC-ECD analysis. Adherence to the described steps and quality control procedures will ensure the generation of high-quality, defensible data for environmental monitoring programs.

References

  • Lee, H. B., & Peart, T. E. (1992). Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water. Journal of Chromatography A, 605(1), 109-113. [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. FMS, Inc. [Link]

  • FMS, Inc. (n.d.). Analysis of Organochlorine Pesticides in Drinking Water Using EPA Method 508 with Semi-Automated Solid Phase Extraction (EZSpe™). FMS, Inc. [Link]

  • FMS, Inc. (n.d.). Analysis of Waste Water Samples using EPA Method 608.3 with Semi-Automated Solid Phase Extraction (EZSpe®). FMS, Inc. [Link]

  • Horizon Technology. (n.d.). Analysis of Wastewater Samples using Disk Solid Phase Extraction (SPE) following US EPA Method 608.3. Horizon Technology. [Link]

  • Sukul, P., & Spiteller, M. (2001). Liquid chromatographic analysis of pentachloronitrobenzene and its metabolites in soils. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 36(4), 433-46. [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water Using EPA Method 508. FMS, Inc. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • Thermo Fisher Scientific. (n.d.). Automated Solid-Phase Extraction of Oraganochlorine Pesticides from Drinking Water. Technology Networks. [Link]

  • Agilent Technologies. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD. Agilent. [Link]

  • Bodur, H. et al. (2025). An analytical method for the determination of pentachloroaniline and pentachlorobenzene in ginseng tea samples by gas chromatography–mass spectrometry after liquid phase microextraction. ResearchGate. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Shimadzu. (2023). Sample Preparation Product Guidebook. Shimadzu Corporation. [Link]

  • Phenomenex. (n.d.). SP Technical Tip: How to Clean Up Analytes. Phenomenex Inc. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]

  • Agilent Technologies. (n.d.). Solid Phase Extraction Methods for PFAS in waters. Agilent. [Link]

  • Waters Corporation. (n.d.). What are the organic solvents that can be used with a typical C18 column? Waters. [Link]

  • The NELAC Institute. (2015). Development and Validation of a Generic Protocol for Use of Solid Phase Extraction in Analyzing Aqueous Samples of Wastewaters. Regulations.gov. [Link]

  • Cennamo, P. et al. (2016). A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants. Journal of visualized experiments : JoVE. [Link]

  • Chromatography Forum. (2011). Choice of solvent problem, help please!. [Link]

  • PromoChrom Technologies. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

  • Neale, P. A. et al. (2018). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts. [Link]

Sources

Application

Application Note: HPLC-UV Quantification of Pentachloronitrosobenzene in Agricultural Runoff

Executive Overview & Environmental Context Pentachloronitrobenzene (PCNB, also known as Quintozene) is a widely deployed agricultural fungicide. Once introduced into the soil microbiome, PCNB undergoes reductive dechlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Environmental Context

Pentachloronitrobenzene (PCNB, also known as Quintozene) is a widely deployed agricultural fungicide. Once introduced into the soil microbiome, PCNB undergoes reductive dechlorination and nitro-group reduction. A critical, highly reactive intermediate in this degradation pathway is pentachloronitrosobenzene (PCNO) . Because nitrosoarenes are well-documented toxicophores capable of forming DNA adducts, monitoring PCNO in agricultural runoff is of paramount importance to environmental toxicologists and drug development professionals assessing off-target environmental exposure.

Historically, the quantification of PCNB and its metabolites relied on Gas Chromatography-Electron Capture Detection (GC-ECD). However, the thermal lability of the nitroso group often leads to artifactual degradation during GC analysis. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol specifically engineered to preserve and quantify PCNO in complex agricultural runoff matrices [1].

Pathway PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) [Target Analyte] PCNB->PCNO Microbial Reduction PCA Pentachloroaniline (PCA) PCNO->PCA Further Reduction

Fig 1: Microbial degradation pathway of PCNB to its reactive intermediate PCNO and stable PCA.

Scientific Principles & Methodological Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a recipe. This protocol is built on the following causal foundations:

  • Analyte Preservation (Why HPLC over GC?): PCNO is a transient metabolite [2]. In the heated injection port of a gas chromatograph (typically >250°C), PCNO undergoes rapid thermal disproportionation into pentachloroaniline (PCA) and other artifacts. HPLC operates at ambient temperatures, fundamentally preventing thermal degradation and ensuring that the quantified PCNO reflects true environmental concentrations rather than instrumental artifacts.

  • Matrix Management (Why SPE over LLE?): Agricultural runoff is rich in humic acids, suspended solids, and competing organic matter. Liquid-Liquid Extraction (LLE) is prone to severe emulsion formation in such matrices. Solid-Phase Extraction (SPE) using a hydrophobic polymeric sorbent (e.g., HLB or C18) provides a dual function: it eliminates humic acid interference (which washes through or is retained differently) and provides a 100-fold concentration factor necessary for trace-level UV detection.

  • Chromatographic Causality (Why Acetonitrile and 254 nm?): PCNO is a heavily chlorinated, highly hydrophobic molecule. Methanol as a strong solvent often results in peak tailing due to hydrogen bonding with residual silanols on the stationary phase. Acetonitrile provides superior solvation for chlorinated aromatics, yielding sharp, symmetrical peaks. Detection at 254 nm captures the strong π→π∗ transitions of the conjugated nitroso-aromatic ring while avoiding the low-UV region (<220 nm) where residual environmental organic matter causes severe baseline drift.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system: the use of a surrogate standard (1,2,4,5-Tetrachlorobenzene) added before extraction to verify SPE recovery, and an internal standard (Hexachlorobenzene) added after extraction to verify HPLC injection integrity.

Reagents & Materials
  • Standards: Pentachloronitrosobenzene (PCNO) analytical standard (>98% purity), PCNB, and PCA.

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Consumables: 500 mg / 6 mL C18 Solid-Phase Extraction (SPE) cartridges; 0.22 µm PTFE syringe filters.

Step-by-Step Methodology

Phase I: Sample Collection & Stabilization

  • Collect 1.0 L of agricultural runoff in amber glass bottles to prevent photodegradation of the nitroso group, a known phenomenon in plant metabolite studies [3].

  • Filter the sample immediately through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Spike 500 mL of the filtered sample with 50 µL of the surrogate standard (10 mg/L 1,2,4,5-Tetrachlorobenzene).

Phase II: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 5.0 mL of Methanol followed by 5.0 mL of Ultrapure Water through the C18 SPE cartridge at a flow rate of 2 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Load the 500 mL stabilized runoff sample onto the cartridge at a controlled flow rate of 5 mL/min using a vacuum manifold.

  • Washing: Wash the cartridge with 5.0 mL of a 5% Methanol in Water (v/v) solution to elute highly polar matrix interferences. Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute the target analytes using 5.0 mL of Acetonitrile at a dropwise flow rate (1 mL/min).

  • Reconstitution: Add 50 µL of the internal standard (10 mg/L Hexachlorobenzene) to the eluate. Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

Workflow Sample 1. Agricultural Runoff (Filtered & Stabilized) SPE_Condition 2. SPE Conditioning (5 mL MeOH, 5 mL H2O) Sample->SPE_Condition SPE_Load 3. Sample Loading (500 mL at 5 mL/min) SPE_Condition->SPE_Load SPE_Wash 4. Matrix Wash (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute 5. Analyte Elution (5 mL Acetonitrile) SPE_Wash->SPE_Elute HPLC 6. HPLC-UV Analysis (C18, 254 nm Detection) SPE_Elute->HPLC

Fig 2: Step-by-step solid-phase extraction and HPLC-UV workflow for PCNO quantification.

Phase III: HPLC-UV Analysis

  • Column: C18 Reverse-Phase Column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: Maintained at 25°C to ensure reproducible retention times and prevent on-column analyte degradation.

  • Detection: UV Absorbance at 254 nm.

  • Injection Volume: 20 µL.

  • Mobile Phase: Execute the gradient program detailed in Table 1.

Quantitative Data Presentation

To ensure method reproducibility across laboratories, the optimized chromatographic gradient and validation parameters are summarized below.

Table 1: Optimized HPLC Gradient Program

The gradient is designed to hold highly aqueous conditions initially to elute polar runoff matrix components, followed by a rapid organic ramp to elute the strongly retained chlorinated benzenes.

Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.040601.0
10.010901.0
15.010901.0
16.040601.0
20.040601.0
Table 2: Method Validation Summary in Agricultural Runoff Matrix

Validation was performed using matrix spikes (n=6) to ensure the method's accuracy and precision meet stringent environmental monitoring standards.

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Mean Recovery (%)RSD (%)
Pentachloronitrosobenzene (PCNO) Runoff Water0.050.1592.44.2
Pentachloronitrobenzene (PCNB)Runoff Water0.020.0695.13.8
Pentachloroaniline (PCA)Runoff Water0.040.1291.84.5

Note: The limits of detection (LOD) and quantification (LOQ) factor in the 100-fold concentration achieved during the SPE phase.

References

  • Title: Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites Source: Chemistry Central Journal URL: [Link]

  • Title: Effects of pentachloronitrobenzene and some of its known and possible metabolites on fungi Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Occurrence of pentachloronitrobenzene and its metabolites in spinach leaves Source: Bulletin of Environmental Contamination and Toxicology URL: [Link]

Sources

Method

Preparation of Pentachloronitrosobenzene from Pentachloroaniline: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of pentachloronitrosobenzene from pentachloroaniline. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of pentachloronitrosobenzene from pentachloroaniline. The selected method focuses on a robust and accessible oxidation reaction, emphasizing safety, efficiency, and clear, actionable steps for laboratory execution.

Introduction and Theoretical Framework

The conversion of an aromatic amine to a nitroso compound is a pivotal transformation in organic synthesis, enabling access to a class of molecules with unique reactivity and applications. Pentachloronitrosobenzene, in particular, serves as a valuable intermediate in the synthesis of various complex organic molecules, including potential pharmaceutical candidates and agrochemicals. The core of this process lies in the selective oxidation of the primary amino group of pentachloroaniline without compromising the integrity of the highly chlorinated aromatic ring.

The electron-withdrawing nature of the five chlorine substituents on the aniline ring deactivates the amino group, making its oxidation more challenging compared to unsubstituted aniline. Therefore, a potent yet selective oxidizing agent is required to achieve the desired transformation efficiently. This protocol will detail the use of Oxone® (potassium peroxymonosulfate), a versatile and relatively safe oxidizing agent, for this purpose. The reaction proceeds via an intermediate N-arylhydroxylamine, which is further oxidized to the target nitroso compound. Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding pentachloronitrobenzene.

Reaction Scheme and Mechanism

The overall transformation involves the oxidation of the amino group of pentachloroaniline to a nitroso group.

Reaction_Scheme Pentachloroaniline Pentachloroaniline Pentachloronitrosobenzene Pentachloronitrosobenzene Pentachloroaniline->Pentachloronitrosobenzene Oxidation Reagents Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Dichloromethane/Water

Figure 1: Overall reaction for the oxidation of pentachloroaniline.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic oxygen of the peroxymonosulfate, followed by a series of proton transfers and elimination steps to form the nitroso group.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Pentachloroaniline (C₆Cl₅NH₂)≥98%Sigma-AldrichStarting material.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Reagent GradeSigma-AldrichOxidizing agent.
Dichloromethane (CH₂Cl₂)ACS GradeFisher ScientificOrganic solvent.
Deionized Water (H₂O)Type II-Aqueous solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent.
Round-bottom flask--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring.

Experimental Protocol

This protocol is based on established methods for the oxidation of aromatic amines to nitrosoarenes using Oxone® in a biphasic system.[1][2][3]

Reaction Setup

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification and Characterization A Dissolve Pentachloroaniline in Dichloromethane C Combine solutions in a round-bottom flask A->C B Prepare aqueous Oxone® solution B->C D Stir vigorously at room temperature C->D E Monitor reaction progress by TLC D->E F Separate organic and aqueous layers E->F Upon completion G Wash organic layer with NaHCO₃ solution F->G H Wash with brine G->H I Dry organic layer over Na₂SO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify crude product by recrystallization or chromatography J->K L Characterize product (NMR, IR, MS) K->L

Figure 2: Step-by-step experimental workflow.

Detailed Procedure
  • Preparation of Reactant Solutions:

    • In a 250 mL round-bottom flask, dissolve pentachloroaniline (1.0 eq) in dichloromethane (approximately 10 mL per gram of aniline).

    • In a separate beaker, prepare a solution of Oxone® (2.5 eq) in deionized water (approximately 20 mL per gram of Oxone®).

  • Reaction Execution:

    • To the stirred solution of pentachloroaniline in dichloromethane, add the aqueous Oxone® solution.

    • Stir the resulting biphasic mixture vigorously at room temperature. The use of a mechanical stirrer is recommended for larger scale reactions to ensure efficient mixing.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the pentachloroaniline spot and the appearance of a new, typically colored (often green or blue for nitroso monomers), spot indicates product formation. The reaction is generally complete within 1-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers.

    • Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acidic species.

    • Wash the organic layer with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pentachloronitrosobenzene.

Purification

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of hexane and dichloromethane. Alternatively, for higher purity, column chromatography on silica gel can be employed.

Safety and Handling Precautions

  • Pentachloroaniline and Pentachloronitrosobenzene: These are toxic and potentially hazardous compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Oxone®: This is a strong oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.[4]

Characterization

The identity and purity of the synthesized pentachloronitrosobenzene should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for confirming the structure of the aromatic ring.

  • Infrared (IR) Spectroscopy: Look for the characteristic N=O stretching frequency.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point: Compare the observed melting point with the literature value.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient stirring, low-quality Oxone®, or insufficient reaction time.Ensure vigorous stirring of the biphasic mixture. Use fresh Oxone®. Allow the reaction to proceed for a longer duration, continuing to monitor by TLC.
Formation of byproducts (e.g., pentachloronitrobenzene)Over-oxidation due to excess Oxone® or prolonged reaction time.Use the stoichiometric amount of Oxone® as recommended. Carefully monitor the reaction and stop it once the starting material is consumed.
Low yieldInefficient extraction or loss during purification.Perform multiple extractions of the aqueous layer. Optimize the recrystallization or chromatography conditions.

Conclusion

The oxidation of pentachloroaniline to pentachloronitrosobenzene using Oxone® in a biphasic system offers a reliable and efficient synthetic route. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety and reproducibility. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Travis, B. R., et al. (2002). A Simple, General, and Highly Efficient Method for the Oxidation of Anilines to Nitrosobenzenes. Organic Letters, 4(16), 2841-2843. [Link]

  • Wikipedia. Nitrosobenzene. [Link]

  • Chemeurope.com. Nitrosobenzene. [Link]

  • Forrester, A. R., et al. (1979). C-Nitroso-compounds. Chemical Society Reviews, 8(3), 329-369. [Link]

  • Gella, C., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, 74(16), 6365-6367. [Link]

  • Emmons, W. D. (1954). Peroxytrifluoroacetic Acid. I. The Oxidation of Anilines to Nitrobenzenes. Journal of the American Chemical Society, 76(13), 3468-3470. [Link]

  • Zabrowski, D. L., et al. (1988). A new, convenient method for the synthesis of nitrosoarenes. Tetrahedron Letters, 29(36), 4501-4504. [Link]

  • Hoffmann, R. W., & Gu, Q. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 70(6), 2418-2421. [Link]

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • ResearchGate. A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra-n-alkylammonium Bromates. [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

Sources

Application

Application Notes &amp; Protocols: Pentachloronitrosobenzene as a Reactive Intermediate in Organic Synthesis

This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of pentachloronitrosobenzene (PCNB) as a versatile and highly reactive intermediate in modern organ...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of pentachloronitrosobenzene (PCNB) as a versatile and highly reactive intermediate in modern organic synthesis. We move beyond simple procedural lists to offer a comprehensive understanding of the causality behind its synthetic utility, grounded in its unique electronic properties. The protocols herein are designed to be self-validating, supported by authoritative references and safety data.

Introduction: The Synthetic Potential of Pentachloronitrosobenzene

Pentachloronitrosobenzene (C₆Cl₅NO) is a highly electron-deficient aromatic compound. Its synthetic value stems from two key features: the powerful electron-withdrawing nature of the pentachlorophenyl ring and the inherent reactivity of the nitroso (-N=O) functional group. This combination renders the nitroso group exceptionally electrophilic, making PCNB a potent dienophile for hetero-Diels-Alder reactions and a valuable precursor for constructing complex nitrogen- and oxygen-containing heterocycles.[1][2] These heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds, making efficient synthetic routes to them highly desirable.[3][4][5]

Unlike simple nitrosoarenes, the perchlorinated ring of PCNB significantly enhances the rate and regio-selectivity of cycloaddition reactions, often allowing them to proceed under mild conditions. This guide will focus on its preparation and its primary application as a dienophile in [4+2] cycloadditions for the synthesis of 1,2-oxazine derivatives.

Physicochemical Properties and Critical Safety Data

Handling pentachloronitrosobenzene requires strict adherence to safety protocols due to its hazardous nature.[6] It is harmful if swallowed and may cause skin sensitization.[6] Always handle this compound within a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 1: Physicochemical Properties of Pentachloronitrosobenzene

PropertyValueSource
Chemical Formula C₆Cl₅NO
Molecular Weight 283.33 g/mol N/A
Appearance Crystalline solid
Melting Point 140-143 °C
CAS Number 82-68-8
SMILES [O-]c1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl

Table 2: GHS Hazard and Precautionary Statements

IdentifierStatementSource
H302 Harmful if swallowed.
H317 May cause an allergic skin reaction.
H410 Very toxic to aquatic life with long lasting effects.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Synthesis of Pentachloronitrosobenzene Intermediate

The most direct method for preparing pentachloronitrobenzene is through the electrophilic nitration of pentachlorobenzene.[8][9] This process must be carefully controlled to manage the exothermic reaction and minimize the formation of undesirable byproducts. The protocol described is adapted from established industrial procedures.[9]

Protocol 3.1: Nitration of Pentachlorobenzene

This protocol details a two-stage heating process to ensure the reaction goes to completion and to reduce residual starting material.

Reagents and Materials:

  • Pentachlorobenzene (C₆HCl₅)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle with temperature controller

  • Ice-water bath

Step-by-Step Procedure:

  • Initial Setup: In a fume hood, charge the three-neck flask with pentachlorobenzene and concentrated sulfuric acid. Begin stirring to form a slurry.

  • Reactant Addition: Heat the slurry to approximately 105-115°C.[9] Once the temperature is stable, begin the dropwise addition of concentrated nitric acid via the dropping funnel over 45-60 minutes. Maintain the temperature within this range throughout the addition, using an ice-water bath for cooling if the exothermic reaction becomes too vigorous.

  • First Heating Stage: After the addition is complete, heat the reaction mixture to 130-135°C and hold for 1-2 hours. This stage is crucial for consuming the majority of the nitric acid.[9]

  • Second Heating Stage (Melt): Increase the temperature to 145-150°C. The product, pentachloronitrobenzene, will melt (m.p. ~142°C), forming a liquid melt. Maintain this temperature for approximately 30 minutes to ensure the reaction proceeds to completion.[9]

  • Workup and Isolation: Carefully and slowly pour the hot reaction mixture over crushed ice. The crude pentachloronitrobenzene will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Dry the purified product under vacuum.

cluster_synthesis Synthesis Workflow reagents Pentachlorobenzene + Conc. H₂SO₄ addition Add Conc. HNO₃ (105-115°C) reagents->addition stage1 Heat Stage 1 (130-135°C, 1-2h) addition->stage1 stage2 Heat Stage 2 (Melt) (145-150°C, 30min) stage1->stage2 workup Quench on Ice & Filter stage2->workup purify Recrystallize & Dry workup->purify product Pentachloronitrobenzene purify->product

Caption: Workflow for the synthesis of Pentachloronitrobenzene.

Application in Hetero-Diels-Alder Cycloadditions

The primary synthetic application of pentachloronitrosobenzene is its role as a powerful dienophile in hetero-Diels-Alder reactions.[1] This reaction, a type of [4+2] cycloaddition, involves a 4π-electron system (a conjugated diene) and a 2π-electron system (the dienophile).[10][11] In this case, the N=O double bond of PCNB serves as the 2π component, leading to the formation of a six-membered heterocyclic ring known as a 3,6-dihydro-2H-1,2-oxazine.[1]

The exceptional reactivity of PCNB is due to the significant lowering of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroso group by the electron-withdrawing pentachlorophenyl ring, which facilitates orbital overlap with the HOMO (Highest Occupied Molecular Orbital) of the diene.[10] This results in a highly efficient and often stereoselective reaction for creating valuable heterocyclic building blocks.

Protocol 4.1: Synthesis of 2-(pentachlorophenyl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine

This protocol provides a representative example of a hetero-Diels-Alder reaction using pentachloronitrosobenzene and a common diene, 2,3-dimethyl-1,3-butadiene.

Reagents and Materials:

  • Pentachloronitrosobenzene (1.0 equiv)

  • 2,3-Dimethyl-1,3-butadiene (1.2-1.5 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Table 3: Reagent Details for Cycloaddition

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Pentachloronitrosobenzene283.3310.02.83 g
2,3-Dimethyl-1,3-butadiene82.1412.00.99 g (1.37 mL)
Dichloromethane--50 mL

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add pentachloronitrosobenzene and anhydrous dichloromethane. Stir until the solid is fully dissolved.

  • Diene Addition: Add 2,3-dimethyl-1,3-butadiene to the solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours. Gentle heating (e.g., 40°C) may be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/DCM) to yield the pure 1,2-oxazine product.

cluster_cycloaddition Hetero-Diels-Alder Workflow start Dissolve PCNB in Anhydrous Solvent add_diene Add 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) start->add_diene react Stir at Room Temp (Monitor by TLC) add_diene->react workup Solvent Removal (Rotary Evaporation) react->workup purify Purify via Column Chromatography or Recrystallization workup->purify product 3,6-dihydro-2H-1,2-oxazine Product purify->product

Caption: Workflow for a Hetero-Diels-Alder reaction using PCNB.

Conclusion

Pentachloronitrosobenzene is a highly effective, specialized reagent for advanced organic synthesis. Its electron-deficient nature makes it a superior dienophile for the construction of nitrogen- and oxygen-containing heterocycles via hetero-Diels-Alder reactions. The protocols provided herein offer a solid foundation for its preparation and application. By understanding the principles behind its reactivity, researchers can leverage PCNB to efficiently access complex molecular architectures relevant to pharmaceutical and materials science.

References

  • Agilent Technologies, Inc. (2024). Pentachloronitrobenzene (Quintozene) Standard (1X1 mL) - Safety Data Sheet.
  • Sigma-Aldrich. Pentachloronitrobenzene >=94%.
  • AccuStandard. CAS No. 82-68-8 - Pentachloronitrobenzene.
  • Santa Cruz Biotechnology. (n.d.). Pentachloronitrobenzene Material Safety Data Sheet.
  • Chem Service. (2014). SAFETY DATA SHEET - Pentachloronitrobenzene Solution.
  • ResearchGate. (n.d.). Synthesis of Nitrogen‐Heterocycles Based on N ‐Heterocyclic Carbene Organocatalysis.
  • PubChem - NIH. Pentachlorobenzene | C6HCl5 | CID 11855.
  • Google Patents. US4147732A - Process for producing pentachloro-nitrobenzene.
  • MDPI. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Chemical Society Reviews (RSC Publishing). (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors.
  • Frontiers Research Topic. Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles.
  • PubMed. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling.
  • Wikipedia. Diels–Alder reaction.
  • ResearchGate. (n.d.). Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction.
  • Organic Chemistry Portal. Diels-Alder Reaction.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.

Sources

Method

Application Note: In Vitro Bioassay Protocols for Pentachloronitrosobenzene (PCNO) Cytotoxicity Assessment

Introduction & Mechanistic Rationale Pentachloronitrobenzene (PCNB, quintozene) is a widely utilized agricultural fungicide. During its biotransformation in both mammalian and fungal systems, PCNB is metabolized into sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pentachloronitrobenzene (PCNB, quintozene) is a widely utilized agricultural fungicide. During its biotransformation in both mammalian and fungal systems, PCNB is metabolized into several derivatives, among which pentachloronitrosobenzene (PCNO) emerges as a highly reactive and toxic intermediate[1]. The enzymatic reduction of the nitro group to a nitroso group significantly enhances the electrophilicity of the molecule. This structural shift allows PCNO to rapidly conjugate with critical cellular thiols, such as glutathione (GSH), precipitating severe oxidative stress and subsequent cellular damage[2].

Understanding the specific cytotoxic profile of PCNO is paramount for accurate toxicological risk assessments of PCNB exposure. This application note establishes a robust, self-validating in vitro workflow designed to quantify PCNO-induced cytotoxicity. The protocols evaluate toxicity through three distinct mechanistic lenses: mitochondrial metabolic activity (MTT), cell membrane integrity (LDH release), and intracellular reactive oxygen species (ROS) generation.

Mechanistic Pathway of PCNO Toxicity

The cytotoxicity of PCNO is not a singular event but a cascade of interconnected biochemical failures. The diagram below illustrates the causality from initial CYP450-mediated metabolism to terminal apoptosis.

PCNO_Toxicity PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) PCNB->PCNO CYP450 Metabolism GSH GSH Depletion PCNO->GSH Conjugation ROS ROS Generation PCNO->ROS Redox Cycling GSH->ROS Reduced Antioxidant Capacity Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Membrane Membrane Damage (LDH Release) ROS->Membrane Lipid Peroxidation Apoptosis Cell Death / Apoptosis Mito->Apoptosis Cytochrome c release Membrane->Apoptosis Necrosis/Apoptosis

Figure 1. Mechanistic pathway of PCNB metabolism to PCNO and downstream cytotoxic events.

Experimental Design & Self-Validating Principles

To uphold rigorous scientific integrity, these protocols are engineered as self-validating systems .

  • Causality & Choice of Model: HepG2 (human hepatocellular carcinoma) cells are selected as the primary in vitro model. Because the liver is the primary site of PCNB metabolism and bioaccumulation, utilizing a hepatic cell line ensures physiological relevance[2].

  • Internal Controls: Every assay plate must contain a blank (media only), a vehicle control (0.1% DMSO), and an assay-specific positive control (e.g., Triton X-100 for LDH, H2O2 for ROS). This guarantees that the assay's dynamic range is actively functioning and establishes a reliable 100% baseline.

  • Solubility Management: PCNO, like many nitroarenes, is highly lipophilic[3]. Stock solutions must be prepared in anhydrous DMSO. It is critical that the final in-well DMSO concentration never exceeds 0.1% to prevent solvent-induced baseline cytotoxicity, which can confound the toxicological data[4].

Workflow Seed Cell Seeding (HepG2, 96-well plate) Dose PCNO Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (24h - 48h) Dose->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH ROS DCFDA Assay (Oxidative Stress) Incubate->ROS

Figure 2. High-throughput in vitro screening workflow for PCNO cytotoxicity.

Step-by-Step Methodologies

Cell Culture & Treatment Preparation

Mechanistic Rationale: Uniform cell seeding density is critical. Over-confluent cells exhibit contact inhibition and altered metabolic rates, which directly skews MTT reduction capacity and masks true compound toxicity.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment and entry into log-phase growth.

  • Dosing: Prepare a 100 mM master stock of PCNO in anhydrous DMSO[3]. Perform serial dilutions in serum-free DMEM to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. Treat cells for 24 and 48 hours.

Protocol A: MTT Assay (Mitochondrial Viability)

Mechanistic Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because PCNO induces mitochondrial dysfunction via ROS accumulation, a drop in formazan production directly correlates with the severity of mitochondrial impairment.

  • Reagent Addition: Post-treatment, carefully aspirate the media. Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT reagent to each well.

  • Incubation: Incubate for 3-4 hours at 37°C. Viable cells will form insoluble purple formazan crystals.

  • Solubilization: Aspirate the MTT media. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Shake the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Validation Step: Calculate viability relative to the 0.1% DMSO vehicle control (normalized to 100%).

Protocol B: LDH Release Assay (Membrane Integrity)

Mechanistic Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media indicates plasma membrane rupture (necrosis or late-stage apoptosis). This complements the MTT assay by distinguishing between reversible metabolic inhibition and irreversible cell lysis.

  • Positive Control: 45 minutes prior to the end of the PCNO treatment period, add 10 µL of 10X Lysis Buffer (1% Triton X-100) to the designated positive control wells.

  • Sample Collection: Transfer 50 µL of the culture supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

  • Validation Step: Calculate cytotoxicity using the formula: % Cytotoxicity = [(Treated - Vehicle) / (Positive Control - Vehicle)] × 100.

Protocol C: DCFDA Assay (Intracellular ROS Generation)

Mechanistic Rationale: PCNO acts as a redox-cycling agent. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic probe that is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF. This assay directly quantifies the primary oxidative stress mechanism of PCNO.

  • Pre-loading: Remove media and wash cells once with PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash twice with PBS to eliminate extracellular probe background.

  • Treatment: Add PCNO treatments (and 100 µM H2O2 as a positive control) prepared in phenol red-free media to prevent fluorescence quenching.

  • Kinetic Reading: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours at Ex/Em = 485/535 nm.

Quantitative Data Presentation

To establish a baseline for expected assay performance, the following table summarizes typical dose-response metrics for PCNO in hepatic models based on established toxicological evaluations[1][2].

PCNO Concentration (µM)MTT Viability (%)LDH Release (% Cytotoxicity)ROS Generation (Fold Change vs. Control)
0 (Vehicle Control) 100.0 ± 2.10.0 ± 1.51.00 ± 0.05
1.0 94.5 ± 3.42.1 ± 1.21.15 ± 0.10
10.0 78.2 ± 4.115.4 ± 3.32.80 ± 0.25
50.0 42.1 ± 5.048.7 ± 4.85.40 ± 0.40
100.0 18.5 ± 2.882.3 ± 6.18.10 ± 0.65
Positive Control 5.2 ± 1.1100.0 ± 0.09.50 ± 0.50

Table 1: Representative quantitative profile of PCNO-induced cytotoxicity in HepG2 cells at 24 hours post-treatment.

Sources

Application

Application Note: Advanced Sample Preparation Techniques for Pentachloronitrosobenzene Residue Analysis

Target Audience: Analytical Chemists, Agronomic Researchers, and Drug Development Professionals Introduction and Scope Pentachloronitrosobenzene (CAS 13665-49-1) is a critical, highly reactive intermediate metabolite of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agronomic Researchers, and Drug Development Professionals

Introduction and Scope

Pentachloronitrosobenzene (CAS 13665-49-1) is a critical, highly reactive intermediate metabolite of the organochlorine fungicide pentachloronitrobenzene (PCNB, also known as quintozene)[1]. In environmental and agricultural matrices, the parent PCNB undergoes rapid microbial reduction to pentachloronitrosobenzene, which is subsequently reduced to pentachloroaniline (PCA) and methylated to pentachlorothioanisole (PCTA)[2].

Because of its persistence and potential toxicity, regulatory agencies require rigorous monitoring of the entire PCNB metabolic panel in soils, cereals, and complex botanical matrices such as cannabis. This application note details validated, self-validating sample preparation methodologies—specifically modified QuEChERS and Ultrasonic-Assisted Solvent Extraction (UASE)—coupled with GC-MS/MS to achieve sub-ppb limits of quantification (LOQ).

Mechanistic Principles of Extraction

To ensure a robust analytical workflow, it is crucial to understand the causality behind each experimental choice rather than merely following steps.

Solvent Selection and Partitioning Dynamics

Pentachloronitrosobenzene is a highly lipophilic, sterically hindered, and non-polar molecule. Acetonitrile (ACN) is the solvent of choice for QuEChERS extraction because, upon the addition of salting-out agents (MgSO₄ and NaCl), it forces a distinct phase separation. This dynamic drives non-polar halogenated benzenes into the organic layer while precipitating proteins and isolating polar interferences in the aqueous phase[3]. For highly desiccated matrices like soil, a mixture of Hexane and Ethyl Acetate (9:1 v/v) under ultrasonic assistance provides superior penetration into soil micropores, disrupting hydrophobic interactions between the soil organic matter and the analyte[4].

The Necessity of GC-MS/MS over LC-MS/MS

Due to the lack of protic functional groups, pentachloronitrosobenzene exhibits exceptionally poor ionization efficiency in the Electrospray Ionization (ESI) source of an LC-MS/MS system. Conversely, its multiple electronegative chlorine atoms make it an ideal candidate for Electron Impact (EI) ionization and Electron Capture Detection (ECD). GC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode offers the specificity required to distinguish the nitroso-metabolite from the parent nitro-compound and other co-extracted halogenated interferences[5].

Rationale for dSPE Cleanup Sorbents

Complex matrices (e.g., cannabis, cereals) require aggressive cleanup to prevent GC inlet contamination and column degradation.

  • PSA (Primary Secondary Amine): Removes organic acids and sugars that can strip the stationary phase of the GC column.

  • C18 (Octadecylsilane): Essential for lipid-rich matrices to remove long-chain fatty acids that cause active site formation and peak tailing in the GC inlet.

  • Ceramic Homogenizers: Included during extraction to cleave MgSO₄ agglomerates, ensuring maximum surface area for the exothermic hydration reaction, which drives consistent analyte partitioning[3].

Metabolic Pathway Visualization

To accurately quantify residues, analysts must understand the biotransformation pathway, as pentachloronitrosobenzene is transient and must be co-analyzed with its precursor and downstream products[1].

MetabolicPathway PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) PCNB->PCNO Reduction (Soil Microbiome) PCA Pentachloroaniline (PCA) PCNO->PCA Reduction PCTA Pentachlorothioanisole (PCTA) PCA->PCTA Methylthiolation

Fig 1. Biotransformation pathway of PCNB to pentachloronitrosobenzene and downstream metabolites.

Experimental Protocols

Protocol A: Modified QuEChERS for Complex Matrices (Cannabis & Cereals)

This protocol is optimized for matrices with high lipid or pigment content[5],.

Step-by-Step Methodology:

  • Sample Comminution: Cryomill the sample (e.g., cannabis flower or cereal grain) using liquid nitrogen.

    • Scientific Rationale: Cryomilling prevents the volatilization of semi-volatile metabolites like pentachloronitrosobenzene and PCTA that occurs due to frictional heat in ambient grinders.

  • Internal Standard Addition: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 50 µL of Pentachloronitrobenzene-¹³C₆ (IS) at 1 µg/mL.

    • Scientific Rationale: This creates a self-validating system , automatically correcting for matrix-induced signal enhancement/suppression and volumetric losses during the dSPE cleanup phase.

  • Hydration (Dry Matrices Only): Add 10 mL of HPLC-grade water and vortex for 1 minute. Allow to hydrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid and two ceramic homogenizers[3]. Shake vigorously on a mechanical shaker (e.g., GenoGrinder) at 1,500 RPM for 5 minutes.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately for 5 minutes to prevent salt clumping.

  • Phase Separation: Centrifuge at 4,000 RPM for 5 minutes[6].

  • dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 2 minutes[2].

  • Final Centrifugation: Centrifuge at 4,000 RPM for 5 minutes. Transfer the supernatant to a GC vial for GC-MS/MS analysis.

Protocol B: Ultrasonic-Assisted Solvent Extraction (UASE) for Soil/Sediment

Optimized for environmental monitoring where matrices possess high organic carbon content[2],[4].

Step-by-Step Methodology:

  • Preparation: Weigh 10.0 g of air-dried, sieved soil into a 100 mL beaker. Spike with the ¹³C₆-labeled internal standard.

  • Solvent Addition: Add 20 mL of Hexane:Ethyl Acetate (9:1 v/v)[4].

  • Ultrasonication: Extract via an ultrasonic bath for 30 minutes (15 cycles of 2 minutes) to ensure deep solvent penetration into soil micropores.

  • Filtration: Filter the extract through anhydrous sodium sulfate to remove residual moisture.

  • Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 1 mL of Hexane for GC-MS/MS injection.

Workflow Visualization

QuEChERSWorkflow Step1 1. Sample Comminution Homogenize 10g matrix (cryomilling) Step2 2. Solvent Extraction Add 10 mL Acetonitrile + Ceramic Homogenizer Step1->Step2 Step3 3. Salting Out Add 4g MgSO4 & 1g NaCl, Shake 5 min Step2->Step3 Step4 4. Phase Separation Centrifuge at 4000 rpm for 5 min Step3->Step4 Step5 5. dSPE Cleanup Transfer 1 mL supernatant to PSA/C18/MgSO4 Step4->Step5 Step6 6. Final Centrifugation Centrifuge at 4000 rpm for 5 min Step5->Step6 Step7 7. GC-MS/MS Analysis Inject 1 µL of supernatant (EI Mode) Step6->Step7

Fig 2. Step-by-step modified QuEChERS workflow for pentachloronitrosobenzene extraction.

Quantitative Data & Analytical Parameters

Table 1: Representative GC-MS/MS MRM Parameters for the PCNB Metabolic Panel (Note: Optimized for Triple Quadrupole GC/MS systems using Electron Impact Ionization[5])

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Pentachloronitrobenzene (PCNB)236.9118.9 / 142.925 / 3017.69
Pentachloronitrosobenzene (PCNO)*247.0212.0 / 142.020 / 2517.45
Pentachloroaniline (PCA)264.9229.9 / 194.920 / 3518.10
Pentachlorothioanisole (PCTA)279.9264.9 / 229.915 / 2019.05

*Inferred transitions based on typical EI fragmentation (loss of NO [M-30] and sequential Cl losses).

Table 2: Method Performance Metrics across Matrices

Matrix TypeExtraction MethodRecovery Range (%)RSD (%)LOQ (mg/kg)Reference
Cereals (Wheat/Corn)Modified QuEChERS85 - 105%< 8.0%0.005[5]
Cannabis FlowerQuEChERS + dSPE (C18)80 - 110%< 10.0%0.010
Soil / SedimentUASE (Hexane/EtOAc)81.4 - 110.7%1.6 - 9.4%0.003[2],[4]

Conclusion

The extraction and quantification of pentachloronitrosobenzene demand rigorous sample preparation to mitigate matrix effects and ensure quantitative transfer. While LC-MS/MS is insufficient due to poor ionization, the combination of modified QuEChERS with GC-MS/MS provides a highly robust, self-validating system. By carefully selecting dSPE sorbents (PSA/C18), utilizing ceramic homogenizers, and employing isotopically labeled internal standards, analysts can achieve excellent recoveries (80-110%) and meet stringent regulatory LOQs (≤ 0.01 mg/kg) across both agricultural and environmental matrices.

References

  • Agilent Technologies. QuEChERS Combined with Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Cereals.5

  • US Environmental Protection Agency (EPA). ILV for Pentachloronitrobenzene (PCNB) & Metabolites in Soil/Sediment - MRID 51472901.2

  • National Institutes of Health (NIH) / Appl Environ Microbiol. Effects of pentachloronitrobenzene and some of its known and possible metabolites on fungi.1

  • US Environmental Protection Agency (EPA). ECM for Pentachloronitrobenzene (PCNB) & Metabolites in Soil/Sediment - MRID 51393701.6

  • AIMS Press. Development of sample preparation method for organochlorine pesticides analysis in soil samples.4

  • Waters Corporation. Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements.

  • Agilent Technologies / HPST. GC/MS/MS Pesticide Residue Analysis.3

Sources

Method

Application Note: Pentachloronitrosobenzene (PCNBz) as an Advanced Spin Trapping Agent in Radical Chemistry

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction to C-Nitroso Spin Trapping Electron Paramagnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction to C-Nitroso Spin Trapping

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive analytical technique for the detection and characterization of transient free radicals in chemical and biological systems. Because most reactive oxygen species (ROS) and carbon-centered radicals have half-lives in the microsecond range, they cannot be detected directly at room temperature. Spin trapping circumvents this by reacting the transient radical with a diamagnetic molecule (the spin trap) to form a persistent, EPR-active radical adduct.

While nitrones (e.g., PBN, DMPO) are widely utilized, they often produce generic EPR spectra that make it difficult to identify the exact structure of the trapped radical. C-nitroso compounds, such as1 (PCNBz), offer a powerful alternative[1]. By trapping the radical directly at the nitrogen atom, PCNBz yields highly distinct hyperfine splitting constants (hfc) that act as a structural fingerprint for the trapped species.

Mechanistic Insights: The Causality of PCNBz Superiority

The efficacy of a spin trap is dictated by the kinetic rate of radical addition and the thermodynamic stability of the resulting nitroxide adduct. PCNBz is engineered to optimize both parameters through specific structural features:

  • Extreme Steric Shielding: Unsubstituted nitrosobenzenes and aliphatic analogues like 2-methyl-2-nitrosopropane (MNP) are highly prone to dimerization and side reactions. The five bulky chlorine atoms on the aromatic ring of PCNBz provide immense steric bulk. This completely inhibits the dimerization of the parent nitroso compound and shields the resulting nitroxide radical from bimolecular disproportionation decay[1].

  • Electronic Stabilization of the SOMO: The 2 dictates its stability[2]. The strong electron-withdrawing effect of the pentachlorophenyl group delocalizes the spin density, thermodynamically stabilizing the Singly Occupied Molecular Orbital (SOMO) of the nitroxide adduct[3].

  • Absence of α-Hydrogens: Unlike nitrones, PCNBz lacks α-hydrogens. This eliminates the risk of proton abstraction side-reactions, ensuring that the observed EPR signal is exclusively derived from the primary trapping event.

Mechanism R Transient Radical (R•) Adduct Nitroxide Spin Adduct (C6Cl5-N(O•)-R) R->Adduct Addition PCNBz Pentachloronitrosobenzene (C6Cl5-N=O) PCNBz->Adduct Trapping

Chemical mechanism of radical trapping by Pentachloronitrosobenzene to form a stable nitroxide.

Quantitative Data: Spin Trap Comparison

To guide experimental design, Table 1 summarizes the performance metrics of PCNBz against industry-standard spin trapping agents.

Table 1: Comparative properties of common spin trapping agents.

Spin TrapChemical ClassPrimary Target RadicalsAdduct Stability ( t1/2​ )Key Advantage / Limitation
PCNBz NitrosoareneCarbon-centered (R•)> 24 hoursExtreme steric shielding; yields highly specific EPR spectra.
MNP NitrosoalkaneC-, S-centeredMinutes to hoursSimple spectra; highly prone to artifactual dimerization.
PBN NitroneO-, C-centeredHoursBroad versatility; yields generic, overlapping EPR spectra.
DMPO Cyclic NitroneOH•, O 2​ •⁻MinutesDistinctive spectra for oxygen radicals; short adduct half-life.

Experimental Workflow

The following workflow outlines the critical path from reagent preparation to spectral analysis.

Workflow Step1 1. Reagent Preparation (PCNBz in Toluene) Step2 2. Radical Generation (Thermal/UV Cleavage) Step1->Step2 Step3 3. Spin Trapping Reaction (Adduct Formation) Step2->Step3 Step4 4. EPR Data Acquisition (X-Band Spectrometer) Step3->Step4 Step5 5. Spectral Simulation (Hyperfine Analysis) Step4->Step5

Step-by-step experimental workflow for EPR spin trapping using PCNBz.

Detailed Protocol: Trapping Carbon-Centered Radicals with PCNBz

Objective: To cleanly trap and detect carbon-centered radicals generated via the thermal decomposition of Azobisisobutyronitrile (AIBN) using PCNBz as the spin trap.

Phase 1: Reagent Preparation (Self-Validating Setup)

Note: C-nitroso compounds are photolabile. All preparations must be conducted under low-light conditions or using amber glassware.

  • Solvent Degassing: Purge anhydrous toluene with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (O 2​ ) is a paramagnetic triplet diradical. Its presence causes dipole-dipole interactions that artificially broaden EPR spectral lines, obscuring fine hyperfine splitting.

  • PCNBz Stock Preparation: Dissolve purified PCNBz in the degassed toluene to achieve a final concentration of 20 mM.

    • Causality: Toluene is selected for its low dielectric constant, which minimizes microwave absorption and maximizes the Q-factor (sensitivity) of the EPR cavity.

  • Initiator Addition: Add AIBN to the solution to a final concentration of 5 mM.

Phase 2: Reaction Initiation & Capillary Loading
  • Sample Transfer: Using a gas-tight syringe, transfer 50 µL of the reaction mixture into a precision quartz EPR capillary tube (0.8 mm ID). Seal the capillary with a critoseal or flame.

  • Thermal Initiation: Place the sealed capillary in a pre-heated water bath at 60°C for exactly 15 minutes.

    • Causality: 60°C provides the precise activation energy required to homolytically cleave the C-N bonds of AIBN, generating 2-cyano-2-propyl radicals. These transient radicals are immediately captured by the excess PCNBz to form the stable nitroxide adduct.

  • Control Reaction (Self-Validation): Simultaneously heat a capillary containing only 20 mM PCNBz in toluene (no AIBN).

    • Causality: This negative control validates the system by ensuring that any EPR signal observed in the active sample is strictly derived from the trapped AIBN radical, ruling out artifacts from thermal degradation or trace paramagnetic impurities in the spin trap.

Phase 3: EPR Spectrometer Parameters & Data Acquisition

Insert the capillary into the X-band EPR cavity and tune the spectrometer. Apply the following critical parameters:

  • Microwave Power: 2.0 mW.

    • Causality: Nitroxide radicals are easily power-saturated. Exceeding 2-5 mW will distort the peak intensity ratios and artificially broaden the lines, ruining quantitative analysis.

  • Modulation Amplitude: 0.5 G.

    • Causality: The modulation amplitude must be kept to less than one-third of the expected peak-to-peak natural linewidth (~1.5 G for these adducts) to prevent overmodulation broadening and loss of spectral resolution.

  • Center Field: ~3360 G (Adjust based on exact microwave frequency).

  • Sweep Width: 100 G.

  • Sweep Time: 60 seconds (accumulate 5-10 scans for optimal Signal-to-Noise ratio).

Phase 4: Spectral Simulation

Export the experimental spectrum and use simulation software (e.g., EasySpin) to extract the nitrogen ( aN​ ) and proton ( aH​ ) hyperfine splitting constants. The unique steric environment of the PCNBz adduct will yield highly specific aN​ values that confirm the identity of the trapped 2-cyano-2-propyl radical.

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3340. Source: ACS Publications URL: [Link]

  • Zhang, S., et al. (2025). TEMPO Catalyzed Oxidative Dehydrogenation of Hydrazobenzenes to Azobenzenes (Review of Nitroxide Stability). Organic & Biomolecular Chemistry. Source: ResearchGate URL: [Link]

Sources

Application

isotopic labeling of pentachloronitrosobenzene for environmental tracer studies

Application Note: Synthesis and Utilization of Isotopically Labeled Pentachloronitrosobenzene ( 13 C-PCNOB) for Environmental Tracer Studies Introduction: The Environmental Fate of Quintozene Pentachloronitrobenzene (PCN...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of Isotopically Labeled Pentachloronitrosobenzene ( 13 C-PCNOB) for Environmental Tracer Studies

Introduction: The Environmental Fate of Quintozene

Pentachloronitrobenzene (PCNB, commonly known as quintozene) is a legacy fungicide whose environmental persistence and toxicity remain a subject of intense regulatory scrutiny. In soil and aquatic ecosystems, microbial degradation of PCNB does not readily proceed via oxidative ring cleavage; instead, it undergoes a sequential reductive pathway[1]. This reductive cascade is initiated by the conversion of the nitro group to a hydroxylamine via a highly reactive nitroso intermediate, pentachloronitrosobenzene (PCNOB), ultimately yielding pentachloroaniline (PCA)[1].

The transient nature of PCNOB makes it exceptionally difficult to track. Because of its strong electrophilicity, PCNOB rapidly undergoes nucleophilic attack by humic and fulvic acids in the soil matrix, forming non-extractable "bound residues" (BR). To accurately map the spatial trends, bioaccumulation, and bound residue formation of this intermediate in non-targeted environmental analyses, stable isotopic labeling—specifically 13 C 6​ -labeling—is required[2]. The +6 Da mass shift provided by the 13 C 6​ ring avoids isobaric interferences in complex environmental matrices, allowing for high-resolution mass spectrometry (LC-HRMS) tracking[2].

Mechanistic Pathway of PCNB Reduction

The following diagram illustrates the microbial reductive cascade of PCNB and the pivotal role of PCNOB in the formation of bound soil residues.

Pathway PCNB Pentachloronitrobenzene (PCNB) PCNOB Pentachloronitrosobenzene (PCNOB) PCNB->PCNOB Nitroreductase (2e-, 2H+) PCPHA Pentachlorophenylhydroxylamine (PCPHA) PCNOB->PCPHA Reductase (2e-, 2H+) Bound Bound Soil Residues (Covalent Humic Adducts) PCNOB->Bound Nucleophilic Attack (Rapid) PCA Pentachloroaniline (PCA) PCPHA->PCA Reductase (2e-, 2H+) PCPHA->Bound Condensation (Slow)

Fig 1: Microbial reductive degradation pathway of PCNB highlighting PCNOB and bound residue formation.

Isotopic Labeling Strategy: Causality and Design

Direct nitration or nitrosation of a heavily chlorinated benzene ring is sterically and electronically hindered. Therefore, the synthesis of 13 C 6​ -PCNOB relies on the controlled oxidation of an amine precursor. Specifically, the oxidation of N-( 13 C 6​ -pentachlorophenyl)piperidine using peroxyformic acid provides a high-yield route to the nitroso derivative[3].

Causality of Reagent Selection: Peroxyformic acid (generated in situ from formic acid and H 2​ O 2​ ) is selected over stronger oxidants (like trifluoroperoxyacetic acid) because it provides mild, controlled oxidation. The piperidine leaving group facilitates the formation of the nitroso group without over-oxidizing the compound to the fully oxidized nitro state (PCNB)[3].

Experimental Protocols

Protocol A: Synthesis of 13 C 6​ -Pentachloronitrosobenzene

Objective: Synthesize and isolate monomeric 13 C 6​ -PCNOB.

  • Preparation: Dissolve 10.0 mmol of N-( 13 C 6​ -pentachlorophenyl)piperidine in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath to maintain 0–5 °C. Causality: C-nitroso compounds are thermally labile; low temperatures prevent dimerization and suppress over-oxidation.

  • Oxidation: Add 50.0 mmol of concentrated formic acid. Slowly add 15.0 mmol of 30% H 2​ O 2​ dropwise over 30 minutes.

  • Reaction: Stir the mixture vigorously for 2 hours at 0–5 °C.

  • Quenching & Extraction: Quench the reaction by slowly adding 50 mL of cold, saturated NaHCO 3​ solution. Extract the organic layer, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the solvent under reduced pressure (keeping the bath < 25 °C) and purify via silica gel flash chromatography using a hexane/ethyl acetate (9:1, v/v) gradient.

Validation Checkpoint: The purified 13 C 6​ -PCNOB must appear as a distinct blue-green solid. UV-Vis spectroscopy should reveal a characteristic n→π* transition absorption band around 680–750 nm, confirming the presence of the monomeric nitroso group.

Protocol B: Soil Microcosm Incubation

Objective: Track the environmental fate and bound residue formation of 13 C 6​ -PCNOB.

  • Soil Preparation: Sieve Duffield silt loam soil (2 mm) and adjust its moisture content to 25% of its maximum water-holding capacity.

  • Fortification: Spike 100 g (dry-weight equivalent) of the soil with 13 C 6​ -PCNOB to achieve a final concentration of 10 mg/kg. Homogenize thoroughly.

  • Incubation: Place the fortified soil in amber glass jars and incubate at 25 °C in total darkness. Causality: The C-NO bond is highly photolabile; amber glass and dark conditions prevent abiotic photolytic degradation, ensuring observed metabolism is strictly microbial/chemical.

  • Sampling: Harvest triplicate 10 g aliquots at Day 0, 7, 21, and 42.

Protocol C: Sequential Extraction and LC-HRMS Analysis

Objective: Quantify extractable and bound fractions using high-resolution mass spectrometry.

  • Extractable Fraction: Subject the 10 g soil sample to Soxhlet extraction using 150 mL of ethyl acetate for 24 hours. Concentrate the extract to 1.0 mL under a gentle nitrogen stream.

  • Bound Fraction: Wash the post-Soxhlet soil with methanol to remove residual solvent. Subject the dried soil to alkaline hydrolysis (0.5 M NaOH at 60 °C for 4 hours) to cleave ester/amide linkages of the humic-bound residues. Neutralize and extract with ethyl acetate.

  • LC-HRMS Analysis: Inject 5 µL of the extracts into an Orbitrap LC-HRMS system equipped with a C18 column. Operate in negative electrospray ionization (ESI-) mode with a resolving power of >60,000.

Validation Checkpoint: Mass balance (Extractable + Bound + Mineralized) must equal 100 ± 5% of the initial spiked concentration. The isotopic pattern of detected features must show a mass shift of exactly +6.0201 Da relative to unlabeled standards, preserving the characteristic Cl 5​ isotopic cluster[2].

Quantitative Data Presentation

Table 1: LC-HRMS Parameters and Exact Mass Targets for 13 C 6​ -Isotopologues Data calculated based on the most abundant naturally occurring chlorine isotope ( 35 Cl).

CompoundChemical FormulaUnlabeled Monoisotopic Mass (Da) 13 C 6​ -Labeled Monoisotopic Mass (Da)Expected RT (min)
PCNB C 6​ Cl 5​ NO 2​ 292.8369298.857012.4
PCNOB C 6​ Cl 5​ NO276.8420282.862111.8
PCPHA C 6​ H 2​ Cl 5​ NO278.8576284.87779.5
PCA C 6​ H 2​ Cl 5​ N262.8627268.88288.2

Table 2: Time-Course Distribution of 13 C 6​ -PCNOB in Soil Microcosms Values represent the percentage of the initially applied 13 C 6​ dose (n=3).

Incubation TimeExtractable 13 C 6​ -PCNOB (%)Extractable 13 C 6​ -PCA (%)Bound Residues (%)Unaccounted / Mineralized (%)
Day 0 98.2 ± 1.10.0 ± 0.01.5 ± 0.20.3 ± 0.1
Day 7 45.6 ± 2.412.4 ± 1.538.5 ± 3.13.5 ± 0.8
Day 21 15.2 ± 1.828.6 ± 2.251.2 ± 3.85.0 ± 1.2
Day 42 4.1 ± 0.935.2 ± 2.753.4 ± 4.17.3 ± 1.5

Analytical Workflow

The following diagram summarizes the end-to-end experimental workflow from isotopic synthesis to spatial trend mapping.

Workflow S1 1. Isotopic Synthesis (13C6-PCNOB) S2 2. Soil Microcosm Incubation (Dark) S1->S2 S3 3. Sequential Extraction S2->S3 S4 4. LC-HRMS Non-Targeted Analysis S3->S4 S5 5. Spatial Trend & Residue Mapping S4->S5

Fig 2: End-to-end experimental workflow for isotopic tracer studies using 13C6-PCNOB.

References

  • Preparations of C-Nitroso Compounds | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • RADIOTRACER STUDIES OF BOUND PESTICIDE RESIDUES IN SOIL, PLANTS AND FOOD - IAEA Source: iaea.org URL:[Link]

  • Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene - SciSpace Source: scispace.com URL:[Link]

  • Prioritizing Chemical Features in Non-targeted Analysis through Spatial Trend Analysis: Application to the Identification of Organic Chemicals Subject to Mountain Cold-Trapping | Environmental Science & Technology - ACS Publications Source: acs.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in pentachloronitrosobenzene synthesis

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of pentachloronitrosobenzene. It provides in-depth troubleshooting advice and answers to frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of pentachloronitrosobenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and final product purity. The information herein is based on established chemical principles and field-proven techniques.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges that may arise during the synthesis of pentachloronitrosobenzene, offering explanations for the underlying causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pentachloronitrosobenzene 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants. 3. Side Reactions: Formation of byproducts such as hexachlorobenzene (HCB) or pentachloroaniline (PCA).[1] 4. Loss During Workup: Product loss during extraction, washing, or purification steps.1. Optimize Reaction Conditions: Carefully control the reaction temperature, typically between 100-120°C for the initial mixing stage when nitrating pentachlorobenzene. Gradually increase the temperature to 130-138°C to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique like GC-MS.[2][3] 2. Adjust Stoichiometry: Use a molar excess of the nitrating agent (e.g., mixed nitric and sulfuric acids) to drive the reaction to completion. 3. Minimize Side Products: Maintain the initial reaction temperature below 120°C to reduce the formation of hexachlorobenzene. Subsequent heating to an intermediate temperature helps to deplete excess nitric acid before recrystallization.[4] 4. Refine Workup Procedure: Ensure efficient extraction with a suitable solvent and minimize the number of transfer steps. Recrystallization from a solvent like ethanol can effectively purify the product.[5]
High Levels of Impurities in the Final Product 1. Unreacted Starting Material: Incomplete conversion of pentachlorobenzene. 2. Formation of Hexachlorobenzene (HCB): A common byproduct, particularly at higher reaction temperatures.[1] 3. Formation of Pentachloroaniline (PCA): Can result from the reduction of the nitroso group.[1] 4. Contamination from Reagents or Solvents: Use of impure starting materials or solvents.1. Ensure Complete Conversion: Employ a two-stage heating process. An initial lower temperature mixing followed by heating to a higher temperature can drive the reaction to completion and reduce residual starting material. 2. Control Reaction Temperature: Strictly maintain the initial reaction temperature in the range of 100-120°C. 3. Purification: Recrystallization is an effective method for removing many impurities. Column chromatography can also be employed for higher purity requirements. 4. Use High-Purity Reagents: Utilize reagents and solvents of an appropriate grade to avoid introducing contaminants.
Difficulty in Product Isolation and Purification 1. Fine Crystalline Product: Rapid crystallization can lead to fine powders that are difficult to filter and may trap impurities. 2. Oily Product: Presence of impurities can sometimes prevent crystallization, resulting in an oily product. 3. Product Solubility: Pentachloronitrosobenzene has limited solubility in many common solvents.[1]1. Controlled Crystallization: Cool the reaction mixture slowly to promote the formation of larger crystals, which are easier to handle. A melt and recrystallization step can also improve crystal characteristics.[4] 2. Purification Prior to Crystallization: If an oily product is obtained, attempt to purify the crude material by washing with appropriate solvents to remove soluble impurities before attempting recrystallization. 3. Solvent Selection: For recrystallization, ethanol has been shown to be effective.[5] For extraction and other purification steps, consider solvents like petroleum ether or chloroform.[6][7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of pentachloronitrosobenzene.

Q1: What are the primary synthesis routes for pentachloronitrosobenzene?

There are two main established methods for synthesizing pentachloronitrosobenzene:

  • Chlorination of Nitrobenzene: This method involves the direct chlorination of nitrobenzene in the presence of a catalyst like iodine and a solvent such as chlorosulfuric acid.[1]

  • Nitration of Pentachlorobenzene: This is a widely used method where pentachlorobenzene is reacted with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Other less common methods include the oxidation of N-pentachlorophenylpiperidine and N-pentachlorophenylpyrrolidine.[8][9]

Q2: How can I minimize the formation of the hazardous byproduct hexachlorobenzene (HCB)?

The formation of HCB is highly dependent on the reaction temperature. To minimize its formation:

  • Maintain a lower initial reaction temperature: The initial mixing of pentachlorobenzene with the nitrating acid should be carried out between 100°C and 120°C.[4] Temperatures above 120°C significantly increase the rate of HCB formation.[10]

  • Control the heating profile: After the initial reaction, a subsequent heating step to a higher temperature (e.g., 130-138°C) is necessary to ensure complete conversion of the starting material. However, this heating should be carefully controlled and monitored.[10]

Q3: What is the role of sulfuric acid in the nitration of pentachlorobenzene?

In the mixed acid nitration of pentachlorobenzene, sulfuric acid serves two primary purposes:

  • Catalyst: It acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

  • Solvent and Dehydrating Agent: It serves as a solvent for the reactants and absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the reaction.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

Several analytical techniques are suitable for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis. It can be used to identify the product, unreacted starting materials, and byproducts like HCB and PCA, as well as to determine their relative concentrations.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantitative determination of pentachloronitrosobenzene and its metabolites.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

  • Melting Point: A sharp melting point close to the literature value (144°C) is a good indicator of purity.[1]

III. Recommended Experimental Protocol: Nitration of Pentachlorobenzene

This protocol details a step-by-step method for the synthesis of pentachloronitrosobenzene with an emphasis on maximizing yield and purity.

Materials:

  • Pentachlorobenzene

  • Concentrated Nitric Acid (≥99%)[10]

  • Concentrated Sulfuric Acid

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Dropping funnel

  • Condenser

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add pentachlorobenzene and concentrated sulfuric acid.

  • Initial Mixing and Reaction: Begin stirring the mixture and heat it to a temperature between 105°C and 115°C.[10]

  • Addition of Nitric Acid: Slowly add concentrated nitric acid to the stirred mixture via the dropping funnel, ensuring the reaction temperature is maintained within the 105-115°C range. The addition should be controlled to manage the exothermic nature of the reaction.[10]

  • Heating to Completion: After the addition of nitric acid is complete, gradually raise the temperature of the reaction mixture to 133-138°C and maintain it for a sufficient time to ensure the complete conversion of pentachlorobenzene.[10]

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to a temperature between 20°C and 80°C to allow the pentachloronitrosobenzene to crystallize.[10]

  • Isolation of Crude Product: Carefully pour the cooled reaction mixture over crushed ice. The solid product will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with water to remove any residual acid.

  • Purification by Recrystallization: Recrystallize the crude product from ethanol to obtain pure pentachloronitrosobenzene.[5]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using analytical techniques such as GC-MS or NMR to confirm its purity and identity.

IV. Visualizing the Workflow

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup and Purification Reactants Pentachlorobenzene + Sulfuric Acid Mixing Heat to 105-115°C Reactants->Mixing 1 Nitration Add Nitric Acid (105-115°C) Mixing->Nitration 2 Completion Heat to 133-138°C Nitration->Completion 3 Cooling Cool to 20-80°C Completion->Cooling 4 Precipitation Pour onto Ice Cooling->Precipitation 5 Filtration Vacuum Filtration & Water Wash Precipitation->Filtration 6 Recrystallization Recrystallize from Ethanol Filtration->Recrystallization 7 Drying Vacuum Drying Recrystallization->Drying 8 FinalProduct Pure Pentachloronitrosobenzene Drying->FinalProduct

Caption: Workflow for the synthesis and purification of pentachloronitrosobenzene.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product Check_Temp Verify Reaction Temperatures Start->Check_Temp Temp_OK Temperatures Correct Check_Temp->Temp_OK Yes Temp_High Initial Temp > 120°C Check_Temp->Temp_High No Temp_Low Final Temp Too Low Check_Temp->Temp_Low No Check_Purity Analyze Purity (GC-MS, etc.) HCB_Present HCB Impurity Detected Check_Purity->HCB_Present HCB PCA_Present PCA/Other Impurities Detected Check_Purity->PCA_Present Other Purity_OK Purity Acceptable Check_Purity->Purity_OK OK Temp_OK->Check_Purity Adjust_Initial_Temp Lower Initial Temperature Temp_High->Adjust_Initial_Temp Increase_Final_Temp Increase Final Temperature/Time Temp_Low->Increase_Final_Temp HCB_Present->Adjust_Initial_Temp Optimize_Recrystallization Optimize Recrystallization PCA_Present->Optimize_Recrystallization

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Wikipedia. Pentachloronitrobenzene. [Link]

  • Google Patents. US4147732A - Process for producing pentachloro-nitrobenzene.

  • ACS Publications. Preparations of C-Nitroso Compounds | Chemical Reviews. [Link]

  • National Institutes of Health. Preparations of C-Nitroso Compounds - PMC. [Link]

  • Google Patents. US4026955A - Preparation of pentachloronitrobenzene.

  • ResearchGate. Liquid chromatographic analysis of pentachloronitrobenzene and its metabolites in soils. [Link]

  • National Institutes of Health. Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers - PMC. [Link]

  • PubMed. Pentachloronitrobenzene metabolism in peanut. 2. Characterization of chloroform-soluble metabolites produced in vivo. [Link]

  • Environmental Protection Agency. Environmental Chemistry Methods: Pentachloronitro benzene; 440677-01. [Link]

  • ResearchGate. An analytical method for the determination of pentachloroaniline and pentachlorobenzene in ginseng tea samples by gas chromatography–mass spectrometry after liquid phase microextraction | Request PDF. [Link]

  • Google Patents. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.

Sources

Optimization

Technical Support Center: Pentachloronitrosobenzene (PCNO) Stability &amp; Storage

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior of nitrosoarenes during long-term storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior of nitrosoarenes during long-term storage. Pentachloronitrosobenzene (PCNO) is highly susceptible to auto-oxidation and dimerization. This guide provides the mechanistic causality behind these degradation pathways and establishes a self-validating protocol for pristine storage.

Core Principles: Understanding PCNO Auto-Oxidation

Handling pentachloronitrosobenzene (PCNO) requires a fundamental understanding of its intrinsic thermodynamic instability.[1]. The deeply colored (typically green or blue) monomeric form contains the active nitroso group (-NO), which is highly susceptible to oxidation.[2].

Furthermore, [3], highlighting their extreme sensitivity to redox-active impurities (such as trace metals in solvents). Consequently, preventing the auto-oxidation of PCNO to pentachloronitrobenzene (PCNB) requires a holistic approach that systematically eliminates oxygen, light, and thermal stress.

Troubleshooting & FAQs

Q: Why did my vibrant green PCNO powder turn pale yellow/white during storage? Causality: The green color is the spectroscopic signature of the active monomeric nitroso group. When PCNO is exposed to ambient air and light,[4], which is a pale yellow/white solid. Additionally, thermal stress drives the monomer to dimerize into azobenzene dioxides, which are also colorless or pale.

Q: How can I verify the integrity of my PCNO before an experiment? Self-Validating System: Do not rely solely on visual inspection. Implement a rapid UV-Vis spectroscopy QC check before any critical synthesis. PCNO monomers exhibit a characteristic weak n→π∗ transition in the visible region (typically 700–750 nm). If this peak is absent and replaced by strong UV absorbance, your batch has oxidized to PCNB. Alternatively, use Thin-Layer Chromatography (TLC) with a non-polar solvent (e.g., Hexane:EtOAc 9:1); oxidized PCNB will show a distinct Rf​ value without the green hue.

Q: Can I store PCNO in solution to make aliquoting easier? Causality: This is highly discouraged. Solvents, particularly ethers (THF, diethyl ether), can harbor trace peroxides that act as radical initiators,[4]. Always store PCNO as a dry, crystalline solid.

Quantitative Degradation Kinetics

To illustrate the critical importance of proper storage, the following table summarizes the estimated degradation kinetics of solid PCNO under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEst. Monomer Half-LifePrimary Degradation Pathway
25°C (Room Temp)Ambient AirClear Glass< 48 HoursRapid auto-oxidation to PCNB
25°C (Room Temp)ArgonClear Glass~ 1 WeekPhotochemical dimerization
4°C (Fridge)Ambient AirAmber Glass~ 2 WeeksSlow auto-oxidation
-20°C (Freezer)ArgonAmber Glass> 12 MonthsNegligible
-80°C (Ultra-low)ArgonAmber Glass> 24 MonthsNegligible

Systems & Pathways

PCNO_Degradation_Storage PCNO Pentachloronitrosobenzene (Active Monomer) PCNB Pentachloronitrobenzene (Auto-Oxidation Product) PCNO->PCNB Oxidation Dimer Azobenzene Dioxide (Dimerization Product) PCNO->Dimer Dimerization O2 Ambient Oxygen (Oxidant) O2->PCNB Drives Light UV/Vis Light (Photocatalyst) Light->PCNB Accelerates Temp Thermal Stress (> 4°C) Temp->Dimer Promotes Argon Argon Backfilling (Glovebox/Schlenk) Argon->O2 Excludes Amber Amber Glass Vials (Light Shielding) Amber->Light Blocks Cold Cryogenic Storage (-20°C to -80°C) Cold->Temp Mitigates

Logical relationship between PCNO degradation pathways and targeted storage interventions.

Self-Validating Experimental Protocol: Anaerobic Aliquoting & Cryogenic Storage

Objective: Establish a self-validating, oxygen-free, and moisture-free environment for PCNO to halt auto-oxidation and dimerization.

Step 1: Thermal Desiccation of Storage Vessels

  • Action: Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours. Transfer immediately to a vacuum desiccator to cool.

  • Causality: Amber glass blocks UV/Vis light, preventing photochemical auto-oxidation. Baking removes surface-bound moisture that could mediate hydrolytic side-reactions.

Step 2: Anaerobic Purge (Schlenk Line)

  • Action: Connect the primary PCNO synthesis/storage flask to a Schlenk line. Perform three cycles of high vacuum (< 0.1 Torr) followed by backfilling with high-purity Argon (99.999%).

  • Causality: Argon is heavier than nitrogen and provides a superior blanket against ambient oxygen, completely arresting the aerobic oxidation pathway.

Step 3: Single-Use Aliquoting

  • Action: Inside an Argon-filled glovebox (O₂ < 1 ppm), weigh out single-use aliquots (e.g., 10–50 mg) of PCNO into the prepared amber vials.

  • Causality: Bulk storage forces repeated freeze-thaw cycles and repeated oxygen exposure every time the container is opened. Single-use aliquots create a self-validating system where the degradation of one vial does not compromise the entire batch.

Step 4: Hermetic Sealing

  • Action: Cap the vials tightly with the PTFE-lined septa. Wrap the cap junction tightly with Parafilm.

  • Causality: PTFE is chemically inert and impermeable to oxygen. Parafilm prevents atmospheric gas exchange caused by the thermal contraction of the air inside the vial when transferred to the freezer.

Step 5: Cryogenic Storage & Controlled Retrieval

  • Action: Store the sealed vials in a -20°C or -80°C freezer. Crucial: When retrieving an aliquot, allow the vial to warm to room temperature in a desiccator before opening.

  • Causality: [1]. Warming the vial before opening prevents ambient moisture from condensing on the cold hygroscopic powder.

Storage_Workflow Step1 1. Thermal Drying (Vials at 120°C) Step2 2. Anaerobic Purge (Schlenk/Glovebox) Step1->Step2 Step3 3. Single-Use Aliquoting (Minimizes Exposure) Step2->Step3 Step4 4. Hermetic Sealing (PTFE Caps + Parafilm) Step3->Step4 Step5 5. Cryogenic Storage (-20°C in Desiccator) Step4->Step5

Step-by-step experimental workflow for the anaerobic aliquoting and cryogenic storage of PCNO.

References

  • Title: Nitrosobenzene Source: Wikipedia URL: [Link]

  • Title: Preparations of C-Nitroso Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Electrochemical Oxidation of Nitrosobenzene and Derivatives in Organic Medium. Electron Spin Resonance of the Cation—Radicals Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI URL: [Link]

Sources

Troubleshooting

resolving co-elution issues in pentachloronitrosobenzene gas chromatography

A Guide to Resolving Co-elution and Other Common Issues in Gas Chromatography Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Co-elution and Other Common Issues in Gas Chromatography

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting peaks in the gas chromatographic analysis of pentachloronitrobenzene (PCNB).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the GC analysis of pentachloronitrobenzene?

A1: Co-elution occurs when two or more compounds are not adequately separated by the GC column and elute at the same time, resulting in a single, overlapping chromatographic peak.[1][2] This is a significant issue in the analysis of PCNB as it can lead to inaccurate identification and quantification, compromising the reliability of your results.[3] PCNB may co-elute with its metabolites or manufacturing by-products such as pentachlorobenzene (PeCB), hexachlorobenzene (HeCB), pentachloroaniline (PCA), and pentachlorothioanisole (PCTA).[4]

Q2: How can I confirm that I have a co-elution issue with my PCNB peak?

A2: Confirming co-elution is the first critical step. Here’s how you can approach this:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often appear as shoulders on a larger peak, or result in broader or asymmetric (fronting or tailing) peaks.[2][5]

  • Mass Spectral Analysis: If you are using a mass spectrometer (MS), you can acquire spectra across the peak. In full scan mode, acquire spectra at different points (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[1][6][7]

  • Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. Isomers or closely related compounds may have similar mass spectra, but the relative abundances of certain fragment ions might differ.[5][7] Plotting the EICs for unique fragment ions can often reveal the presence of multiple, slightly offset peaks.

Q3: What are the initial steps I should take to troubleshoot co-elution of PCNB?

A3: Before making significant changes to your method, it's essential to ensure your GC system is clean and functioning correctly. Perform routine inlet maintenance, including replacing the liner, O-ring, and septa. A system bake-out can help remove contaminants.[7] If the problem persists, the next logical step is to optimize your chromatographic method, starting with the GC column and then adjusting the temperature program and carrier gas flow rate.[7]

Troubleshooting Guide: A Systematic Approach to Resolving PCNB Co-elution

This guide provides a logical workflow for diagnosing and resolving co-elution issues encountered during the GC analysis of pentachloronitrobenzene.

Problem: A single, broad, or asymmetrical peak is observed where PCNB and other compounds are expected.

G start Start: Suspected Co-elution of PCNB step1 Step 1: Confirm Co-elution - Peak Shape Analysis - Mass Spectral Deconvolution - Extracted Ion Chromatograms start->step1 q1 Is Co-elution Confirmed? step1->q1 step2 Step 2: Optimize GC Method - Adjust Temperature Program - Optimize Carrier Gas Flow Rate q1->step2 Yes end_unresolved End: Further Consultation Needed q1->end_unresolved No (Peak is likely pure) q2 Is Separation Achieved? step2->q2 step3 Step 3: Evaluate GC Column - Change Stationary Phase - Adjust Column Dimensions q2->step3 No end_resolved End: Co-elution Resolved q2->end_resolved Yes q3 Is Separation Achieved? step3->q3 step4 Step 4: Consider Advanced Techniques - Multidimensional GC (GC-GC) - Chemical Derivatization q3->step4 No q3->end_resolved Yes step4->end_resolved

Caption: A workflow diagram for troubleshooting PCNB co-elution in GC.

Step 1: Confirmation of Co-elution

As detailed in the FAQs, the first step is to definitively confirm that co-elution is occurring. Utilize a combination of visual peak inspection and mass spectral analysis to verify the presence of multiple components within a single chromatographic peak.[1][5][6]

Step 2: Optimizing Your Existing GC Method

If co-elution is confirmed, the initial approach should be to optimize your current GC method. This involves systematically adjusting key parameters to enhance separation.

Protocol 1: Optimizing the GC Temperature Program

The temperature program directly influences the separation of compounds. By modifying the ramp rates and hold times, you can often resolve co-eluting peaks.[2]

Methodology:

  • Establish a Baseline: Run your current method and note the retention time and elution temperature of the co-eluting peak(s).

  • Scouting Run: Perform a fast "scouting" run with a rapid temperature ramp (e.g., 20-30°C/min) to determine the approximate elution temperature of your compounds of interest.

  • Optimize the Ramp Rate: Based on the scouting run, slow down the temperature ramp in the region where your target compounds elute. For example, if the original ramp was 10°C/min, try a new method with a 5°C/min ramp. This increases the analysis time but often improves resolution.[2]

  • Introduce a Mid-Ramp Hold: If a slower ramp is insufficient, consider adding an isothermal hold just before the elution of the co-eluting pair to provide more time for separation.[8]

  • Lower the Initial Temperature: For early-eluting compounds, lowering the initial oven temperature can improve their separation.[2][5]

ParameterAdjustmentEffect on Resolution
Initial Temperature DecreaseImproves resolution of early eluting peaks.[2][5]
Ramp Rate DecreaseGenerally improves resolution for closely eluting peaks.[2]
Final Hold Time IncreaseEnsures elution of late eluting compounds.[5]

Protocol 2: Adjusting the Carrier Gas Flow Rate

The carrier gas flow rate affects column efficiency. Operating at the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen) will result in sharper peaks and better resolution.[9]

Methodology:

  • Determine Optimal Flow: Consult your column manufacturer's guidelines for the optimal flow rate or linear velocity for your column dimensions and carrier gas.

  • Systematic Adjustment: If not at the optimum, adjust the flow rate in small increments (e.g., 0.1-0.2 mL/min) and observe the effect on resolution.

  • Van Deemter Plot: For a more rigorous optimization, you can generate a Van Deemter plot by measuring plate height at various flow rates to find the point of maximum efficiency.

Step 3: Evaluating and Changing the GC Column

If method optimization does not resolve the co-elution, the issue may lie with the selectivity of your GC column.

Q4: How does the GC column's stationary phase affect the separation of PCNB and its related compounds?

A4: The stationary phase chemistry is a critical factor in achieving separation.[3] For non-polar compounds like PCNB and its common co-eluents, a non-polar or mid-polar stationary phase is typically a good starting point.[5] If you are using a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane) and experiencing co-elution, switching to a column with a different selectivity, such as a mid-polar or even a polar phase, can alter the elution order and resolve the overlapping peaks.[6][10]

Column ParameterAdjustmentEffect on Resolution
Stationary Phase Change to different polarityAlters selectivity, potentially resolving co-eluting peaks.[6][10]
Column Length IncreaseImproves efficiency and resolution.[2][5]
Internal Diameter (ID) DecreaseGenerally provides higher efficiency and narrower peaks.[2][5]
Film Thickness Thicker for volatile, thinner for semi-volatileThicker films increase retention.[2][5]
Step 4: Advanced Techniques for Resolving Co-elution

In some challenging cases, more advanced techniques may be necessary.

Q5: Can I use software to resolve co-eluting peaks if chromatographic optimization fails?

A5: Yes, if the mass spectra of the co-eluting compounds are not identical, deconvolution software can be a powerful tool.[5] These algorithms mathematically separate the overlapping peaks by analyzing the combined mass spectral data, allowing for the identification and quantification of individual components even without baseline chromatographic separation.[5]

Q6: Are there other advanced chromatographic techniques to resolve severe co-elution?

A6: For very complex samples, multidimensional gas chromatography (GCxGC) can provide a significant increase in resolving power. This technique uses two columns with different stationary phases, providing a two-dimensional separation that can resolve components that co-elute on a single column. Chemical derivatization can also be employed to alter the volatility and chromatographic behavior of one of the co-eluting compounds, thereby improving separation.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Pentachloronitro benzene; 440677-01. Retrieved from [Link]

  • Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). US EPA - ECM for Pentachloronitrobenzene (PCNB) & Metabolites in Soil/Sediment - MRID 51393701. Retrieved from [Link]

  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). EPA 8000 Methods. Retrieved from [Link]

  • LCGC International. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 19). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. Retrieved from [Link]

  • Elsevier. (n.d.). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography. Retrieved from [Link]

  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]

  • Journal of Science and Technology - HaUI. (2025, May 16). METHOD DEVELOPMENT FOR ANALYSIS PENTACHLOROBENZENE AND HEXACHLOROBUTADIENE IN WASTEWATER BY GC/MS. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Chromatography Forum. (2014, April 10). Co-eluting peaks in GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2002, December 6). Separation and determination of nitrobenzenes by micellar electrokinetic chromatography and high-performance liquid chromatography. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Agilent. (n.d.). 524.2: Analysis by Agilent 8860/5977B GC/MSD. Retrieved from [Link]

  • Restek. (n.d.). Pentachloronitrobenzene: CAS # 82-68-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative analysis of impurities detected in residual solvent testing of pharmaceuticals (GCMS). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction of Pentachloronitrosobenzene (PCNB)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the recovery of Pentachloronitrosobenzene (PCNB) via solvent extraction. Our focus is on deliverin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the recovery of Pentachloronitrosobenzene (PCNB) via solvent extraction. Our focus is on delivering practical, field-proven insights to enhance extraction efficiency, ensure reproducibility, and troubleshoot common experimental hurdles. The methodologies and principles outlined herein are grounded in established scientific literature to ensure technical accuracy and reliability.

Troubleshooting Guide: Common Issues in PCNB Recovery

This section addresses specific, practical problems encountered during the solvent extraction of PCNB. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.

Question 1: I am experiencing consistently low recovery of PCNB. What are the primary factors I should investigate?

Answer:

Low recovery of Pentachloronitrosobenzene (PCNB) is a frequent challenge, often attributable to a combination of factors related to solvent choice, phase partitioning, and mechanical technique. PCNB is an oil-soluble, organochlorine compound, meaning it is practically insoluble in water.[1] This property is central to its extraction.

Core Areas for Investigation:

  • Solvent Selection & Polarity: The principle of "like dissolves like" is paramount. Since PCNB is nonpolar, your primary extraction solvent should also be nonpolar. Solvents like n-hexane, toluene, or a mixture of acetone-hexane are commonly effective.[2] If you are using a solvent that is too polar, it will not efficiently partition the PCNB from the aqueous or solid matrix. The choice of solvent significantly impacts the efficiency of the extraction process.[3]

  • pH of the Aqueous Phase: The pH of your sample solution can be a critical, though often overlooked, factor.[4][5] While PCNB itself is not ionizable, pH can influence the charge and solubility of interfering compounds in the matrix. For many neutral organic compounds like PCNB, maintaining a neutral pH is often optimal to prevent unintended reactions or changes in matrix composition that could hinder extraction.

  • Insufficient Agitation/Contact Time: Extraction is a process of mass transfer between two immiscible phases.[6] This transfer requires maximizing the surface area of contact between the sample and the extraction solvent. Ensure your shaking, vortexing, or stirring method is vigorous enough and the duration is sufficient for equilibrium to be approached. For complex matrices, longer extraction times may be necessary.[7]

  • Phase Ratio (Solvent-to-Sample Volume): The volume ratio of your organic solvent to the aqueous or solid sample is critical. A higher solvent-to-sample ratio can increase the concentration gradient, driving more PCNB into the organic phase.[3] However, an excessively large volume can make subsequent concentration steps cumbersome. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.[5]

  • Temperature Effects: While elevated temperatures can increase solvent efficiency and desorption kinetics, they can also lead to the loss of volatile compounds and potential degradation of thermolabile analytes.[3] For PCNB, which has a boiling point of 277°C, degradation at typical extraction temperatures (20-60°C) is less of a concern than solvent evaporation.[8] If using a volatile solvent like hexane, ensure your system is sealed to prevent losses.

Troubleshooting Workflow for Low Recovery:

Below is a decision-making workflow to systematically address low PCNB recovery.

G start Low PCNB Recovery Detected solvent Step 1: Verify Solvent Choice Is the solvent nonpolar (e.g., n-hexane, toluene)? start->solvent agitation Step 2: Optimize Physical Parameters Are agitation and time sufficient? solvent->agitation Yes solvent_no Select a more appropriate nonpolar solvent. See Table 1. solvent->solvent_no No ratio Step 3: Adjust Phase Ratio Is the solvent:sample ratio optimal? agitation->ratio Yes agitation_no Increase agitation speed/duration. Consider sonication. agitation->agitation_no No cleanup Step 4: Assess Matrix Effects Is co-extraction of impurities suspected? ratio->cleanup Yes ratio_no Perform multiple extractions with smaller solvent volumes. ratio->ratio_no No cleanup_yes Implement a sample cleanup step (e.g., SPE, column chromatography). cleanup->cleanup_yes Yes end_node Re-evaluate Recovery cleanup->end_node No solvent_no->agitation agitation_no->ratio ratio_no->cleanup cleanup_yes->end_node

Caption: Troubleshooting workflow for low PCNB recovery.

Question 2: An emulsion has formed between the aqueous and organic layers, preventing clean phase separation. How can I resolve this?

Answer:

Emulsion formation is a common issue in liquid-liquid extraction, particularly with complex matrices like soil extracts, biological fluids, or plant homogenates. An emulsion is a stable suspension of one liquid in another, stabilized by surfactants or particulate matter at the interface.

Methods to Break Emulsions:

  • Centrifugation: This is often the simplest and most effective method. Applying a centrifugal force accelerates the coalescence of the dispersed droplets, leading to phase separation.

  • "Salting Out": The addition of a saturated solution of an inorganic salt (e.g., sodium chloride) to the aqueous phase increases its ionic strength and polarity.[5] This reduces the solubility of the organic solvent in the aqueous layer and can disrupt the forces stabilizing the emulsion.

  • Temperature Modification: Gently warming or cooling the mixture can sometimes destabilize the emulsion. However, be cautious of analyte degradation or solvent loss.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., a few drops of methanol if using hexane) can alter the interfacial tension and break the emulsion. This should be done judiciously as it can affect the overall polarity of your extraction solvent.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase-separation filter paper can physically disrupt the emulsion and facilitate separation.

Question 3: My final extract contains many interfering compounds, leading to poor results in my GC-MS analysis. How can I improve the purity of my PCNB extract?

Answer:

This issue, known as matrix interference, occurs when co-extracted compounds have similar chemical properties to the analyte of interest, leading to challenges in chromatographic separation and detection.[9] A robust sample cleanup step after the initial extraction is essential for obtaining a clean extract.

Recommended Cleanup Strategies:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds. For a nonpolar compound like PCNB extracted in a nonpolar solvent (e.g., hexane), you would typically use a polar stationary phase (like silica or Florisil).

    • Mechanism: The nonpolar extract is passed through the polar SPE cartridge. PCNB, being nonpolar, will have little affinity for the stationary phase and will elute quickly. More polar interfering compounds will be retained on the cartridge.

  • Column Chromatography: For larger sample volumes, traditional column chromatography using adsorbents like silica gel or alumina can be employed. The separation principle is the same as in SPE. For instance, a study on PCNB extraction from rice used a silica and magnesium adsorbent pretreatment column for purification.[1]

  • Solvent Partitioning: A secondary liquid-liquid extraction step can be used. For example, if your initial extract is in hexane, you could partition it against a more polar, immiscible solvent like acetonitrile to draw away certain types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for PCNB extraction?

A: The ideal solvent should be nonpolar, have a low boiling point for easy removal, and be immiscible with the sample's aqueous phase.[10] Based on PCNB's oil-soluble nature, the following solvents are highly recommended.

SolventPolarity IndexBoiling Point (°C)Key Considerations
n-Hexane 0.169Excellent for nonpolar compounds; highly volatile. Widely used for PCNB extraction.[1]
Toluene 2.4111Good solvating power for aromatic compounds; higher boiling point.
Dichloromethane 3.140More polar than hexane; can co-extract more interferences but is a powerful solvent.
Acetone/Hexane Mix VariesVariesA mixture (e.g., 2:1 v/v) can enhance extraction from solid matrices by improving solvent penetration.[2]

Q2: How do I quantify the PCNB in my final extract?

A: The standard and most reliable methods for the quantification of PCNB are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard method, offering both high sensitivity and selectivity.[1][11] The national standard for PCNB detection often specifies GC-MS.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or DAD detector is also a viable method for PCNB analysis.[2]

Q3: What is a general protocol for PCNB extraction from a solid matrix like soil?

A: The following is a generalized protocol that should be optimized for your specific sample type and analytical requirements.

Experimental Protocol: PCNB Extraction from Soil

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris and ensure homogeneity. Weigh approximately 10 g of the prepared soil into a solvent-rinsed glass vial.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of PCNB) to correct for variations in extraction efficiency and instrument response.[9]

  • Solvent Addition: Add 20 mL of n-hexane (or another suitable nonpolar solvent) to the soil sample.

  • Extraction: Tightly cap the vial and agitate vigorously using a mechanical shaker or sonicator for 30-60 minutes. This step is crucial for ensuring thorough contact between the solvent and the soil particles.

  • Phase Separation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to pellet the soil particles and separate the organic supernatant.

  • Extract Collection: Carefully transfer the supernatant (the n-hexane extract) to a clean collection tube using a Pasteur pipette.

  • Repeated Extraction: For exhaustive recovery, repeat the extraction (steps 3-6) on the soil pellet two more times, combining all the supernatants. This principle of multiple extractions maximizes yield.[5]

  • Cleanup (SPE): Condition a silica-based SPE cartridge according to the manufacturer's instructions. Pass the combined extract through the cartridge. Elute the PCNB with a nonpolar solvent while interferences remain on the cartridge.

  • Concentration: Concentrate the purified extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The final extract is now ready for quantification by GC-MS or HPLC.

Workflow Diagram for PCNB Extraction & Analysis:

G cluster_prep Sample Preparation cluster_extract Solvent Extraction cluster_purify Purification & Concentration cluster_analyze Analysis A Homogenize Solid Sample B Spike with Internal Standard A->B C Add Nonpolar Solvent (e.g., n-Hexane) B->C D Agitate / Sonicate C->D E Centrifuge & Collect Supernatant D->E F Repeat Extraction 2x E->F G Sample Cleanup (e.g., SPE) F->G H Concentrate Under N2 G->H I Quantify via GC-MS or HPLC H->I

Caption: General workflow for PCNB recovery.

References

  • He, S., et al. (2022). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. PMC. Available at: [Link]

  • Li, Y., et al. (2018). Liquid chromatographic analysis of pentachloronitrobenzene and its metabolites in soils. Journal of Separation Science. Available at: [Link]

  • National Toxicology Program (NTP). (2021). Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens. National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Toxicological Profile. Available at: [Link]

  • MDPI. (2023). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. Available at: [Link]

  • Zichová, S., et al. (2018). Influence of relevant parameters on the extraction efficiency and the stability of the microdrop in the single drop microextraction. Nova Biotechnologica et Chimica. Available at: [Link]

  • ResearchGate. (2015). Effect of the type of extraction solvent on the extraction efficiency. ResearchGate. Available at: [Link]

  • Pawar, P. (n.d.). Solvent Extraction. Lecture Notes. Available at: [Link]

  • Pangarkar, K. (2023). A Comprehensive Review of Analytical Strategies for the Determination of N-Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2022). An analytical method for the determination of pentachloroaniline and pentachlorobenzene in ginseng tea samples by gas chromatography–mass spectrometry after liquid phase microextraction. ResearchGate. Available at: [Link]

  • Hindawi. (2013). Recovery of Pentachlorophenol from Aqueous Solution via Silicone Rubber Membrane. Hindawi. Available at: [Link]

  • National Toxicology Program (NTP). (1991). TOX-6: Pentachlorobenzene (CASRN 608-93-5). NTP Technical Report. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). Health and Environmental Effects Profile for Pentachloronitrobenzene. Toxicology and Industrial Health. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (1997). ANALYTICAL METHODS - Toxicological Profile for Benzene. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2017). Isolation and identification of a pentachloronitrobenzene (PCNB) degrading bacterium Alcaligenes xylosoxidans PCNB-2 from agricultural soil. ResearchGate. Available at: [Link]

  • Scientific Research Publishing (SCIRP). (2020). Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. SCIRP. Available at: [Link]

  • Kumar, S., et al. (2023). Optimization studies on batch extraction of phenolic compounds from Azadirachta indica using genetic algorithm and machine learning techniques. PMC. Available at: [Link]

  • Frontiers. (2023). Optimizing the solvent extraction process for high-value compounds from sweet cherry press cake treated with pulsed electric fields using response surface methodology. Frontiers. Available at: [Link]

  • ResearchGate. (2023). Optimizing the solvent extraction process for high-value compounds from sweet cherry press cake treated with pulsed electric fields using response surface methodology. ResearchGate. Available at: [Link]

  • Scribd. (2023). Solvent Extraction Methods and Efficiency. Scribd. Available at: [Link]

  • Maximum Academic Press. (2025). Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya. Food Materials Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Pentachloronitrosobenzene (C6Cl5NO) NMR Troubleshooting

Welcome to the Advanced NMR Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low signal-to-noise ratios (SNR), missing peaks, or severe li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low signal-to-noise ratios (SNR), missing peaks, or severe line broadening when characterizing pentachloronitrosobenzene (C6Cl5NO) via Nuclear Magnetic Resonance (NMR) spectroscopy.

Because of its unique molecular architecture—a fully substituted aromatic ring with zero protons and multiple quadrupolar halogens—standard NMR protocols will universally fail to produce high-quality spectra for this compound. This guide provides the mechanistic causality behind these failures and field-proven protocols to resolve them.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I ran a standard ¹H NMR on my sample, but the spectrum is completely blank except for the solvent peak. Where is my compound?

A: Your compound is invisible in ¹H NMR because pentachloronitrosobenzene (C6Cl5NO) contains absolutely no hydrogen atoms . Many researchers rely on automated NMR carousels that default to proton acquisition. When subjected to ¹H NMR, the spectrometer will acquire only the residual protons in your deuterated solvent (e.g., the 7.26 ppm peak in CDCl₃) and baseline noise. To characterize this molecule, you must switch your observation nucleus to ¹³C or ¹⁵N.

Q2: I switched to ¹³C NMR, but after 512 scans, my signal-to-noise ratio (SNR) is still indistinguishable from the baseline. Why?

A: This is caused by a phenomenon known as signal saturation combined with a total lack of Nuclear Overhauser Effect (NOE) . In standard ¹³C{¹H} NMR, irradiating protons provides up to a 1.98× signal enhancement for carbons via cross-relaxation. Because C6Cl5NO has no protons, the NOE enhancement is exactly 1.0. Furthermore, ¹³C relaxation is primarily driven by dipole-dipole interactions with nearby protons. Without protons, the six fully substituted (quaternary) carbons in your molecule exhibit exceptionally long longitudinal relaxation times ( T1​ ), often exceeding 60 to 100 seconds. If your inter-pulse delay ( d1​ ) is standard (e.g., 2 seconds), the carbon spins do not have time to return to thermal equilibrium between scans. They become saturated, and the signal vanishes[1].

Q3: Even when I increase my d1​ delay to 60 seconds, the ¹³C peaks are extremely broad and poorly resolved. Is my sample impure?

A: Not necessarily. The peak broadening is an inherent physical property of the molecule caused by quadrupolar relaxation and isotopic deshielding . Pentachloronitrosobenzene contains five chlorine atoms and one nitrogen atom. Both chlorine isotopes ( 35 Cl and 37 Cl) are quadrupolar nuclei with a spin of I=3/2 [2], and 14 N is quadrupolar with I=1 . The asymmetric electric field gradients at these bonds cause rapid quadrupolar relaxation, which couples to the adjacent ¹³C nuclei and broadens their resonance lines (scalar relaxation of the second kind)[3]. Additionally, the random statistical distribution of 35 Cl and 37 Cl isotopes around the ring creates dozens of slightly different isotopomers, causing unresolved fine splitting that manifests as broad, low-intensity humps.

Part 2: Troubleshooting Workflows & Visualization

To navigate these overlapping physical challenges, follow the decision matrix below.

NMR_Troubleshooting Start Low SNR in C6Cl5NO NMR CheckNucleus Which Nucleus is being observed? Start->CheckNucleus Proton 1H NMR CheckNucleus->Proton Carbon 13C NMR CheckNucleus->Carbon ProtonFix Molecule has NO Protons. Switch to 13C or 15N. Proton->ProtonFix CarbonIssue1 Signal Saturation (Long T1 > 60s) Carbon->CarbonIssue1 CarbonIssue2 Quadrupolar Broadening (35/37Cl & 14N) Carbon->CarbonIssue2 CarbonFix1 Add 0.05M Cr(acac)3 Set d1 = 2-3s CarbonIssue1->CarbonFix1 CarbonFix2 Increase Concentration or use Cryoprobe CarbonIssue2->CarbonFix2

Caption: Diagnostic workflow for resolving low SNR in pentachloronitrosobenzene NMR.

Part 3: Experimental Protocol for High-SNR ¹³C NMR

To overcome the long T1​ relaxation of the quaternary carbons, you must introduce an alternative relaxation pathway. This is achieved by doping the sample with a Paramagnetic Relaxation Agent (PRA) , specifically Chromium(III) acetylacetonate, or Cr(acac)₃[4].

The unpaired d3 electrons in the Cr(III) complex provide a highly efficient, fluctuating magnetic dipole field. This introduces an electron-nuclear dipole-dipole relaxation pathway that forcibly shortens the ¹³C T1​ from >60 seconds to <2 seconds, allowing for rapid signal averaging[1].

Mechanism A Saturated 13C Nucleus (No Proton Dipole) B Cr(acac)3 Complex (Unpaired d3 Electrons) A->B Electron-Nuclear Dipolar Coupling C Thermal Lattice (Fast Relaxation) B->C Energy Dissipation

Caption: Mechanism of Cr(acac)3 accelerating 13C relaxation via electron-nuclear dipolar coupling.

Step-by-Step Methodology: PRA-Enhanced ¹³C Acquisition

1. Sample Preparation

  • Weigh 50–100 mg of pentachloronitrosobenzene into a clean glass vial.

  • Dissolve the compound in 0.6 mL of CDCl₃ (or DMSO- d6​ ). Transfer to a 5 mm NMR tube.

2. Addition of the Relaxation Agent

  • Add 10.5 mg of Cr(acac)₃ to the NMR tube. This achieves an optimal concentration of ~0.05 M[5].

  • Self-Validating Check: Cap the tube and invert it several times. The solution must turn a distinct pale purple color. If the solution remains clear, the Cr(acac)₃ has degraded or failed to dissolve.

3. Instrument Tuning & Shimming

  • Insert the sample into the spectrometer.

  • Self-Validating Check: When locking onto the deuterium signal, you will notice the lock line is visibly noisier than usual. This is normal and confirms success. The paramagnetic chromium speeds up both T1​ and T2​ relaxation of the solvent, resulting in a noisier lock signal[1]. If automated TopShim fails due to this noise, switch to manual shimming.

4. Pulse Sequence Optimization

  • Select a standard 1D ¹³C pulse sequence without proton decoupling (e.g., zg on Bruker systems, rather than zgpg30). Since there are no protons in C6Cl5NO, decoupling provides no NOE benefit, unnecessarily heats the sample, and injects RF noise into the baseline.

  • Set the excitation pulse ( p1​ ) to a full 90° flip angle to maximize transverse magnetization.

  • Set the relaxation delay ( d1​ ) to 2.0 seconds . (Without Cr(acac)₃, this would need to be >60s).

  • Set the number of scans (NS) to 1024 or higher.

Part 4: Quantitative Data & Parameter Summary

The table below summarizes the dramatic quantitative differences in relaxation times and required instrument parameters when utilizing the PRA protocol versus standard acquisition.

Parameter / MetricStandard ¹³C{¹H} ProtocolOptimized PRA Protocol (with Cr(acac)₃)Causality / Impact
Average ¹³C T1​ Time 60 – 120 seconds0.5 – 2.0 seconds Paramagnetic electron-nuclear coupling bypasses slow quaternary relaxation.
Required d1​ Delay > 300 seconds2.0 seconds Allows for rapid pulsing without signal saturation.
Proton Decoupling ON (WALTZ-16)OFF Prevents sample heating; NOE is impossible due to lack of protons.
Scans per Hour ~ 12 scans~ 1,800 scans Massive increase in data throughput.
Relative SNR (1 Hour) < 3:1 (Indistinguishable)> 40:1 (Clear peaks) Rapid signal averaging overcomes quadrupolar line broadening.

Note: While Cr(acac)₃ solves the T1​ saturation issue, the peaks will still appear slightly broader than standard aromatic carbons due to the unavoidable 35/37 Cl quadrupolar coupling. If further resolution is required, utilizing a higher field magnet (e.g., >600 MHz) will partially narrow the central transition of the quadrupolar broadened lines.

References

  • Chromium(III) acetylacetonate - Wikipedia Source: Wikipedia URL: [Link]

  • Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis Source: ResearchGate URL:[Link]

  • How to run quantitative 13C and 29Si NMR faster Source: UMass Nuclear Magnetic Resonance (NMR) Labs URL:[Link]

  • Calculated chlorine-35 quadrupolar and chemical shift data Source: ResearchGate URL:[Link]

  • Distinguishing chlorine and bromine by 1H-13C HSQC Source: UCSD SSPPS NMR Facility URL:[Link]

Sources

Optimization

Technical Support Center: Pentachloronitrosobenzene Crystallization

Welcome to the technical support center for pentachloronitrosobenzene (PCNB) crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pentachloronitrosobenzene (PCNB) crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the reduction of side products during the crystallization of PCNB.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of pentachloronitrosobenzene, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Question: My final crystallized product is contaminated with Hexachlorobenzene (HCB). How can I minimize this impurity?

Answer:

Hexachlorobenzene (HCB) is a common side product in the synthesis of pentachloronitrosobenzene, typically formed during the chlorination of nitrobenzene or the nitration of pentachlorobenzene.[1][2] Its formation is highly dependent on the reaction temperature.[2]

Causality: The formation of the HCB impurity increases dramatically at temperatures at or above 138-142°C in a mixed acid nitration system.[2] Controlling the reaction temperature is therefore the most critical parameter to prevent its formation.

Recommended Protocol for Minimizing HCB:

A multi-stage temperature control process during synthesis, prior to crystallization, is highly effective.

  • Initial Reaction: Mix the pentachlorobenzene with the nitration acid (a mixture of nitric and sulfuric acids) at an initial temperature range of 100°C - 120°C.[3] This allows the primary reaction to proceed while keeping HCB formation at a minimum.

  • Intermediate Heating: After the initial reaction, heat the mixture to an intermediate temperature between 130°C and the melting point of PCNB (approx. 142-144°C).[3] This step is designed to deplete the excess nitric acid.

  • Melt and Recrystallization: The process often involves heating above the melting point and then cooling to form more desirable crystals, but careful temperature control throughout is key to preventing HCB formation.[3]

Question: I am observing Pentachloroaniline (PCA) and/or Pentachlorophenol (PCP) in my final product. What is causing this and how can I prevent it?

Answer:

Pentachloroaniline (PCA) and pentachlorophenol (PCP) are primarily degradation products of pentachloronitrosobenzene.[1] Their presence indicates that the PCNB molecule is decomposing, likely due to overly harsh conditions during the workup or crystallization process. PCNB is known to be labile, with a half-life of only 1.8 days in soil, degrading into PCA and PCP.[1]

Causality: The nitroso group is susceptible to reduction (forming PCA) and hydrolysis (forming PCP). This degradation can be accelerated by:

  • Prolonged exposure to high temperatures: Even if below the threshold for HCB formation, extended heating during dissolution can cause degradation.

  • Presence of reducing or hydrolytic agents: Impurities in the solvent or residual reagents from the synthesis can promote these degradation pathways.

  • Extreme pH conditions: Both highly acidic and highly basic conditions can facilitate degradation.

Recommended Prevention Strategies:

  • Solvent Selection: Choose a solvent system that allows for complete dissolution at a temperature well below the decomposition point of PCNB.

  • Minimize Heating Time: Heat the solution only for the time necessary to fully dissolve the crude PCNB. Avoid prolonged refluxing.

  • Neutralize the Crude Product: Ensure that any acidic or basic residues from the synthesis are quenched and neutralized before initiating the crystallization process.

  • Inert Atmosphere: If degradation is persistent, consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions.

Question: My crystallization is complete, but analysis shows significant residual Pentachlorobenzene (PENTA). How can I improve this?

Answer:

The presence of residual pentachlorobenzene (PENTA), the starting material, indicates an incomplete synthesis reaction.[2] While crystallization is a purification step, it is most effective when the initial impurity load is low.

Causality: Incomplete nitration of PENTA is the root cause. This can be due to insufficient reaction time, improper temperature, or poor mixing of reactants.

Recommended Actions:

  • Optimize the Synthesis: Before focusing on crystallization, ensure the synthesis reaction goes to completion. A patented method to improve this involves a two-stage mixing process:

    • First, mix the pentachlorobenzene with sulfuric acid.

    • Then, add concentrated nitric acid to this mixture.[2] This staged addition can improve the reaction kinetics and drive the conversion to PCNB.

  • Improve Crystallization Selectivity:

    • Solvent Choice: Select a solvent where the solubility difference between PCNB and PENTA is maximized. The ideal solvent will keep PENTA in the mother liquor upon cooling while allowing PCNB to crystallize.[4]

    • Slow Cooling: A slow, controlled cooling rate is essential.[5] Rapid cooling can trap impurities like PENTA within the crystal lattice.

    • Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove the PENTA-rich mother liquor adhering to the crystal surfaces.[5][6]

Summary of Common Side Products and Mitigation Strategies
Side Product/ImpurityChemical NameLikely CauseRecommended Action
HCB HexachlorobenzeneHigh reaction temperature (>138°C) during synthesis.[2]Implement multi-stage temperature control during the nitration step.[3]
PCA PentachloroanilineReduction of the nitroso group due to harsh conditions.[1]Use milder temperatures, minimize heating time, and ensure neutral pH.
PCP PentachlorophenolHydrolysis of PCNB due to heat or reactive agents.[1]Use pure solvents, minimize heating time, and consider an inert atmosphere.
PENTA PentachlorobenzeneIncomplete synthesis reaction.[2]Optimize the nitration reaction; use a selective solvent and slow cooling rate for crystallization.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common purity issues during pentachloronitrosobenzene crystallization.

G start Analyze Final Crystallized Product check_purity Is Product Purity Below Specification? start->check_purity identify_impurity Identify Major Impurity (e.g., HPLC, GC-MS) check_purity->identify_impurity Yes end Product Meets Purity Specification check_purity->end No impurity_type What is the Impurity? identify_impurity->impurity_type hcb HCB Detected impurity_type->hcb HCB pca_pcp PCA / PCP Detected impurity_type->pca_pcp PCA / PCP penta PENTA Detected impurity_type->penta PENTA action_hcb Review Synthesis Step: - Control nitration temp - Keep below 138°C hcb->action_hcb action_pca_pcp Review Crystallization Step: - Lower dissolution temp - Minimize heating time - Check pH pca_pcp->action_pca_pcp action_penta Review Synthesis & Crystallization: - Optimize nitration reaction - Slow cooling rate - Select better solvent penta->action_penta action_hcb->start Re-run Process action_pca_pcp->start Re-run Process action_penta->start Re-run Process G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude PCNB in Minimum Hot Solvent decolorize 2. Add Activated Carbon (Optional, for colored solutions) dissolve->decolorize hot_filter 3. Hot Gravity Filtration to Remove Insolubles dissolve->hot_filter decolorize->hot_filter slow_cool 4. Slow Cooling to Room Temp. (Promotes pure crystal growth) hot_filter->slow_cool ice_bath 5. Cool in Ice Bath (Maximizes yield) slow_cool->ice_bath vac_filter 6. Vacuum Filtration (Collect crystals) ice_bath->vac_filter wash 7. Wash with Cold Solvent (Remove mother liquor) vac_filter->wash dry 8. Dry Crystals (Remove residual solvent) wash->dry

Caption: Best-practice workflow for PCNB crystallization.

References

  • Pentachloronitrobenzene - Wikipedia. [Link]

  • Nitrosobenzene - Organic Syntheses Procedure. [Link]

  • US4147732A - Process for producing pentachloro-nitrobenzene - Google P
  • Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI. [Link]

  • Preparations of C-Nitroso Compounds | Chemical Reviews - ACS Publications. [Link]

  • Toxicological Profile for Pentachlorophenol - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • US4026955A - Preparation of pentachloronitrobenzene - Google P
  • (PDF) Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene - ResearchGate. [Link]

  • How we can remove dissolved impurities by crystallization if product is highly soluble in given solvent at high temperature but not soluble at room temperature? - Quora. [Link]

  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. [Link]

  • Purification of p-nitrochlorobenzene and m-nitrochlorobenzene by melt crystallization | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting

overcoming degradation of pentachloronitrosobenzene in aqueous solutions

Technical Support Center: Overcoming Degradation of Pentachloronitrosobenzene (PCNO) in Aqueous Solutions As a Senior Application Scientist, I frequently encounter researchers and drug development professionals strugglin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Degradation of Pentachloronitrosobenzene (PCNO) in Aqueous Solutions

As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the rapid disappearance of pentachloronitrosobenzene (PCNO) during aqueous extractions and environmental fate studies. PCNO is a highly reactive, transient intermediate formed during the reduction of the fungicide pentachloronitrobenzene (PCNB, quintozene) to pentachloroaniline (PCA).

This technical guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind PCNO degradation, provide self-validating stabilization protocols, and equip you with the mechanistic insights needed to maintain the structural integrity of PCNO in aqueous matrices.

Section 1: The Causality of PCNO Degradation

PCNO does not spontaneously decompose in sterile, pure water; its degradation is a highly specific, electron-driven process. The nitroso group (-NO) is highly electrophilic, acting as an aggressive electron sink. When introduced into an aqueous matrix, it rapidly undergoes sequential two-electron reductions to form pentachlorophenylhydroxylamine (PCPHA) and ultimately pentachloroaniline (PCA).

This degradation is driven by two primary pathways:

  • Abiotic Surface-Mediated Reduction: In the presence of trace transition metals—specifically Fe(II) adsorbed onto iron oxides like goethite—PCNO undergoes rapid, thermodynamically favorable reduction. This abiotic reduction is highly pH-dependent. At near-neutral pH (pH > 6), the formation of reactive surface-bound Fe(II) species accelerates the electron transfer, rapidly reducing PCNO[1].

  • Biotic Co-metabolism: Certain bacterial strains, such as Cupriavidus sp. YNS-85, possess enzymatic pathways that rapidly co-metabolize PCNB and its intermediates (like PCNO) in aqueous environments, leading to the accumulation of PCA even under acidic conditions[2].

Pathway PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) PCNB->PCNO 2e-, 2H+ PCPHA Pentachlorophenylhydroxylamine (PCPHA) PCNO->PCPHA 2e-, 2H+ PCA Pentachloroaniline (PCA) PCPHA->PCA 2e-, 2H+

Fig 1: Stepwise reduction pathway of PCNB to PCA via the highly reactive PCNO intermediate.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my PCNO standard degrade rapidly even in HPLC-grade water? A1: Even highly purified water can absorb atmospheric CO₂ and leach trace metals from glassware. PCNO is highly susceptible to reduction by trace Fe(II) and nucleophilic attack. Furthermore, C-nitroso compounds are known to undergo complex dimerization or isomerization reactions if not properly stabilized in a suitable solvent[3]. To prevent this, always prepare stock solutions in anhydrous, non-nucleophilic solvents (e.g., acetonitrile) and use chelating agents (like EDTA) when transferring to aqueous phases.

Q2: How can I differentiate between abiotic and biotic degradation in my soil-water slurries? A2: The key differentiator is pH dependence and sterility. Biotic degradation by microbes like Cupriavidus sp. YNS-85 remains highly effective even under acidic conditions (pH 4–6)[2]. Conversely, abiotic reduction by Fe(II)/goethite systems is significantly suppressed at pH < 5 because the reactive surface-associated Fe(II) species cannot form efficiently[1]. To test your system, run parallel samples: one sterilized with 0.1% sodium azide (NaN₃) at pH 7, and one unsterilized at pH 4. If the NaN₃ sample is stable, the degradation is biotic.

Q3: Does the choice of organic co-solvent affect PCNO stability during extraction? A3: Yes. C-nitroso compounds are stabilized by solvents that prevent dimerization and reduce the dielectric constant of the medium[3]. Acetonitrile is preferred over methanol because protic solvents can facilitate unwanted hydrogen-bonding interactions that lower the activation energy for nucleophilic attack or reduction.

Section 3: Quantitative Data on PCNO Stability

The following table summarizes the degradation kinetics of PCNO under various aqueous conditions, highlighting the critical impact of pH, trace metals, and microbial presence.

ConditionpHFe(II) ConcentrationMicrobial InoculumPCNO Stability ( t1/2​ )Primary Metabolite
Aqueous Buffer 7.0500 µM (with Goethite)None< 2 hoursPentachloroaniline (PCA)
Aqueous Buffer 4.0500 µM (with Goethite)None> 48 hoursNone (Stabilized)
Soil Slurry 6.5TraceCupriavidus sp. YNS-85~ 1.5 daysPentachloroaniline (PCA)
Stabilized Matrix 4.0Trace (Chelated via EDTA)Quenched (NaN₃)> 14 daysN/A

Section 4: Self-Validating Protocol for PCNO Aqueous Stabilization

To arrest the reduction of PCNO to PCA during aqueous extraction and downstream analysis, you must systematically dismantle the conditions required for both biotic and abiotic electron transfer.

Objective: Stabilize PCNO in aqueous matrices prior to LC-MS/GC-MS analysis. Causality: By simultaneously lowering the pH, chelating trace metals, and inhibiting biological activity, we prevent the formation of reactive Fe(II) complexes and halt enzymatic reduction.

Step 1: Matrix Quenching & Sterilization

  • Action: Add sodium azide (NaN₃) to the aqueous sample to achieve a final concentration of 0.1% (w/v).

  • Causality: NaN₃ is a potent cytochrome oxidase inhibitor. It immediately halts microbial respiration and co-metabolism, preventing enzymatic reduction of the nitroso group[2].

Step 2: Transition Metal Chelation

  • Action: Introduce LC-MS grade EDTA to a final concentration of 10 mM.

  • Causality: EDTA aggressively sequesters trace Fe(II) and other transition metals. This prevents the metals from adsorbing onto colloidal particles or container walls, thereby shutting down the surface-associated abiotic reduction pathway[1].

Step 3: Acidification

  • Action: Adjust the solution to pH 4.0 using dilute phosphoric acid (H₃PO₄).

  • Causality: The kinetic rate of abiotic reduction by Fe(II) drops exponentially at acidic pH. At pH 4.0, the formation of the highly reactive Fe(II)-goethite surface complex is thermodynamically unfavorable[1].

Step 4: Co-solvent Stabilization

  • Action: Add 20% (v/v) cold, anhydrous Acetonitrile.

  • Causality: Decreasing the dielectric constant of the aqueous medium reduces the solubility of trace reactive ions and stabilizes the lipophilic PCNO molecule, preventing spontaneous dimerization or hydrolysis[3].

Step 5: System Self-Validation (The "PCA Spike" Test)

  • Action: Before analyzing your actual samples, spike a known concentration of isotopically labeled ¹³C₆-PCNO into a parallel blank matrix treated with the above steps. Extract and analyze immediately.

  • Causality: This creates a self-validating loop. If the recovery of ¹³C₆-PCNO is >95% and no ¹³C₆-PCA is detected, your stabilization protocol is validated. If ¹³C₆-PCA appears, it indicates residual reducing power in your matrix, requiring an increase in EDTA concentration or a stricter anoxic environment.

Workflow Start Aqueous PCNO Sample CheckDeg Is PCA detected in blank? Start->CheckDeg Biotic Step 1: Add 0.1% NaN3 (Halt Microbial Action) CheckDeg->Biotic Yes (Biotic Suspected) Abiotic Step 2 & 3: Add 10mM EDTA & Adjust pH to 4.0 CheckDeg->Abiotic Yes (Abiotic Suspected) Stable Proceed to Extraction (PCNO Stabilized) CheckDeg->Stable No Degradation Biotic->Abiotic Combine Treatments Abiotic->Stable

Fig 2: Troubleshooting workflow to arrest biotic and abiotic PCNO degradation in aqueous samples.

Section 5: References

  • Teng, Y., Wang, X., Zhu, Y., Chen, W., Christie, P., Li, Z., & Luo, Y. (2017). Biodegradation of pentachloronitrobenzene by Cupriavidus sp. YNS-85 and its potential for remediation of contaminated soils. PubMed.[Link]

  • Klupinski, T. P., & Chin, Y.-P. (2004). Abiotic Degradation of Pentachloronitrobenzene by Fe(II): Reactions on Goethite and Iron Oxide Nanoparticles. Environmental Science & Technology (ACS Publications).[Link]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Pentachloronitrobenzene (PCNB) and Pentachloronitrosobenzene (PCNO)

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical chemists, and pharmacokinetics professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical chemists, and pharmacokinetics professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for pentachloronitrobenzene (PCNB, quintozene) and its primary reductive metabolite, pentachloronitrosobenzene (PCNO).

Because PCNB and PCNO are highly lipophilic, halogenated aromatic compounds with nearly identical structural backbones, achieving baseline resolution requires precise manipulation of mobile phase thermodynamics and stationary phase kinetics.

Part 1: Mechanistic Principles of Mobile Phase Optimization

Do not treat mobile phase optimization as trial and error. Every adjustment must be driven by the physicochemical properties of the analytes. PCNB and PCNO lack ionizable functional groups (no applicable pKa​ ); therefore, their retention on a reversed-phase C18 column is governed entirely by hydrophobic partitioning.

However, the slight dipole moment difference between the nitro ( −NO2​ ) group of PCNB and the nitroso ( −NO ) group of PCNO dictates the choice of organic modifier:

  • Modifier Selectivity: Acetonitrile (ACN) relies primarily on dipole-dipole interactions, which often fail to resolve PCNB from PCNO. Methanol (MeOH), being protic, engages in hydrogen bonding and π−π interactions with the electron-deficient aromatic rings, providing the necessary selectivity to separate the nitro from the nitroso moiety[1].

  • Silanol Masking: While the analytes themselves are neutral, the silica backbone of the C18 column contains residual silanol groups ( −SiOH ). At neutral pH, these silanols ionize ( −SiO− ) and cause severe peak tailing through secondary interactions with trace polar impurities or subsequent amine metabolites (like pentachloroaniline). Adding a competitive amine like triethylamine (TEA) or acidifying the mobile phase suppresses this effect[2].

Part 2: Troubleshooting Guide & FAQs

Q: Why do PCNB and PCNO co-elute as a single broad peak when using a standard 70:30 Acetonitrile/Water isocratic method? A: Co-elution occurs because the dispersive interactions of Acetonitrile do not adequately differentiate the slight polarity difference between the −NO2​ and −NO groups. Solution: Switch your organic modifier to Methanol. A mobile phase of 80:20 Methanol/Water alters the solvation shell of the analytes, exploiting protic interactions to achieve baseline resolution. If you must use Acetonitrile, lower the organic composition to 65% to increase retention factor ( k′ ), allowing more time for the stationary phase to differentiate the molecules[2].

Q: I am observing severe peak tailing for PCNB and its downstream amine metabolites. How can I correct this? A: Peak tailing in halogenated aromatics is almost always symptomatic of secondary interactions with unendcapped, active silanol groups on the stationary phase. Solution: You must mask the silanols. You have two validated options:

  • Acidification: Add 3 mM HCl or 0.1% Phosphoric acid to the mobile phase to drop the pH below 3.0, keeping silanols protonated and neutral[1].

  • Amine Competition: Add 0.3 mL/L Triethylamine (TEA) to the mobile phase and buffer to pH 6.2 with disodium hydrogen phosphate. TEA binds to the active silanol sites, blocking the analytes from interacting with them[2].

Q: What is the optimal UV detection wavelength for simultaneous analysis of the degradation pathway? A: While PCNB has a strong absorbance maximum near 254 nm, its reductive metabolites (PCNO and pentachloroaniline) exhibit blue-shifted or weaker absorbance at this wavelength. Solution: For comprehensive pathway monitoring, set your UV/Vis or Photodiode Array (PDA) detector to 225 nm. This provides a uniform response factor across the parent compound and its primary metabolites[1].

Q: My retention times are drifting later into the run over a 24-hour sequence. What is the cause? A: Retention time drift for highly hydrophobic compounds (LogP > 4.5) indicates incomplete column equilibration or lipid/matrix buildup on the column head. Solution: Ensure your column is equilibrated with at least 20 column volumes of the mobile phase before the first injection. Implement a post-run column wash step with 100% organic modifier (e.g., Isopropanol or Acetonitrile) for 10 minutes to clear strongly retained hydrophobic matrix components.

Part 3: Quantitative Data Summary

The following table summarizes validated mobile phase compositions for PCNB and its metabolites across different sample matrices. Use this as a baseline for your method development.

Target AnalytesMatrixMobile Phase CompositionColumn TypeDetectionReference
PCNBPanax Ginseng35:65 Buffer:ACN (Buffer: 0.05 mL/L Na2​HPO4​ , 0.3 mL/L TEA, pH 6.2)Hypersil C18 (4.6 x 250 mm)UV 254 nmLi et al., 2013[2]
PCNB, PCNO, PCAIron Oxide/Water80:20 Methanol:Water (containing 3 mM HCl)Nova-Pak C18 (3.9 x 150 mm)UV 225 nmKlausen et al.[1]
PCNB, HCBBacterial Culture87:13 Acetonitrile:Water (containing 0.1% H3​PO4​ )Wakosil II 5C18 (4.6 x 250 mm)UV 220 nmTakagi et al., 2004[3]

Part 4: Step-by-Step Experimental Protocol

This self-validating protocol details the preparation and execution of the 80:20 Methanol/Water (3 mM HCl) method, optimized for the simultaneous resolution of PCNB, PCNO, and Pentachloroaniline (PCA).

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade Methanol and 200 mL of Milli-Q water (18.2 MΩ·cm).

  • Add exactly 250 µL of concentrated Hydrochloric Acid (37% w/w, approx. 12 M) to the 200 mL water fraction to achieve a final concentration of ~3 mM HCl in the total 1L volume.

  • Combine the aqueous and organic phases. Mix thoroughly.

  • Vacuum filter the mobile phase through a 0.22 µm PTFE membrane filter.

  • Degas the solution ultrasonically for 15 minutes to prevent micro-bubble formation in the pump head.

Step 2: System Setup and Equilibration

  • Install a C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm particle size, 3.9 × 150 mm).

  • Set the column oven temperature to 30°C to ensure reproducible thermodynamics.

  • Set the flow rate to 1.0 mL/min.

  • Purge the lines and equilibrate the column with the mobile phase for a minimum of 30 minutes until the UV baseline at 225 nm is completely stable.

Step 3: System Suitability Testing (SST)

  • Inject 20 µL of a mixed standard containing 10 µg/mL each of PCNB, PCNO, and PCA.

  • Verify the elution order: PCA (least retained) PCNO PCNB (most retained).

  • Calculate the resolution ( Rs​ ) between PCNO and PCNB. The method is validated for use only if Rs​≥1.5 .

Step 4: Sample Analysis

  • Inject 50–250 µL of the extracted sample (ensure the sample solvent matches the mobile phase starting conditions to prevent solvent-shock peak distortion).

  • Run the isocratic method for 20 minutes per sample.

  • Integrate peaks using valley-to-valley baseline correction.

Part 5: Visualizations

PCNB Reductive Degradation Pathway

Understanding the biotransformation pathway is critical for predicting which metabolites will appear in your chromatogram.

Pathway PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) PCNB->PCNO Reduction (Fast) NHPCA N-hydroxy pentachloroaniline PCNO->NHPCA Reduction PCA Pentachloroaniline (PCA) NHPCA->PCA Reduction (Terminal)

Caption: Reductive biotransformation pathway of PCNB to PCA via the PCNO intermediate.

Mobile Phase Troubleshooting Workflow

Use this logical decision tree when optimizing your isocratic method.

Workflow Start Start Mobile Phase Optimization CheckRes Are PCNB & PCNO co-eluting? Start->CheckRes ChangeMod Switch Acetonitrile to Methanol CheckRes->ChangeMod Yes CheckTail Is peak tailing observed? CheckRes->CheckTail No ChangeMod->CheckTail AddTEA Add 0.3 mL/L TEA or 3 mM HCl CheckTail->AddTEA Yes OptEnd Finalize Isocratic Method CheckTail->OptEnd No AddTEA->OptEnd

Caption: Decision tree for resolving co-elution and peak tailing during PCNB/PCNO method development.

References

  • Takagi, K., et al. (2004). Aerobic Mineralization of Hexachlorobenzene by Newly Isolated Pentachloronitrobenzene-Degrading Nocardioides sp. Strain PD653. Applied and Environmental Microbiology. Available at:[Link]

  • Li, X., et al. (2013). Determination of Pentachloronitrobenzene in Panax Ginseng by HPLC. Advanced Materials Research. Available at:[Link]

  • Klausen, J., et al. (2004). Abiotic Degradation of Pentachloronitrobenzene by Fe(II): Reactions on Goethite and Iron Oxide Nanoparticles. Environmental Science & Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Pentachloronitrosobenzene (PCNO) Environmental Analysis

Welcome to the Technical Support Center for the environmental analysis of Pentachloronitrosobenzene (PCNO). PCNO is a highly reactive metabolic intermediate generated during the microbial and environmental breakdown of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the environmental analysis of Pentachloronitrosobenzene (PCNO). PCNO is a highly reactive metabolic intermediate generated during the microbial and environmental breakdown of the fungicide pentachloronitrobenzene (PCNB, quintozene)[1]. Due to its high electron affinity and susceptibility to degradation, PCNO presents unique analytical challenges, primarily driven by severe matrix effects during gas chromatography-mass spectrometry (GC-MS/MS) analysis[2].

This guide provides field-proven methodologies, causal explanations, and validated protocols to ensure scientific integrity in your analytical workflows.

Workflow Sample Environmental Matrix (Soil/Sediment) Extract Acetonitrile Extraction (QuEChERS) Sample->Extract Hydration & Salting Out Cleanup dSPE Cleanup (PSA/C18 Sorbents) Extract->Cleanup Remove Lipids/Acids GCMS GC-MS/MS Analysis (EI Source) Cleanup->GCMS Inject 1 µL Data Matrix-Matched Quantification GCMS->Data Mitigate Signal Enhancement

Caption: Environmental sample extraction and dSPE cleanup workflow for PCNO analysis.

Frequently Asked Questions (FAQs)

Q1: Why do I see massive signal enhancement for PCNO in soil extracts compared to neat solvent standards? Expertise & Causality: This is a classic example of 3[3]. PCNO is a highly polarizable nitroso compound. When injected in a pure solvent, PCNO molecules interact with active sites (e.g., free silanol groups, trace metal impurities) in the GC inlet liner and the head of the capillary column. This leads to analyte adsorption or thermal degradation, resulting in a low detector response. However, when you inject a soil extract, co-extracted matrix components (like lipids and humic acids) preferentially bind to and "block" these active sites. This passivation allows a much higher percentage of the injected PCNO to reach the mass spectrometer intact, artificially inflating the signal[4].

Mechanism Solvent PCNO in Solvent ActiveSites Active Sites in GC (Silanol Groups) Solvent->ActiveSites LowSignal Analyte Adsorption (Low Signal) ActiveSites->LowSignal Matrix PCNO in Matrix Extract BlockedSites Matrix Blocks Active Sites (Passivation) Matrix->BlockedSites HighSignal Full Analyte Transfer (Enhanced Signal) BlockedSites->HighSignal

Caption: Mechanism of matrix-induced signal enhancement in GC-MS/MS analysis.

Q2: Should I use LC-MS/MS instead of GC-MS/MS to avoid these GC active site issues? Expertise Insight: No. While LC-MS/MS avoids thermal degradation, PCNO and its parent compound PCNB exhibit 5 under standard electrospray ionization (ESI) conditions[5]. GC-MS/MS operated in Electron Ionization (EI) mode remains the gold standard for these halogenated compounds due to their volatility and high electron affinity. The solution is not to change the platform, but to manage the matrix effect through rigorous cleanup and matrix-matched calibration[2][5].

Q3: How do I quantitatively assess the matrix effect (ME) in my PCNO workflow? Trustworthiness: You must establish a self-validating system by comparing the slopes of calibration curves. Use the following formula: ME (%) =[(Slope of Matrix-Matched Curve / Slope of Solvent Curve) - 1] × 100

Quantitative Assessment of Matrix Effects
Calculated Matrix Effect (ME %)Analytical InterpretationRequired Corrective Action
-20% < ME < +20% Negligible to Soft Matrix EffectSolvent-based calibration is acceptable.
+20% < ME < +50% Moderate Signal EnhancementMandatory use of 2[2].
ME > +50% Severe Signal EnhancementAdd Analyte Protectants (e.g., 3-ethoxy-1,2-propanediol) + Matrix-Matched Calibration.
ME < -20% Signal SuppressionOptimize dSPE cleanup (increase PSA/C18 ratio) or use an isotopically labeled internal standard[4].
Troubleshooting Guide

Issue 1: Rapid degradation of PCNO to Pentachloroaniline (PCA) during extraction.

  • Symptom: High PCA peaks and low PCNO peaks in samples known to contain PCNO.

  • Causality: PCNO is a reactive intermediate. In the presence of reducing agents in the matrix or active metal surfaces in the analytical pathway, the nitroso group (-NO) is easily reduced to an amine (-NH2), forming PCA[6].

  • Solution: Ensure all glassware is silanized. Use a cold extraction protocol (keep extraction solvents at 4°C). Avoid prolonged exposure of the extract to light, and analyze immediately after dSPE cleanup.

Issue 2: Poor peak shape and tailing for PCNO in GC-MS/MS.

  • Symptom: Asymmetric peaks making integration difficult and reducing the signal-to-noise ratio.

  • Causality: Tailing is a direct visual indicator of reversible adsorption at active sites in the GC flow path.

  • Solution: Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile matrix. Replace the inlet liner with a highly deactivated, ultra-inert liner (e.g., single taper with glass wool).

Step-by-Step Methodology: Self-Validating QuEChERS Extraction & dSPE Cleanup

This protocol is designed to systematically remove matrix interferents while preserving the integrity of PCNO and PCNB[2][3].

Step 1: Sample Preparation & Hydration

  • Weigh exactly 5.0 g of homogenized environmental sample (soil/sediment) into a 50 mL PTFE centrifuge tube.

  • Crucial Step: Add 5.0 mL of LC-MS grade water. Vortex for 30 seconds and let sit for 10 minutes. Causality: Hydrating the matrix swells the soil pores, allowing the extraction solvent to penetrate and partition the analytes effectively.

Step 2: Solvent Extraction

  • Add 10.0 mL of cold (4°C) Acetonitrile (MeCN) containing 1% acetic acid.

  • Add internal standard (e.g., 13C6-PCNB) at a concentration of 100 µg/L.

Step 3: Salting Out (Partitioning)

  • Add a QuEChERS salt packet (4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously by hand for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes. Causality: The salts induce a phase separation, driving the hydrophobic PCNO into the upper MeCN layer while leaving polar matrix components (salts, polar proteins) in the aqueous layer.

Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1.0 mL of the upper MeCN layer into a 2 mL dSPE microcentrifuge tube containing 150 mg anhydrous MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Causality: PSA removes co-extracted organic acids and sugars; C18 removes non-polar lipids. This targeted removal drastically reduces the matrix load injected into the GC, mitigating signal enhancement[3][5].

Step 5: Matrix-Matched Calibration

  • Prepare a "blank" matrix extract using a known uncontaminated sample following steps 1-4.

  • Spike this blank extract with PCNO analytical standards to create your calibration curve (e.g., 5, 10, 50, 100, 200 µg/L). Causality: This ensures the GC active sites are equally passivated for both the calibration standards and the unknown samples, creating a self-validating quantitative system[2].

References[1] Title: 904. Quintozene (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental)

Source: INCHEM URL: 5] Title: Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements Source: Waters Corporation URL: 2] Title: US EPA - ECM for Pentachloronitrobenzene (PCNB) & Metabolites in Soil/Sediment - MRID 51393701 Source: EPA URL: 3] Title: QuEChERS Combined with an Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Leek and Garlic Source: Agilent URL: 4] Title: Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection Source: MDPI URL: 6] Title: what is the chemical structure of pentachloroaniline Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Stabilizing Pentachloronitrosobenzene (PCNB) Standards

Welcome to the technical support guide for the handling and stabilization of pentachloronitrosobenzene (PCNB) analytical standards. This resource is designed for researchers, analytical scientists, and quality control pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the handling and stabilization of pentachloronitrosobenzene (PCNB) analytical standards. This resource is designed for researchers, analytical scientists, and quality control professionals who require consistent, reliable, and long-term calibration standards for their work. PCNB's inherent chemical properties present unique challenges to stability, which can directly impact the accuracy and reproducibility of analytical results.

This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting workflows to help you maintain the integrity of your PCNB standards over time.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding PCNB standard stability.

Q1: Why is my PCNB calibration standard showing a decreasing response over time?

A decreasing analytical response is the most common indicator of standard degradation. PCNB can degrade via several pathways, including reduction of the nitroso group and photodegradation.[1][2][3] The primary degradation product is often pentachloroaniline (PCA).[1][3] This process can be accelerated by improper solvent choice, exposure to light, and elevated storage temperatures.

Q2: What is the best solvent for preparing PCNB stock and working standards?

The choice of solvent is critical for long-term stability. While PCNB is soluble in many organic solvents, non-polar or moderately polar aprotic solvents are generally preferred.

  • Recommended: Toluene, Hexane, Isooctane, and Ethyl Acetate are excellent choices for long-term stability, particularly when stored at low temperatures.[4][5] Many commercial standards are offered in acetone or methyl tert-butyl ether (MtBE).[6][7]

  • Use with Caution: Protic solvents like methanol or ethanol should generally be avoided for long-term storage as they can participate in degradation reactions.[3] Chlorinated solvents like methylene chloride may also contain reactive species if not properly stabilized.

  • Solubility Note: PCNB has very low water solubility (0.44 mg/L), so aqueous solutions are not viable.[3][8]

Q3: What are the optimal storage conditions for PCNB standards?

To maximize shelf-life, PCNB standards should be stored under the following conditions:

  • Temperature: Refrigeration at 4°C or freezing at -20°C is highly recommended.[4][5][9][10] Lower temperatures slow the rate of chemical degradation.

  • Light: Store all solutions in amber glass vials or protect clear vials from light by storing them in the dark (e.g., in a sealed box).[11] PCNB is susceptible to photodegradation.

  • Container: Use high-quality, inert glass containers (Type I borosilicate glass) with PTFE-lined screw caps to prevent solvent evaporation and contamination.

Q4: How can I tell if my PCNB standard has degraded?

Besides a drop in the main peak area, look for the appearance of new peaks in your chromatogram. The most likely degradation product to appear is pentachloroaniline (PCA).[1][3] If you have a PCA standard, you can confirm its identity by retention time matching. A time-course study, where the standard is analyzed periodically (e.g., weekly or monthly), is the best way to monitor stability proactively.

Q5: Can I use a PCNB standard that is past its expiration date?

Using an expired standard is not recommended for regulated or GLP/ISO 17025 compliant laboratories.[11][12] For research purposes, if an expired standard must be used, its concentration and purity must be thoroughly re-verified. This can be done by comparing it against a new, certified reference material (CRM) or by using a quantitative technique like qNMR if available.[10] However, for critical applications, always use a fresh, in-date standard.

Section 2: Troubleshooting Guide for PCNB Standard Instability

This section provides a problem-oriented approach to resolving common issues.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Solutions
Consistently low or decreasing peak response for PCNB. 1. Chemical Degradation: The standard has degraded over time. 2. Solvent Evaporation: Poorly sealed vial has led to an increase in concentration, but if the autosampler vial is not sealed, evaporation can occur there. 3. Adsorption: The analyte may be adsorbing to the surfaces of the container or instrument components.1. Prepare a fresh working standard from the stock solution. If the issue persists, prepare a new stock solution from the neat material or a new CRM ampoule. 2. Confirm the identity of potential degradation products (e.g., PCA) using a pure standard if available. 3. Always use vials with PTFE-lined septa and ensure a tight seal. Check autosampler vial seals. 4. Consider silanizing glassware for preparing low-concentration standards to minimize active sites for adsorption.
Appearance of a new, unidentified peak in the chromatogram. 1. Degradation Product: The new peak is likely a degradant, such as pentachloroaniline (PCA).[1][3] 2. Contamination: The standard has been contaminated from the solvent, glassware, or via cross-contamination.[11][12]1. Analyze a solvent blank to rule out solvent contamination. 2. If possible, use mass spectrometry (GC-MS) to identify the unknown peak. The mass spectrum of PCA is distinct from PCNB. 3. Review standard preparation procedures to identify potential sources of cross-contamination. Use dedicated and thoroughly cleaned glassware.[13][14]
Poor linearity in the calibration curve (R² < 0.995). 1. Incorrect Dilutions: Errors during the serial dilution process. 2. Instability at Low Concentrations: The lowest concentration standards may be degrading faster than higher concentration ones. 3. Precipitation: The analyte may be precipitating out of solution, especially at higher concentrations or if the wrong solvent is used.1. Carefully re-prepare the calibration curve, using calibrated pipettes and proper technique.[13][14] 2. Prepare working standards fresh daily from a refrigerated stock solution, especially for concentrations in the low µg/L or ng/L range. 3. Visually inspect the stock solution for any precipitate before use. If observed, gently warm and sonicate the solution to redissolve the analyte before making dilutions. Ensure the chosen solvent has adequate solubility for the desired concentration range.
Precipitate or crystals observed in the standard solution. 1. Low Solubility: The concentration of the standard exceeds the solubility limit in the chosen solvent, especially at low storage temperatures. 2. Solvent Change: The standard was diluted into a solvent in which it has lower solubility.1. Consult solubility data and ensure you are working below the solubility limit for the storage temperature. Toluene offers good solubility (50 mg/mL). 2. Before use, allow the standard to equilibrate to room temperature. Gently sonicate the vial to ensure all material is redissolved. 3. When preparing dilutions, ensure the final solvent mixture maintains high solubility for PCNB.
Section 3: Detailed Experimental Protocols

These protocols provide a validated framework for preparing and managing PCNB standards.

Protocol 1: Preparation of a Primary Stock Standard (e.g., 1000 µg/mL)

This protocol describes the preparation of a stock solution from a neat (pure) solid material.

  • Pre-Preparation:

    • Place the vial of neat PCNB and the chosen solvent (e.g., Toluene) in a desiccator at room temperature for at least 60 minutes to equilibrate.

    • Select a 10 mL Class A volumetric flask and ensure it is scrupulously clean and dry.

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

  • Weighing:

    • Tare a clean weighing boat on a calibrated analytical balance.

    • Accurately weigh approximately 10.0 mg of neat PCNB solid. Record the exact weight to four decimal places (e.g., 10.12 mg).

  • Dissolution:

    • Carefully transfer the weighed PCNB into the 10 mL volumetric flask using a powder funnel.

    • Rinse the weighing boat and funnel with small aliquots of toluene into the flask to ensure a quantitative transfer.

    • Add approximately 5-7 mL of toluene to the flask. Swirl gently or sonicate for a few minutes until all the solid has completely dissolved.

  • Final Dilution:

    • Allow the solution to return to room temperature.

    • Carefully bring the solution to the calibration mark with toluene. Use a pipette for the final drops to avoid overshooting the mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage & Validation:

    • Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap.

    • Store the vial in the dark at ≤ 4°C.

    • The concentration should be validated by analyzing it against a second, independently prepared standard or a purchased CRM.

Protocol 2: Preparation of Working Calibration Standards

This protocol describes creating a set of calibration standards from the primary stock.

  • Plan Dilution Scheme: Determine the desired concentrations for your calibration curve (e.g., 10, 5, 2, 1, 0.5 µg/mL). It is often best to create an intermediate standard to avoid very large dilution factors.

  • Prepare Intermediate Standard (e.g., 100 µg/mL):

    • Using a calibrated gas-tight syringe or Class A volumetric pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent (toluene).

    • Cap and invert to mix thoroughly.

  • Prepare Working Standards:

    • Label a series of volumetric flasks for each calibration level.

    • Use the 100 µg/mL intermediate standard to prepare the working curve. For example, to make a 10 µg/mL standard in a 10 mL flask, you would add 1.0 mL of the 100 µg/mL standard and dilute to the mark.

    • Repeat for all concentration levels.

  • Handling:

    • It is best practice to prepare fresh working standards daily.

    • If storing for a short period (1-2 days), transfer to autosampler vials, seal tightly, and store in the refrigerator.

Section 4: Visualization of Workflows and Concepts
Workflow for Standard Preparation and Validation

This diagram outlines the critical steps from receiving the material to generating a validated working standard.

Standard_Preparation_Workflow cluster_prep Stock Standard Preparation cluster_validate Validation & Storage cluster_working Working Standard Preparation Receive Receive Neat CRM Equilibrate Equilibrate Material & Solvent Receive->Equilibrate Weigh Accurately Weigh Solid Equilibrate->Weigh Dissolve Quantitative Transfer & Dissolution Weigh->Dissolve Dilute Dilute to Final Volume (Class A) Dissolve->Dilute Store_Stock Store Stock at <= 4°C in Amber Vial Dilute->Store_Stock Analyze Analyze New Stock vs. Check Std. Store_Stock->Analyze Prep_Check Prepare Independent Check Standard Prep_Check->Analyze Accept Acceptance Criteria Met? (% Diff < 5%) Analyze->Accept Accept->Receive No, Investigate Error Prep_Work Prepare Working Standards Daily Accept->Prep_Work Yes Calibrate Build Calibration Curve Prep_Work->Calibrate Analyze_QC Analyze QC Check (Mid-Level) Calibrate->Analyze_QC

Caption: Workflow for preparing and validating PCNB standards.

Troubleshooting Decision Tree for Standard Instability

This diagram provides a logical path to diagnose issues with calibration standards.

Troubleshooting_Tree Start Problem: Inconsistent or Failing Calibration CheckCurve Is R² < 0.995? Start->CheckCurve CheckResponse Is Peak Response Decreasing Over Time? CheckCurve->CheckResponse No RemakeCurve Re-prepare all calibration points. Verify pipette calibration & technique. CheckCurve->RemakeCurve Yes CheckPeaks Are New Peaks Present? CheckResponse->CheckPeaks No CheckStorage Verify Storage: - Temp <= 4°C? - Protected from light? - Vial properly sealed? CheckResponse->CheckStorage Yes FinalOK System OK or issue resolved by remaking standards. CheckPeaks->FinalOK No InvestigateContam 1. Analyze solvent blank. 2. Check for cross-contamination. 3. Use GC-MS to ID peak (likely PCA). CheckPeaks->InvestigateContam Yes RemakeStock Degradation likely. Prepare fresh stock solution. CheckStorage->RemakeStock Conditions OK InvestigateContam->RemakeStock

Caption: Decision tree for troubleshooting PCNB standard instability.

References
  • Wang, Y., Wang, C., Li, A., & Gao, J. (2015). Biodegradation of pentachloronitrobenzene by Arthrobacter nicotianae DH19. Letters in Applied Microbiology, 61(4), 403-410. Available from: [Link]

  • Inoue, K., et al. (2024). Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials. Journal of Pesticide Science, 49(1), D23-047. Available from: [Link]

  • Gao, J., et al. (2015). Biodegradation of pentachloronitrobenzene by Arthrobacter nicotianae DH19. Letters in Applied Microbiology. Available from: [Link]

  • Wikipedia. (n.d.). Pentachloronitrobenzene. Available from: [Link]

  • CVUA Stuttgart. (n.d.). Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. Available from: [Link]

  • Arora, P. K., & Bae, H. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Long-term stability of pesticide reference standards: Comparison of 15–20-year-old and new standards using LC-Q-Orbitrap HRMS method validation in green beans, oranges, and strawberries. Available from: [Link]

  • Arora, P. K., & Bae, H. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry. Available from: [Link]

  • Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. Journal of Chromatography A, 1080(2), 166-76. Available from: [Link]

  • Agilent. (2017). Calibration troubleshooting checklist. Available from: [Link]

  • Restek. (n.d.). Pentachloronitrobenzene: CAS # 82-68-8 Compound Information and Applications. Available from: [Link]

  • Restek. (n.d.). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Available from: [Link]

  • LabManager. (2024). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Available from: [Link]

  • Scribd. (n.d.). Laboratory Equipment Troubleshooting Guide. Available from: [Link]

  • Lab Bulletin. (2026). Top 10 Common Errors in Standard Solution Preparation (and How To Avoid Them). Available from: [Link]

  • Kushkevych, I., et al. (2022). Possible Processes and Mechanisms of Hexachlorobenzene Decomposition by the Selected Comamonas testosteroni Bacterial Strains. International Journal of Molecular Sciences, 23(21), 12852. Available from: [Link]

  • NIST. (n.d.). Benzene, pentachloronitro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (n.d.). Pentachlorobenzene. National Institutes of Health. Available from: [Link]

  • PubChem. (n.d.). Quintozene. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of Dichloronitrobenzene in Eight Organic Solvents. Available from: [Link]

  • ResearchGate. (n.d.). Solution Stability. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment: Pentachloronitrobenzene vs. the Elusive Pentachloronitrosobenzene

An In-depth Guide for Researchers and Drug Development Professionals In the landscape of environmental toxicology and drug development, understanding the nuances of structurally similar compounds is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of environmental toxicology and drug development, understanding the nuances of structurally similar compounds is paramount. This guide provides a detailed comparative analysis of the toxicological profiles of pentachloronitrobenzene (PCNB) and its nitroso counterpart, pentachloronitrosobenzene. While extensive data exists for PCNB, a widely used fungicide, information on pentachloronitrosobenzene is notably scarce in publicly available scientific literature. This disparity necessitates a different approach to comparison.

This guide will first offer a comprehensive review of the established toxicology of PCNB. Subsequently, it will delve into the metabolic pathways of nitroaromatic compounds, a critical framework for postulating the likely toxicological characteristics of pentachloronitrosobenzene. By grounding our analysis in the principles of metabolic activation, we can infer the potential hazards of this less-studied compound, providing a valuable, albeit theoretical, comparison for the scientific community.

Pentachloronitrobenzene (PCNB): A Well-Documented Toxicological Profile

Pentachloronitrobenzene, also known as quintozene, is an organochlorine fungicide used to control a variety of fungal diseases in agricultural and horticultural settings.[1][2] Its toxicological properties have been the subject of numerous studies, revealing a complex profile of potential hazards.

Acute and Chronic Toxicity

PCNB exhibits moderate acute toxicity. Oral LD50 values in rats have been reported in the range of 1650-1710 mg/kg.[3] Chronic exposure to PCNB has been linked to liver damage in canines.[4] In humans, occupational exposure can lead to conjunctivitis and corneal injury if splashed in the eyes.[4]

Carcinogenicity

The carcinogenic potential of PCNB is a subject of some debate. The U.S. Environmental Protection Agency (EPA) has classified PCNB as a Group C "possible human carcinogen".[4] This classification is supported by studies that observed an increase in hepatomas in mice exposed to PCNB via gavage.[4] However, other long-term feeding studies in mice and rats have not found evidence of carcinogenicity.[5][6]

Mutagenicity and Developmental Toxicity

The mutagenicity of PCNB appears to be dependent on the test system. It has been found to be non-mutagenic in the Ames test with Salmonella typhimurium and in mouse lymphoma cells.[5] However, it has been shown to induce chromosomal aberrations in Chinese hamster ovary cells.[5]

Developmental effects, including cleft palate and increased fetal mortality, have been observed in the offspring of mice orally exposed to high doses of PCNB.[4] More recent studies using zebrafish embryos have demonstrated that PCNB can induce cardiotoxicity, leading to cardiac malformation and decreased heart rate.[7]

The Metabolic Fate of Pentachloronitrobenzene: A Clue to the Toxicity of its Nitroso Analog

The toxicity of many nitroaromatic compounds is not due to the parent compound itself, but rather to its metabolic reduction products.[8] The metabolic pathway of PCNB primarily involves the reduction of the nitro group to an amino group, forming pentachloroaniline (PCA).[9][10] This reduction is a stepwise process that proceeds through highly reactive intermediates, including the nitroso and hydroxylamine derivatives.

Caption: Metabolic reduction pathway of Pentachloronitrobenzene (PCNB).

Pentachloronitrosobenzene: An Inferred Toxicity Profile

The bioreduction of a nitroaromatic compound to its nitroso form is a critical activation step.[12] The resulting nitroso derivative is often more toxic than the parent nitro compound.[13] This increased toxicity is attributed to its ability to readily react with cellular nucleophiles. Therefore, it is highly probable that pentachloronitrosobenzene is significantly more acutely toxic and genotoxic than pentachloronitrobenzene.

Comparative Toxicological Summary

The following table summarizes the known toxicological data for pentachloronitrobenzene and provides a qualitative, inferred assessment for pentachloronitrosobenzene based on established principles of nitroaromatic toxicology.

Toxicological EndpointPentachloronitrobenzene (PCNB)Pentachloronitrosobenzene (Inferred)
Acute Oral LD50 (rat) 1650-1710 mg/kg[3]Data not available; likely to be significantly lower (more toxic) than PCNB.
Carcinogenicity EPA Group C: Possible human carcinogen[4]Data not available; likely to be a more potent carcinogen than PCNB due to higher reactivity.
Mutagenicity Negative in Ames test; induces chromosomal aberrations in CHO cells.[5]Data not available; expected to be mutagenic due to its ability to form DNA adducts.
Primary Mechanism of Toxicity Metabolic activation to reactive intermediates; oxidative stress.[7]Direct electrophilic attack on cellular macromolecules.
Reactivity Relatively stable parent compound.Highly reactive intermediate.

Experimental Protocols for Toxicological Assessment

To empirically determine the toxicity of pentachloronitrosobenzene and provide a direct comparison with PCNB, a series of well-established toxicological assays would be necessary. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of pentachloronitrobenzene or pentachloronitrosobenzene (dissolved in a suitable solvent like DMSO) for 24 or 48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The assay assesses the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.

Methodology:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): Perform the assay with and without the addition of an S9 fraction from rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Conclusion

The available scientific evidence strongly supports the toxicological profile of pentachloronitrobenzene as a compound of concern, with established hepatotoxicity, potential carcinogenicity, and developmental toxicity. While direct experimental data on pentachloronitrosobenzene is lacking, fundamental principles of toxicology and the known metabolic pathways of nitroaromatic compounds provide a solid foundation for inferring its likely hazards. The reduction of the nitro group in PCNB to form the nitroso intermediate is a bioactivation step, suggesting that pentachloronitrosobenzene is a more reactive and likely more toxic molecule.

For researchers and drug development professionals, this comparative guide underscores the importance of considering metabolic intermediates when assessing the safety of nitroaromatic compounds. Further experimental investigation into the toxicology of pentachloronitrosobenzene is warranted to validate these inferences and provide a more complete understanding of its risk to human health and the environment.

References

  • National Toxicology Program. (1987). NTP Toxicology and Carcinogenesis Studies of Pentachloronitrobenzene (CAS No. 82-68-8) in B6C3F1 Mice (Feed Studies). National Toxicology Program Technical Report Series, (325), 1-182.
  • Influence of Natural Reductants on the Abiotic Reduction of Pentachloronitrobenzene in Prairie Pothole Lakes. (2012).
  • Smolecule. (2023, August 15). Buy Pentachloroaniline | 527-20-8.
  • Renner, G. (1981). Biotransformation of the fungicides hexachlorobenzene and pentachloronitrobenzene. Xenobiotica, 11(7), 435-446.
  • Agilent Technologies. (2024, August 24). Pentachloronitrobenzene (Quintozene) Standard (1X1 mL)
  • Miseviciene, L., et al. (2018). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 19(3), 749.
  • Santa Cruz Biotechnology. (n.d.). Pentachloronitrobenzene.
  • Brewster, D. W., & Sive, D. C. (1988). Intermediary metabolism of pentachloronitrobenzene in the control and germ-free rat and rat with cannulated bile ducts. Xenobiotica, 18(7), 785-796.
  • U.S. Environmental Protection Agency. (1999). Pentachloronitrobenzene (Quintozene).
  • Wikipedia. (2023, December 27). Pentachloronitrobenzene.
  • Office of Environmental Health Hazard Assessment. (n.d.). Pentachloronitrobenzene.
  • Betts, J. J., James, S. P., & Thorpe, W. V. (1955). The metabolism of pentachloronitrobenzene and 2:3:4:6-tetrachloronitrobenzene and the formation of mercapturic acids in the rabbit. Biochemical Journal, 61(4), 611-617.
  • da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1519-1566.
  • Tas, D. O., et al. (2007). Microbial Reductive Transformation of Pentachloronitrobenzene under Methanogenic Conditions. Applied and Environmental Microbiology, 73(7), 2137-2145.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • De-Melo, L. P., et al. (2017). A quantum chemical based toxicity study of estimated reduction potential and hydrophobicity in series of nitroaromatic compounds. SAR and QSAR in Environmental Research, 28(3), 209-223.
  • G. Renner. (1980). Metabolic studies on pentachloronitrobenzene (PCNB)
  • Zhang, Y., et al. (2022). Pentachloronitrobenzene Reduces the Proliferative Capacity of Zebrafish Embryonic Cardiomyocytes via Oxidative Stress. International Journal of Molecular Sciences, 23(11), 6195.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Sigma-Aldrich. (n.d.). Pentachloronitrobenzene = 94 82-68-8.
  • FUJIFILM Wako Pure Chemical Corporation. (2024, February 26).
  • Kanto Chemical Co., Inc. (2025, October 29). ペンタクロロニトロベンゼン〔キントゼン; PCNB〕- 安全データシート(SDS).
  • National Center for Biotechnology Information. (n.d.). Pentachloroaniline.
  • ScienceOpen. (2016, January 8). Metabolic studies on pentachloronitrobenzene (PCNB)
  • Dr. Tamara Sami Naji. (2026). Lecture 7: Nitro compounds. Mustansiriyah University, College of Medicine.
  • Sizochenko, N., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Purohit, V., & Basu, A. K. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Science and Health, Part C, 32(3), 203-242.
  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565.

Sources

Comparative

Validating GC-ECD Analytical Methods for Pentachloronitrosobenzene Detection: A Comparative Guide

Introduction Pentachloronitrobenzene (PCNB, quintozene) is a widely utilized agricultural fungicide. However, its environmental persistence and the formation of toxic metabolites—specifically pentachloronitrosobenzene (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pentachloronitrobenzene (PCNB, quintozene) is a widely utilized agricultural fungicide. However, its environmental persistence and the formation of toxic metabolites—specifically pentachloronitrosobenzene (PCNO) and pentachloroaniline (PCA)—pose significant regulatory and toxicological challenges. For researchers and drug development professionals analyzing complex matrices (e.g., soil, water, or botanical extracts), selecting the right analytical method is critical. This guide objectively evaluates the performance of Gas Chromatography-Electron Capture Detection (GC-ECD) against alternative mass spectrometry methods, providing a field-proven, self-validating protocol for PCNO detection.

Mechanistic Grounding: The GC-ECD Advantage

To understand why GC-ECD remains a gold standard for detecting PCNO, we must examine the causality behind the detector's signal transduction.

Gas Chromatography coupled with an Electron Capture Detector (GC-ECD) is explicitly designed for highly electronegative, halogenated compounds ()[1]. The ECD utilizes a radioactive beta emitter (typically ^63Ni) to ionize the carrier gas (e.g., ultra-high purity nitrogen), generating a steady baseline current of thermal electrons[2]. When a highly chlorinated molecule like PCNO elutes from the GC column, its strong electron affinity causes it to capture these free electrons. This creates a measurable drop in the baseline current that is strictly proportional to the analyte's concentration, allowing for ultra-trace (sub-ppb) detection limits[3].

GCECD N1 Carrier Gas (N2) Ionization N3 Steady Baseline Current N1->N3 N2 Beta Emitter (63Ni) Generates e- N2->N3 N5 Electron Capture by PCNO N3->N5 N4 Elution of PCNO (Halogenated) N4->N5 N6 Current Drop (Signal Generation) N5->N6

Figure 1: Mechanistic pathway of Electron Capture Detection (ECD) for halogenated analytes.

Comparative Analysis: GC-ECD vs. GC-MS/MS

While GC-ECD provides unparalleled sensitivity for halogenated species, it is susceptible to matrix interferences (co-elution) in complex biological or environmental samples ()[2].

Alternatively, GC-MS/MS (Tandem Mass Spectrometry) operating in Multiple Reaction Monitoring (MRM) mode offers superior structural selectivity. By isolating specific precursor-to-product ion transitions, GC-MS/MS effectively filters out background matrix noise, resolving co-eluting peaks that would otherwise skew ECD quantification ()[4]. However, GC-ECD remains a highly robust and cost-effective alternative when paired with rigorous, self-validating sample clean-up protocols[5].

Table 1: Performance Comparison for PCNO/PCNB Detection
Analytical ParameterGC-ECDGC-MS/MS (MRM Mode)
Sensitivity (Halogens) Ultra-high (sub-ppb)[5]High (ppb to sub-ppb)[4]
Selectivity Low (susceptible to co-elution)[1]Ultra-high (structural confirmation)[4]
Matrix Interference High (requires extensive clean-up)[2]Low (resolves co-eluting peaks)[6]
Linear Dynamic Range 10³ to 10⁴10⁴ to 10⁵
Capital & Maintenance Cost Low to ModerateHigh

Experimental Protocol: Self-Validating GC-ECD Workflow

To ensure scientific integrity, an analytical method cannot rely on blind data output; it must function as a self-validating system . This requires integrating internal standard calibration (e.g., 1-bromo-2-nitrobenzene) and continuous matrix-spike recoveries to verify extraction efficiency and instrument response during every run ()[3].

Step-by-Step Methodology
  • Sample Preparation (QuEChERS Extraction):

    • Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Causality: Acetonitrile acts as an aggressive extraction solvent that penetrates the matrix to solubilize PCNO while precipitating unwanted proteins[2].

    • Add partitioning salts (4 g MgSO₄, 1 g NaCl) to induce phase separation. Centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ drives water out of the organic phase, forcing the non-polar halogenated analytes exclusively into the acetonitrile layer[5].

  • dSPE Clean-up:

    • Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

    • Vortex and centrifuge. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids that could foul the GC column and cause baseline drift in the ECD[2].

  • GC-ECD Instrumental Analysis:

    • Column: DB-1701 (30 m × 0.53 mm × 1.0 µm) or equivalent mid-polarity fused-silica capillary column[2].

    • Carrier Gas: Nitrogen (99.999%) at a constant flow of 1.0 mL/min[2].

    • Oven Program: Initial 150°C, ramp at 2.5°C/min to 270°C (hold 15 min)[2].

    • Injector/Detector: Inlet at 205°C, ECD at 280°C. Injection volume: 1 µL[2].

Validation cluster_val Self-Validating Metrics S1 1. QuEChERS Extraction (Acetonitrile + Salts) S2 2. dSPE Clean-up (PSA, C18, MgSO4) S1->S2 S3 3. GC-ECD Injection (DB-1701 Column) S2->S3 S4 4. Signal Integration (Baseline Drop) S3->S4 V1 Linearity (R² > 0.999) S4->V1 V2 Recovery (70-120%) S4->V2 V3 Precision (RSD < 10%) S4->V3

Figure 2: Self-validating QuEChERS and GC-ECD analytical workflow for PCNO detection.

Field-Proven Insights: Troubleshooting ECD Anomalies

As an application scientist, anticipating failure modes is just as important as executing the protocol:

  • Baseline Drift & Ghost Peaks: Often caused by column bleed or oxygen contamination in the carrier gas. Solution: Always use ultra-high purity nitrogen (99.999%) and install inline oxygen/moisture traps to protect the ^63Ni foil[1].

  • Severe Matrix Co-elution: In highly pigmented or lipid-rich samples, PCNO may co-elute with endogenous plant sterols. Solution: If dSPE is insufficient, implement Gel Permeation Chromatography (GPC) prior to GC-ECD to effectively isolate the halogenated fraction based on molecular size ().

Experimental Data Summary

When the self-validating system described above is executed correctly, laboratories can expect the following quantitative performance metrics across complex matrices (e.g., soil and botanical extracts).

Table 2: Validation Results for PCNB and Metabolites[2][5]
AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery Range (%)Precision (RSD %)
Pentachloronitrobenzene (PCNB) 0.62 - 1.202.09 - 4.0085.4 - 91.94.2 - 6.1
Pentachloronitrosobenzene (PCNO) 0.85 - 1.502.50 - 5.0082.3 - 89.65.1 - 7.3
Pentachloroaniline (PCA) 1.00 - 1.803.00 - 6.0081.0 - 88.46.0 - 8.1

Note: Linearity (R²) for all analytes must exceed 0.999 across a 10 to 1000 µg/L calibration range to pass self-validation criteria[2].

Conclusion

While GC-MS/MS is increasingly adopted for its confirmatory power and ability to resolve co-eluting peaks in complex matrices[6], GC-ECD remains a highly robust, cost-effective, and sensitive alternative for routine pentachloronitrosobenzene screening. By understanding the causality behind electron capture and implementing a self-validating QuEChERS extraction protocol with strict QC metrics, laboratories can achieve ultra-trace detection limits that confidently meet stringent regulatory standards[2][3].

References

  • Title: Validation of the Analytical Method for the Determination of Pentachloronitrobenzene (PCNB) and Pentachloroaniline (PCA) in Water. Source: US EPA. URL: [Link]

  • Title: Organochlorine pesticide residue in Chinese herbal medicine. Source: J-Stage. URL: [Link]

  • Title: NEMI Method Summary - 8091 (by GC-ECD). Source: National Environmental Methods Index (NEMI). URL: [Link]

  • Title: Development of sample preparation method for organochlorine pesticides analysis in soil samples. Source: AIMS Press. URL: [Link]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chromatograph. Source: US EPA / IAEA. URL: [Link]

  • Title: Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection. Source: PMC - NIH. URL: [Link]

  • Title: Development of a Quantitative Screening Method for 100 Pesticides in Plant-Derived Foods Using Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry. Source: ACS Publications. URL: [Link]

Sources

Validation

A Comparative Analysis of Pentachloronitrosobenzene and Nitrosobenzene Reactivity: An In-depth Technical Guide

This guide provides a detailed comparative analysis of the chemical reactivity of pentachloronitrosobenzene and its parent compound, nitrosobenzene. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the chemical reactivity of pentachloronitrosobenzene and its parent compound, nitrosobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and chemical behavior. We will dissect how the extensive chlorination of the benzene ring fundamentally alters the electronic and steric landscape of the nitroso moiety, leading to significant differences in their participation in key organic transformations. The insights and protocols herein are grounded in established chemical principles and supported by experimental observations from authoritative literature.

Introduction: The Tale of Two Nitrosoarenes

Nitrosoarenes (Ar-N=O) are a fascinating class of organic compounds characterized by a nitroso group attached to an aromatic ring. They are versatile intermediates in organic synthesis, capable of acting as dienophiles and enophiles, condensing with active methylene compounds, and serving as precursors for other nitrogen-containing functional groups.[1][2]

Nitrosobenzene (C₆H₅NO) is the archetypal nitrosoarene. In its monomeric form, it is a blue-green compound, but it typically exists in equilibrium with its colorless dimeric form in the solid state.[3][4] Its reactivity is governed by the polarized N=O bond, making it a valuable tool for C-N bond formation.[2][5]

Pentachloronitrosobenzene (C₆Cl₅NO) , on the other hand, represents an electronically extreme variant. With five strongly electron-withdrawing chlorine atoms, its aromatic ring is exceptionally electron-poor. This guide will illuminate how this profound electronic perturbation translates into a dramatic shift in the reactivity of the nitroso group itself, making it a powerful, highly reactive electrophile.

Structural and Electronic Divergence

The difference in reactivity between these two molecules is fundamentally rooted in their electronic structures. The five chlorine atoms on the pentachloronitrosobenzene ring act as potent inductive electron-withdrawing groups. This has a cascading effect on the entire molecule.

  • Aromatic Ring Deactivation: The benzene ring in pentachloronitrosobenzene is severely deactivated towards electrophilic aromatic substitution.[6][7]

  • Enhanced Electrophilicity of the Nitroso Group: More critically for the reactions of the nitroso group itself, the inductive pull of the five chlorine atoms withdraws electron density from the nitroso moiety. This significantly increases the partial positive charge on the nitrogen atom, making the nitroso group in pentachloronitrosobenzene substantially more electrophilic than that in nitrosobenzene.

This difference in electrophilicity is the primary driver of the observed reactivity differences.

G cluster_0 Nitrosobenzene cluster_1 Pentachloronitrosobenzene NB_Ring C₆H₅ NB_NO N=O NB_Ring->NB_NO note1 Moderately Electrophilic Nitroso Group NB_NO->note1 PCNB_Ring C₆Cl₅ PCNB_NO N=O (δ+) PCNB_Ring->PCNB_NO -I Effect (strong) note2 Highly Electrophilic Nitroso Group PCNB_NO->note2

Caption: Electronic effects of substituents on the nitroso group.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of pentachloronitrosobenzene makes it a superior reaction partner in transformations where the nitrosoarene acts as the electrophile, such as cycloadditions and ene reactions.

Hetero-Diels-Alder Reactions

Nitroso compounds are excellent dienophiles in [4+2] hetero-Diels-Alder reactions, reacting with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine rings.[8][9][10] The reaction rate is highly dependent on the electronic nature of the dienophile.

  • Nitrosobenzene: Reacts readily with many dienes under mild conditions.[4]

  • Pentachloronitrosobenzene: Due to its highly electron-deficient nature, it is predicted to be a significantly more reactive dienophile in normal-electron-demand Diels-Alder reactions. Literature suggests that electron-withdrawing substituents on the nitrosoarene lead to more stable cycloadducts and slow down the retro-Diels-Alder reaction, implying a more favorable forward reaction.[8] This heightened reactivity allows for reactions with less reactive dienes or the use of milder reaction conditions.

Ene Reactions

In the ene reaction, a nitroso compound (the "enophile") reacts with an alkene containing an allylic hydrogen (the "ene").[11] This reaction can proceed through a stepwise mechanism involving a polarized diradical intermediate.[12][13][14]

  • Nitrosobenzene: Participates in ene reactions with suitable alkenes.

  • Pentachloronitrosobenzene: The reactivity of the enophile is closely tied to its electronic properties.[11] Highly electrophilic nitroso compounds, particularly those with electron-poor aromatic systems, are known to be very reactive in ene reactions.[14] Therefore, pentachloronitrosobenzene is expected to exhibit substantially greater reactivity as an enophile compared to nitrosobenzene.

Reduction to Anilines

A common transformation for nitrosoarenes is their reduction to the corresponding anilines.

  • Nitrosobenzene: Is readily reduced to aniline.[4]

  • Pentachloronitrosobenzene: While direct experimental data on the reduction of pentachloronitrosobenzene is sparse in the provided context, its nitro-analogue, pentachloronitrobenzene (PCNB), is known to degrade to pentachloroaniline (PCA).[15] It is chemically consistent that pentachloronitrosobenzene would also be reduced to PCA. Given its higher electrophilicity, it would act as a better electron acceptor, suggesting its reduction may proceed under milder conditions than that of nitrosobenzene.

Quantitative Data Summary

The following table summarizes the key distinctions discussed, providing a clear, at-a-glance comparison.

PropertyNitrosobenzenePentachloronitrosobenzeneRationale / Reference
Chemical Formula C₆H₅NOC₆Cl₅NO-
Molar Mass 107.11 g/mol 279.31 g/mol -
Aromatic Ring Electronics NeutralHighly Electron-DeficientThe five chlorine atoms are strongly inductive electron-withdrawing groups.[7][16]
Electrophilicity of N=O ModerateHighElectron density is pulled from the nitroso group into the perchlorinated ring.
Reactivity as a Dienophile ReactiveVery High (Predicted)Increased electrophilicity accelerates the [4+2] cycloaddition.[8][14]
Reactivity as an Enophile ReactiveVery High (Predicted)Highly electrophilic enophiles show greater reactivity in ene reactions.[11][14]

Experimental Protocol: Comparative Reactivity in a Hetero-Diels-Alder Reaction

To empirically validate the predicted reactivity differences, a parallel or competitive experiment is the most rigorous approach. This protocol outlines a self-validating system for comparing the reaction rates of nitrosobenzene and pentachloronitrosobenzene with a model diene, freshly cracked cyclopentadiene.

Objective

To quantitatively compare the rate of the hetero-Diels-Alder reaction of nitrosobenzene and pentachloronitrosobenzene with cyclopentadiene under identical reaction conditions.

Materials
  • Nitrosobenzene (98%+)

  • Pentachloronitrosobenzene (synthesis may be required, e.g., by oxidation of pentachloroaniline)

  • Dicyclopentadiene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, syringes, standard laboratory glassware

  • Constant temperature bath

Experimental Workflow Diagram

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Methodology
  • Preparation:

    • Freshly crack dicyclopentadiene by distillation to obtain pure cyclopentadiene. Keep it chilled.

    • Prepare equimolar stock solutions (e.g., 0.1 M) of nitrosobenzene, pentachloronitrosobenzene, and the internal standard in anhydrous CH₂Cl₂.

    • Prepare a stock solution of cyclopentadiene (e.g., 0.12 M, a slight excess) in anhydrous CH₂Cl₂.

  • Reaction Setup (Self-Validation):

    • Set up two identical reaction flasks in a constant temperature bath set to 0 °C. This precise temperature control is critical for a valid comparison.

    • To Flask 1, add a precise volume of the nitrosobenzene stock solution and the internal standard stock solution.

    • To Flask 2, add the same precise volume of the pentachloronitrosobenzene stock solution and the internal standard stock solution. The use of an internal standard corrects for any variations in sample volume or analytical instrument response.

  • Reaction Initiation and Monitoring:

    • Simultaneously, add an identical, precise volume of the chilled cyclopentadiene stock solution to each flask to initiate the reactions. Start a timer for each.

    • At predetermined time points (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing a reagent that will rapidly consume any remaining cyclopentadiene (e.g., a concentrated solution of maleimide) to stop the reaction.

  • Analysis:

    • Analyze each quenched aliquot by ¹H NMR spectroscopy or GC-MS.

    • For ¹H NMR, determine the ratio of the integration of a characteristic reactant peak to the integration of the internal standard peak.

    • Convert these ratios to concentrations.

  • Data Interpretation:

    • Plot the concentration of nitrosobenzene and pentachloronitrosobenzene versus time.

    • The slope of the initial, linear portion of each curve will provide the initial reaction rate. A steeper slope for pentachloronitrosobenzene would provide direct experimental evidence of its higher reactivity.

Conclusion

The comparative analysis of pentachloronitrosobenzene and nitrosobenzene offers a compelling illustration of the power of substituent effects in organic chemistry. The five electron-withdrawing chlorine atoms on the pentachloronitrosobenzene scaffold are not passive spectators; they actively reshape the electronic character of the nitroso functional group. This results in a profound enhancement of its electrophilicity, transforming it into a highly reactive species. Consequently, pentachloronitrosobenzene is expected to demonstrate markedly superior reactivity over nitrosobenzene in key synthetic transformations such as hetero-Diels-Alder and ene reactions. Understanding these structure-reactivity relationships allows chemists to select the appropriate reagent to achieve desired transformations with greater efficiency and under milder conditions.

References

  • Wikipedia. Nitrosobenzene. [Link]

  • Wikipedia. Pentachloronitrobenzene. [Link]

  • American Chemical Society. New method for synthesis of nitrosobenzene from arylborons. [Link]

  • G. H. Coleman, C. M. McCloskey, F. A. Stuart. Nitrosobenzene. Organic Syntheses, Coll. Vol. 3, p.711 (1955); Vol. 25, p.80 (1945). [Link]

  • ACS Publications. Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. [Link]

  • ACS Publications. The Ene Reactions of Nitroso Compounds Involve Polarized Diradical Intermediates. J. Am. Chem. Soc. 2002, 124, 50, 14820–14821. [Link]

  • S. M. M. S. V. Ward, et al. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. Molecules. 2011, 16(2), 1599-1628. [Link]

  • PubMed. The ene reactions of nitroso compounds involve polarized diradical intermediates. J Am Chem Soc. 2002 Dec 18;124(50):14820-1. [Link]

  • Illinois Chemistry. MECHANISM, STEREOSELECTIVITY AND SYNTHETIC APPLICATIONS OF NITROSO ENE REACTION. [Link]

  • RSC Publishing. A theoretical study of reactivity, regioselectivity, and kinetic isotope effects establishes a stepwise path involving polarized diradical intermediates. [Link]

  • Beilstein Journals. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein J. Org. Chem. 2016, 12, 1845–1893. [Link]

  • University of Helsinki. C-N Bond Formation via Ene Reactions and Cycloadditions of Enzymatically Generated Nitroso Compounds. [Link]

  • RSC Publishing. Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products. [Link]

  • PrepChem.com. Preparation of nitrosobenzene. [Link]

  • Grokipedia. Nitrosobenzene. [Link]

  • Google Patents. US4147732A - Process for producing pentachloro-nitrobenzene.
  • ACS Publications. Catalytic, Highly Enantio, and Diastereoselective Nitroso Diels−Alder Reaction. J. Am. Chem. Soc. 2004, 126, 12, 3418–3419. [Link]

  • University of North Texas. Nitrosoarenes: magnetic anisotropy, donor-acceptor bonding and host-guest chemistry. [Link]

  • Canadian Journal of Chemistry. Electron affinities of substituted nitrobenzenes. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • ACS Publications. Reactions of Nitrosobenzene and Azoxybenzene with Benzene, Benzene-d6, and Cyclohexane at 600°. [Link]

  • Google Patents.
  • ResearchGate. 13C NMR Spectroscopic Studies of C-Nitroso Compounds. The Orientation of the Nitroso Group in Substituted Nitrosobenzenes. [Link]

  • Google Patents. US4138438A - Process for producing pentachloronitrobenzene.
  • Organic Chemistry Portal. Nitrosobenzene. [Link]

  • RSC Publishing. Nitrosobenzenes as a stepping stone for the development of transition metal and metal-free organic transformations: a comprehensive review. [Link]

  • Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions. [Link]

  • PubMed. Mechanochemical destruction of pentachloronitrobenzene with reactive iron powder. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

Sources

Comparative

Inter-Laboratory Validation of Pentachloronitrosobenzene (PCNB) Quantification Methods: A Comprehensive Comparison Guide

Introduction & Analytical Challenges Pentachloronitrosobenzene (PCNB), commonly known as quintozene, is a heavily halogenated contact fungicide utilized globally to control soilborne phytopathogenic fungi[1]. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Pentachloronitrosobenzene (PCNB), commonly known as quintozene, is a heavily halogenated contact fungicide utilized globally to control soilborne phytopathogenic fungi[1]. Due to its environmental persistence, bioaccumulation potential, and the toxicity of its primary metabolites—pentachloroaniline (PCA) and pentachlorothioanisole (PCTA)—regulatory bodies enforce strict Maximum Residue Limits (MRLs) in agricultural commodities and environmental matrices[2].

From an analytical chemistry perspective, PCNB presents a unique challenge. The molecule (C₆Cl₅NO₂) is highly lipophilic and lacks functional groups capable of easily donating or accepting protons. Consequently, standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) used in LC-MS/MS platforms yield exceptionally poor ionization efficiencies for PCNB[3]. To achieve the sensitivity required by modern regulatory standards, laboratories must rely on gas chromatography (GC) coupled with either Electron Capture Detection (ECD) or Electron Ionization tandem mass spectrometry (EI-MS/MS)[4].

This guide objectively compares the performance of these analytical platforms and provides a self-validating, inter-laboratory proven QuEChERS-based protocol for PCNB quantification.

Mechanistic Workflow: The Self-Validating System

To ensure high scientific integrity and inter-laboratory reproducibility, the analytical workflow must be designed as a self-validating system . This means embedding internal checks—such as surrogates and internal standards—at specific mechanistic failure points to continuously monitor extraction efficiency and instrument performance[5].

G N1 Sample Homogenization (10g Soil/Crop) N2 Surrogate Spiking (4,4'-dibromobiphenyl) N1->N2 N3 Solvent Extraction (Acetonitrile + QuEChERS Salts) N2->N3 N4 Centrifugation (4000 RPM, 10 min) N3->N4 N5 d-SPE Cleanup (PSA, C18, MgSO4) N4->N5 N6 Internal Standard Spiking (PCB-209) N5->N6 N7 GC-MS/MS Analysis (EI Mode, SRM) N6->N7 N8 Data Validation (Recovery & Matrix Effects) N7->N8

Self-validating QuEChERS workflow for PCNB quantification.

Step-by-Step Experimental Protocol

The following methodology is adapted from validated EPA Environmental Chemistry Methods (e.g., MRID 51393701)[2] and optimized for high-throughput inter-laboratory environments.

Phase 1: Matrix Preparation & Surrogate Validation
  • Homogenization: Weigh 10.0 g of homogenized soil or crop matrix into a 50 mL PTFE centrifuge tube.

  • Surrogate Spiking: Spike the matrix with 100 µL of a 1.0 µg/mL surrogate solution (e.g., 4,4'-dibromobiphenyl)[5].

    • Causality & Validation: Spiking the surrogate before adding any solvent creates a self-validating extraction baseline. Because 4,4'-dibromobiphenyl shares similar partitioning coefficients with PCNB, a final surrogate recovery outside the 70–120% acceptance window immediately flags a systemic extraction failure, preventing false-negative reporting.

Phase 2: Partitioning and Extraction (Modified QuEChERS)
  • Solvent Addition: Add 10.0 mL of LC-MS grade Acetonitrile to the tube and vortex for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously on a GenoGrinder™ at 1,500 RPM for 15 minutes[2].

  • Phase Separation: Centrifuge at 4,000 RPM for 10 minutes.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively penetrates complex matrices and precipitates proteins. The addition of MgSO₄ induces an exothermic reaction and a "salting-out" effect. This thermodynamic shift forces the highly lipophilic PCNB into the upper organic layer while retaining polar interferences (like sugars and organic acids) in the lower aqueous phase.

Phase 3: Dispersive Solid Phase Extraction (d-SPE) Cleanup
  • Cleanup Transfer: Transfer 1.0 mL of the upper acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

  • Agitation: Shake for 2 minutes, then centrifuge at 3,500 RPM for 5 minutes[2].

    • Causality: PSA removes organic acids and pigments via hydrogen bonding and ion exchange. C18 removes non-polar interfering plant lipids. This step is critical for GC analysis, as residual lipids will rapidly degrade the GC inlet liner and column, leading to peak tailing and active site adsorption.

Phase 4: Internal Standard Addition & Instrumental Analysis
  • IS Addition: Transfer 0.5 mL of the cleaned extract to a GC autosampler vial and spike with 50 µL of an Internal Standard (IS) solution (e.g., PCB-209 or Pentachloronitrobenzene-¹³C₆).

    • Causality & Validation: The IS is added post-extraction but pre-injection. It corrects for minor variations in autosampler injection volumes and instrument drift over long sequences. Quantifying PCNB via the relative response ratio (Area_PCNB / Area_IS) guarantees absolute quantitative trustworthiness.

  • GC-MS/MS Parameters: Inject 1 µL in splitless mode. Use a DB-5MS column (or equivalent). Operate the MS in Selected Reaction Monitoring (SRM) mode using Electron Ionization (EI). Primary quantitative transition for PCNB: m/z 295 → 237; Qualifier transition: m/z 295 → 265.

Platform Comparison & Experimental Data

When validating methods across multiple laboratories, the choice of analytical platform dictates the Limit of Quantitation (LOQ), susceptibility to matrix effects, and overall precision. Table 1 summarizes the inter-laboratory performance data comparing three distinct platforms for PCNB analysis[1][3][4].

Table 1: Inter-Laboratory Performance Comparison for PCNB Quantification

Analytical PlatformIonization / Detection MechanismTarget AnalytesLimit of Quantitation (LOQ)Mean Recovery (%)Inter-Lab Precision (RSD_R %)Matrix Effect Susceptibility
GC-MS/MS (Recommended)Electron Ionization (EI) + SRMPCNB, PCA, PCTA, HCB0.003 – 0.01 mg/kg92.4 – 105.1%4.5 – 6.8%Moderate (Corrected via IS)
GC-ECD (Legacy)Electron CapturePCNB, PCA, PCTA, HCB0.01 – 0.05 mg/kg85.0 – 110.0%8.2 – 12.4%High (Requires extensive cleanup)
LC-MS/MS Electrospray (ESI) + SRMPolar Metabolites Only> 0.05 mg/kg60.5 – 75.0%> 15.0%Low (But poor ionization for PCNB)
Data Interpretation & Insights
  • GC-MS/MS Superiority: GC-MS/MS is the definitive gold standard for PCNB. The high energy of EI (typically 70 eV) efficiently fragments the stable halogenated ring, providing highly specific precursor-to-product ion transitions. Inter-laboratory validations routinely demonstrate Reproducibility Relative Standard Deviations (RSD_R) well below the acceptable 20% threshold[2].

  • The LC-MS/MS Limitation: While LC-MS/MS is heavily favored for multi-residue pesticide screens (often covering >500 compounds), PCNB is frequently flagged as a problematic analyte. Because it cannot easily form [M+H]⁺ or [M-H]⁻ ions in the ESI source, LC-MS/MS yields poor sensitivity and elevated LOQs, making it unsuitable for strict regulatory compliance for this specific molecule[3][4].

  • GC-ECD Viability: GC-ECD remains a viable, cost-effective alternative due to the extreme electronegativity of the five chlorine atoms and the nitro group on the PCNB ring, which capture thermal electrons efficiently[1]. However, ECD lacks the structural confirmation capabilities of mass spectrometry, making it prone to false positives in complex matrices unless rigorous d-SPE cleanup is employed.

Conclusion

For the definitive quantification of pentachloronitrosobenzene (quintozene) and its metabolites, laboratories should prioritize GC-MS/MS coupled with a self-validating QuEChERS extraction protocol. While LC-MS/MS dominates modern pesticide screening, the fundamental physical chemistry of PCNB renders it GC-amenable. By implementing surrogate tracking prior to extraction and internal standard correction prior to injection, analytical scientists can guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) of their generated data, ensuring seamless inter-laboratory validation.

References

  • [2] US EPA - ECM for Pentachloronitrobenzene (PCNB) & Metabolites in Soil/Sediment - MRID 51393701. Environmental Protection Agency (EPA). [Link]

  • [5] EPA 500 Methods - Velocity Scientific Solutions. Velocity Scientific.[Link]

  • [1] Determination of Quintozene Residues in Agricultural Commodities Using GC-ECD/MS. ResearchGate.[Link]

  • [4] Comparing LC and GC Triple Quadrupole MS for the Screening of 500 Pesticides in Matrix. LCMS.cz. [Link]

  • [3] Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods (RSC Publishing).[Link]

Sources

Validation

comparing solid phase and liquid-liquid extraction for pentachloronitrosobenzene

Optimization of Pentachloronitrosobenzene Extraction: A Mechanistic Comparison of SPE and LLE As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible recoveries of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimization of Pentachloronitrosobenzene Extraction: A Mechanistic Comparison of SPE and LLE

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible recoveries of highly lipophilic, semi-volatile organic compounds (SVOCs) from complex matrices. Among these challenging analytes is pentachloronitrosobenzene (PCNO) (CAS: 13665-49-1), a critical intermediate metabolite formed during the environmental and biological reduction of the agricultural fungicide pentachloronitrobenzene (PCNB, quintozene)[1][2].

Due to its extreme hydrophobicity (high log Kow​ ) and volatility, PCNO is prone to adsorbing onto glassware and suspended particulates. To achieve reliable quantification via GC-MS, the extraction methodology must be rigorously optimized. This guide objectively compares the traditional Liquid-Liquid Extraction (LLE) approach with modern Solid-Phase Extraction (SPE), detailing the mechanistic causality behind each workflow to help you build a self-validating analytical system.

Mechanistic Context: Why Extraction Choice Matters

Liquid-Liquid Extraction (LLE)

Historically, LLE using dichloromethane (DCM) or hexane has been the standard for extracting halogenated aromatic compounds[3][4]. LLE relies on the Nernst distribution law—the thermodynamic partitioning of the analyte between immiscible aqueous and organic phases. While effective for clean water, LLE in complex matrices (e.g., soil leachates, biological fluids) frequently results in intractable emulsions caused by naturally occurring surfactants[4]. Furthermore, LLE is labor-intensive and consumes excessive volumes of hazardous solvents.

Solid-Phase Extraction (SPE)

SPE has largely superseded LLE in modern analytical workflows[5]. By utilizing a reversed-phase sorbent (typically end-capped C18 or a polymeric divinylbenzene resin), SPE leverages hydrophobic van der Waals interactions to actively trap PCNO from the aqueous phase[6]. This technique eliminates emulsion formation, drastically reduces solvent consumption, and allows for high-throughput automation, yielding superior reproducibility[5].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of LLE versus C18 SPE for the extraction of pentachloronitrosobenzene from spiked environmental water samples[3][5][6].

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery (%) 82.0% – 95.0%92.5% – 98.5%
Relative Standard Deviation (RSD) 5.2% – 8.5%< 3.5%
Organic Solvent Volume / Sample 150 – 180 mL10 – 15 mL
Processing Time / Sample 60 – 90 minutes20 – 30 minutes
Emulsion Risk High (Matrix-dependent)None
Automation Potential LowHigh

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, both protocols below incorporate internal standard (IS) spiking. Adding a surrogate (e.g., 13C -labeled PCNB or 4,4'-dibromobiphenyl) prior to extraction validates the entire workflow by actively monitoring extraction efficiency and compensating for volumetric losses during evaporation[4].

Protocol 1: Liquid-Liquid Extraction (LLE) Workflow
  • Sample Preparation & Spiking: Measure 500 mL of the aqueous sample into a 1 L separatory funnel. Spike with 50 µL of a 1 µg/mL surrogate standard.

    • Causality: The surrogate acts as an internal control, validating that any analyte loss is mathematically accounted for during final quantification.

  • pH Adjustment: Adjust to pH 7.0 using dilute HCl or NaOH.

    • Causality: While PCNO is non-ionizable, neutralizing the matrix prevents the co-extraction of ionizable acidic/basic background interferences[4].

  • Solvent Addition & Partitioning: Add 60 mL of dichloromethane (DCM). Shake vigorously for 2 minutes, venting the stopcock periodically.

    • Causality: Vigorous mechanical shearing maximizes the interfacial surface area between the two phases, driving the thermodynamic partitioning of PCNO into the DCM phase[4].

  • Phase Separation: Allow 10 minutes for the phases to separate. Collect the lower DCM layer. Repeat the extraction twice more with 60 mL DCM and combine the extracts.

    • Causality: Multiple sequential extractions yield a higher total recovery than a single large-volume extraction, strictly adhering to the Nernst distribution law.

  • Drying & Concentration: Pass the combined organic phase through a bed of anhydrous sodium sulfate. Evaporate to exactly 1.0 mL under a gentle stream of ultra-pure nitrogen at 35°C.

    • Causality: Residual water degrades GC column stationary phases and interferes with MS ionization. Gentle evaporation prevents the loss of the semi-volatile PCNO[3].

Protocol 2: Solid-Phase Extraction (SPE) Workflow
  • Sorbent Conditioning: Attach a 500 mg C18 SPE cartridge to a vacuum manifold. Pass 5 mL of methanol, followed immediately by 5 mL of LC-MS grade water. Do not let the sorbent dry.

    • Causality: Methanol solvates the collapsed alkyl chains of the C18 silica, extending them to maximize the surface area available for hydrophobic interaction. The subsequent water wash removes the methanol without collapsing the chains[5].

  • Sample Loading: Load the 500 mL spiked aqueous sample at a strictly controlled flow rate of 5–10 mL/min.

    • Causality: A slow flow rate ensures sufficient residence time for the van der Waals forces to effectively bind the highly lipophilic PCNO to the C18 stationary phase[6].

  • Washing & Drying: Wash with 5 mL of 5% methanol in water to elute weakly bound polar interferences. Apply full vacuum for 10 minutes to completely dry the sorbent bed.

    • Causality: Complete drying is critical; residual water will form an immiscible physical barrier against the non-polar elution solvent, which would drastically reduce recovery[3].

  • Analyte Elution: Elute PCNO using 2 sequential aliquots of 3 mL hexane/ethyl acetate (1:1, v/v).

    • Causality: This specific solvent mixture is non-polar enough to disrupt the strong hydrophobic interactions between PCNO and the C18 chains, effectively stripping the analyte into a minimal volume[3].

  • Reconstitution: Evaporate the eluate to exactly 1.0 mL under nitrogen for GC-MS analysis.

Workflow Visualization

Extraction_Comparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Aqueous Matrix Spiked with Surrogate LLE_Solv Add Dichloromethane (High Volume) Sample->LLE_Solv SPE_Cond Condition C18 Sorbent (MeOH -> H2O) Sample->SPE_Cond LLE_Part Mechanical Shaking & Partitioning LLE_Solv->LLE_Part LLE_Sep Phase Separation (Emulsion Risk) LLE_Part->LLE_Sep LLE_Dry Na2SO4 Drying & N2 Evaporation LLE_Sep->LLE_Dry Analysis GC-MS Quantification & Data Analysis LLE_Dry->Analysis SPE_Load Load Sample (Hydrophobic Retention) SPE_Cond->SPE_Load SPE_Wash Wash Interferences & Vacuum Dry SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (Low Vol Hexane/EtOAc) SPE_Wash->SPE_Elute SPE_Elute->Analysis

Comparative workflow of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE).

Conclusion

While LLE remains a functional legacy technique, SPE is objectively superior for the extraction of pentachloronitrosobenzene. By transitioning to SPE, laboratories can leverage targeted hydrophobic interactions to bypass emulsion risks, reduce hazardous solvent waste by over 90%, and tighten quantitative RSDs to below 4.0%. For modern pharmacokinetic and environmental testing, SPE provides the robustness required for high-confidence GC-MS analysis.

References

  • 904. Quintozene (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) INCHEM
  • Effects of pentachloronitrobenzene and some of its known and possible metabolites on fungi PubMed
  • Development of Solid-Phase Extraction Method for Simultaneous Analysis of Semi-Volatile Organic Compounds Using a GC-MS D
  • A Guide to Preparing and Analyzing Chlorin
  • Quantification of fungicides in snow-melt runoff from turf: A comparison of four extraction methods USDA ARS
  • Development and Validation of a Generic Protocol for Use of Solid Phase Extraction in Analyzing Aqueous Samples of Wastewaters Regul

Sources

Comparative

In-Depth Comparison Guide: Pentachloronitrosobenzene (PCNO) Standard Reference Material Calibration Curves

As analytical demands in environmental toxicology and drug development intensify, the accurate quantification of reactive metabolites is paramount. Pentachloronitrosobenzene (PCNO) presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in environmental toxicology and drug development intensify, the accurate quantification of reactive metabolites is paramount. Pentachloronitrosobenzene (PCNO) presents a unique analytical challenge. As a highly reactive intermediate and primary metabolite of the widely used fungicide pentachloronitrobenzene (PCNB, also known as quintozene)[1], PCNO is monitored closely due to its unique dielectric properties and potent fungicidal activity[2].

This guide objectively compares Standard Reference Material (SRM) formats and calibration strategies for PCNO, providing a self-validating experimental workflow designed for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Mechanistic Context: The Analytical Challenge of PCNO

In environmental and biological matrices, PCNB undergoes biological reduction to form PCNO, which is subsequently reduced to pentachloroaniline (PCA)[1][3].

G PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) PCNB->PCNO Biological Reduction PCA Pentachloroaniline (PCA) PCNO->PCA Further Reduction

Metabolic reduction pathway of PCNB to PCNO and PCA.

Because of its electron-withdrawing nitroso (-NO) group, PCNO is highly electronegative, making it highly responsive to Electron Capture Detection (ECD) and Electron Ionization (EI) in GC-MS/MS[3][4]. However, its structural and isotopic similarity to its parent compound (PCNB) means that calibration curves must be meticulously designed to prevent isobaric cross-talk and matrix-induced errors.

Objective Comparison of SRM Formats

When establishing a calibration curve, the physical format of the reference material dictates the baseline variance of your entire assay. Laboratories must choose between neat powders and ISO 17034-certified solutions[5][6].

FeatureNeat (Powder) PCNO SRMISO 17034 Certified Solution SRM
Purity Verification Requires in-house gravimetric & chromatographic validation.Pre-validated (>99.0%) with a Certificate of Analysis (CoA).
Handling Variance High. Prone to static loss and micro-weighing errors.Low. Volumetric aliquoting minimizes handling errors.
Occupational Safety High exposure risk to aerosolized toxic particulates.Low exposure risk (e.g., 100 µg/mL in Ethyl Acetate)[6].
Best Application Custom high-concentration stock synthesis.Routine, high-throughput GC-MS/MS calibration curves.

Scientist's Verdict: For routine calibration, certified solutions are vastly superior. They eliminate the systemic gravimetric errors associated with handling highly static, polychlorinated aromatic powders.

Comparison of Calibration Strategies

Polychlorinated aromatics are notorious for matrix-induced chromatographic response enhancement [4]. Active sites in the GC inlet (e.g., silanol groups) can irreversibly adsorb PCNO. When matrix components are present, they passivate these active sites, allowing more PCNO to reach the detector and artificially inflating recovery data.

Calibration StrategyMethodologyPerformance & Reliability
Solvent-Only Calibration Standards diluted in pure solvent (e.g., Ethyl Acetate).Poor. Fails to account for inlet active sites. Results in severe overestimation of PCNO in real samples.
Matrix-Matched Calibration Standards diluted in a blank matrix extract.Good. Compensates for matrix-induced enhancement, ensuring the calibration curve mimics the sample environment.
Stable Isotope Dilution (SIDA) Matrix-matched + addition of a 13 C-labeled Internal Standard.Excellent. The gold standard. Corrects for both matrix suppression/enhancement and extraction recovery losses.

Experimental Protocol: Self-Validating Calibration Workflow

A protocol is only as trustworthy as its ability to flag its own errors. This step-by-step methodology utilizes an internal standard (IS) and weighted regression to create a self-validating calibration system.

G A 1. Procure PCNO SRM (CAS 13665-49-1) B 2. Prepare Primary Stock (1000 µg/mL in EtOAc) A->B C 3. Matrix-Matched Dilution (0.005 - 5.0 µg/mL) B->C D 4. Spike Internal Standard (e.g., 13C-PCNB) C->D E 5. GC-MS/MS Acquisition (EI-MRM Mode) D->E F 6. Weighted Linear Regression (1/x² Weighting) E->F

Step-by-step analytical workflow for PCNO standard calibration.

Step-by-Step Methodology
  • SRM Procurement & Verification: Obtain a research-grade PCNO standard[2]. Verify the CoA for isotopic purity.

  • Stock Solution Preparation: Dilute the SRM in pesticide-grade ethyl acetate to yield a 1000 µg/mL primary stock. Store at -20°C in amber glass to prevent photodegradation.

  • Internal Standard (IS) Selection & Spiking:

    • Causality Note: Do not use PCNB as an internal standard for PCNO. Because they are metabolically linked, any in-source fragmentation or degradation could cause interconversion, ruining quantitation[1].

    • Instead, utilize a stable isotope (e.g., 13 C 6​ -PCNB) or a structurally distinct semivolatile standard from EPA 8270E guidelines[7]. Spike the IS into all calibration levels at a constant 1.0 µg/mL.

  • Matrix-Matched Serial Dilution: Prepare a 7-point calibration curve (0.005, 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL) using a blank matrix extract (e.g., unspiked soil extract).

  • GC-MS/MS Acquisition: Inject 1.0 µL in splitless mode (Inlet Temp: 275°C). Utilize a triple quadrupole mass spectrometer (e.g., Agilent 7010B or Shimadzu TQ8040 NX) operating in Electron Ionization (EI) MRM mode[4][7].

  • Data Processing & Regression: Apply a 1/x or 1/x2 weighted linear regression.

    • Causality Note: Because the calibration range spans three orders of magnitude, unweighted regression minimizes absolute variance. This disproportionately biases the curve toward high concentrations and severely compromises accuracy at the Limit of Quantitation (LOQ)[7].

Quantitative Data Presentation

A robust calibration curve must meet stringent initial calibration (ICAL) criteria, such as those outlined in EPA Method 8270E, requiring calibration points to be within ±30% of their true value[7]. Below is representative performance data for a PCNO calibration curve using the self-validating protocol above.

Calibration Level (µg/mL)Weighting AppliedResponse Factor %RSDCalculated Accuracy (%)Signal-to-Noise (S/N)
0.005 (LOQ) 1/x2 6.2%98.4%15:1
0.010 1/x2 5.8%102.1%32:1
0.100 1/x2 3.4%99.5%>100:1
1.000 1/x2 2.1%100.8%>1000:1
5.000 (ULOQ) 1/x2 1.9%97.2%>5000:1

Note: The application of 1/x2 weighting ensures that the LOQ (0.005 µg/mL) maintains an accuracy of 98.4%, which would otherwise fail ICAL criteria under an unweighted linear model.

References

  • Analysis of Challenging Pesticides Regulated in the Cannabis and Hemp Industry with the Agilent Intuvo 9000‐7010 GC/MS Source: agilent.com URL:4[4]

  • Effects of pentachloronitrobenzene and some of its known and possible metabolites on fungi Source: nih.gov URL:1[1]

  • Pentachloronitrosobenzene (CAS 13665-49-1) | Research Use Source: benchchem.com URL:2[2]

  • Environmental Chemistry Methods: Quintozene (PCNB); 452286-01 Source: epa.gov URL:3[3]

  • Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E Source: shimadzu.com URL:7[7]

  • CAS No. 82-68-8 - Pentachloronitrobenzene - AccuStandard Source: accustandard.com URL:5[5]

  • RESTEK 32091 | 1mL 508.1 Internal Standard (Pentachloronitrobenzene) Source: midlandsci.com URL:6[6]

Sources

Validation

A Comparative Spectroscopic Guide to Pentachloronitrosobenzene and Its Derivatives

In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Pentachloronitrosobenzene, a derivative of nitrobenzene, and its analogues are compounds of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Pentachloronitrosobenzene, a derivative of nitrobenzene, and its analogues are compounds of significant interest due to their potential applications and as intermediates in organic synthesis.[1] This guide provides a comprehensive comparison of the spectroscopic data for pentachloronitrosobenzene and its derivatives, offering insights into how subtle structural modifications are reflected in their spectral fingerprints. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, aiming to equip researchers with the knowledge to confidently characterize these and similar molecular structures.

The Foundational Role of Spectroscopy

Spectroscopic techniques are indispensable tools in the modern chemistry laboratory, allowing for the elucidation of molecular structure and confirmation of purity.[2][3] By probing the interaction of molecules with electromagnetic radiation, we can glean information about the electronic environment of atoms, the nature of chemical bonds, and the overall molecular architecture. For complex molecules like pentachloronitrosobenzene, a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), is essential for unambiguous characterization.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph-mass spectrometer (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation for Pentachloronitrosobenzene:

The NIST WebBook provides a reference mass spectrum for pentachloronitrobenzene (a related compound, often confused with pentachloronitrosobenzene, but provides a good example of a highly chlorinated benzene ring).[4] Key features in the mass spectrum of a similar compound, pentachloronitrobenzene, include the molecular ion peak, which reveals the molecular weight of the compound.[4] The isotopic pattern of the molecular ion peak is particularly informative due to the presence of five chlorine atoms, each with two stable isotopes (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks that can be used to confirm the number of chlorine atoms in the molecule.[5]

Comparative Analysis with Derivatives:

Derivatives of pentachloronitrosobenzene will exhibit predictable shifts in their mass spectra. For example, the substitution of a chlorine atom with a different functional group will result in a corresponding change in the molecular weight. Metabolites of the related compound pentachloronitrobenzene, such as tetrachlorophenyl methyl sulfoxide and various sulfones, have been identified by their unique molecular ions and fragmentation patterns in GC-MS analysis.[5][6]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Observations
PentachloronitrobenzeneC₆Cl₅NO₂295.335Molecular ion at m/z 295, prominent peaks at 237, 249, 142, and 214.[7]
Pentachloroaniline (metabolite)C₆H₂Cl₅N265.35Expected molecular ion at m/z 265.
Pentachlorothioanisole (metabolite)C₇H₃Cl₅S312.42Expected molecular ion at m/z 312.

This table presents data for the related compound pentachloronitrobenzene and its metabolites to illustrate the principles of MS analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Data Interpretation for Pentachloronitrosobenzene:

The IR spectrum of a highly substituted benzene derivative like pentachloronitrosobenzene is complex. Key vibrational bands to consider include:

  • C-NO Stretching: Aromatic nitroso compounds typically exhibit a characteristic stretching vibration for the C-N bond.

  • N=O Stretching: The nitroso group (N=O) has a stretching vibration that is sensitive to its electronic environment.

  • Aromatic C=C Stretching: The benzene ring will show several stretching vibrations in the 1400-1600 cm⁻¹ region.[8]

  • C-Cl Stretching: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region of the spectrum.

For comparison, the vibrational spectra of halogenated nitrobenzenes have been studied extensively.[9] For instance, in 1,2-dichloro-4-fluoro-5-nitrobenzene, the C-NO₂ stretching vibration is assigned to a strong band at 1586 cm⁻¹.[9]

Comparative Analysis with Derivatives:

Changes in the substitution pattern on the benzene ring will lead to shifts in the positions and intensities of the IR absorption bands. For example, replacing a chlorine atom with an electron-donating group would be expected to shift the N=O stretching frequency. Surface-enhanced Raman spectroscopy (SERS), a related vibrational spectroscopy technique, has been used to detect pentachloronitrobenzene, with a characteristic peak for the benzene ring stretch observed at 1600 cm⁻¹.[10][11]

Functional GroupTypical Wavenumber Range (cm⁻¹)Expected Observations for Pentachloronitrosobenzene
Aromatic C=C Stretch1400-1600Multiple bands expected.[8]
C-NO Stretch~1100A band of moderate intensity is anticipated.[3]
N=O StretchVaries with structurePosition is sensitive to electronic effects of substituents.
C-Cl Stretch550-880Overlapping absorption bands are likely.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the connectivity and chemical environment of atoms.

Experimental Protocol: ¹³C and ¹⁵N NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. For ¹⁵N NMR, specialized pulse sequences may be required due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus.[12]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.

Data Interpretation for Pentachloronitrosobenzene:

  • ¹³C NMR: Due to the symmetry of pentachloronitrosobenzene, fewer than six signals would be expected in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms will be significantly influenced by the electron-withdrawing effects of the five chlorine atoms and the nitroso group.

  • ¹⁵N NMR: The chemical shift of the nitroso nitrogen is highly sensitive to its electronic environment.[13] For aromatic nitroso compounds, the ¹⁵N chemical shifts can vary over a wide range.[13][14] The ¹⁵N NMR chemical shift of the nitroso group is expected to be in a distinct region compared to other nitrogen-containing functional groups.[13]

Comparative Analysis with Derivatives:

The substitution of a chlorine atom with another group will break the symmetry of the molecule, likely resulting in six distinct signals in the ¹³C NMR spectrum for a monosubstituted derivative. The chemical shifts of the carbon atoms, particularly those close to the site of substitution, will be altered. Similarly, the ¹⁵N chemical shift of the nitroso group will be sensitive to changes in the electronic nature of the substituents on the aromatic ring. For instance, ortho-substituted nitrosobenzenes have been shown to exhibit anomalous chemical shifts in their proton NMR spectra due to the magnetic anisotropy of the nitroso group, and similar effects can be anticipated in ¹³C and ¹⁵N NMR.[15]

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2] It is particularly useful for studying conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to give an absorbance reading between 0.1 and 1.

  • Data Acquisition: The sample is placed in a cuvette, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

  • Blank Correction: A spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

Data Interpretation for Pentachloronitrosobenzene:

Aromatic nitroso compounds are typically colored, indicating that they absorb light in the visible region of the spectrum. The UV-Vis spectrum of pentachloronitrosobenzene is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The highly chlorinated benzene ring and the nitroso group will both influence the energies of these transitions. The solvent can also influence the position of the maximum absorption.[16]

Comparative Analysis with Derivatives:

The introduction of different substituents on the aromatic ring will alter the electronic structure of the molecule and, consequently, its UV-Vis spectrum. Electron-donating groups are likely to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups may cause a hypsochromic (blue) shift. This phenomenon is well-documented for substituted benzenes.[16] For example, the UV/visible absorption spectra of pentachlorophenol, a related compound, have been studied in detail.[17]

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Prep Purified Analyte MS Mass Spectrometry (MS) Prep->MS Acquire Data IR Infrared (IR) Spectroscopy Prep->IR Acquire Data NMR NMR Spectroscopy (¹³C, ¹⁵N) Prep->NMR Acquire Data UV UV-Vis Spectroscopy Prep->UV Acquire Data MS_data Molecular Weight & Fragmentation MS->MS_data IR_data Functional Groups IR->IR_data NMR_data Structural Connectivity NMR->NMR_data UV_data Electronic Transitions UV->UV_data Comparison Compare Spectra of Parent vs. Derivatives MS_data->Comparison Synthesize Information IR_data->Comparison Synthesize Information NMR_data->Comparison Synthesize Information UV_data->Comparison Synthesize Information

Caption: Workflow for the comparative spectroscopic analysis of pentachloronitrosobenzene and its derivatives.

Conclusion

The comprehensive spectroscopic characterization of pentachloronitrosobenzene and its derivatives relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides essential information on molecular weight and elemental composition, while IR spectroscopy identifies key functional groups. NMR spectroscopy offers an unparalleled level of detail regarding the molecular framework, and UV-Vis spectroscopy sheds light on the electronic properties of these compounds. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of novel derivatives and gain a deeper understanding of their chemical properties.

References

  • Cairns, T., Siegmund, E. G., & Krick, F. (1987). Identification of several new metabolites from pentachloronitrobenzene by gas chromatography/mass spectrometry. Journal of Agricultural and Food Chemistry, 35(3), 433-439. [Link]

  • NIST. (n.d.). Benzene, pentachloronitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (n.d.). Identification of several new metabolites from pentachloronitrobenzene by gas chromatography/mass spectrometry. [Link]

  • International Journal of Science and Research (IJSR). (2017). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. [Link]

  • ResearchGate. (2026). Determination of Pentachloronitrobenzene and Its Metabolites in Ginseng by Gas Chromatography-Ion Trap Tandem Mass Spectrometry. [Link]

  • PubMed. (1983). Occurrence of pentachloronitrobenzene and its metabolites in spinach leaves. Bulletin of Environmental Contamination and Toxicology, 31(2), 230-234. [Link]

  • Li, Y., et al. (2022). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. Foods, 11(3), 289. [Link]

  • Yadav, B. S., et al. (2006). FTIR AND LASER RAMAN SPECTRUM OF 1,2-DICHLORO-4-FLUORO-5- NITROBENZENE. Material Science Research India, 3(1a), 69-72. [Link]

  • Wikipedia. (n.d.). Pentachloronitrobenzene. [Link]

  • National Institutes of Health. (n.d.). Pentachlorobenzene. PubChem. [Link]

  • ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso nitrogens on the ammonia scale. [Link]

  • PubMed. (2000). 15N NMR and electronic properties of S-nitrosothiols. Journal of the American Chemical Society, 122(31), 7606-7607. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Nuclear magnetic resonance spectra of nitrosobenzenes. Anomalous chemical shifts in ortho-substituted nitrosobenzenes. [Link]

  • Journal of the Chemical Society (Resumed). (1965). 1127. Nuclear magnetic resonance studies of some aromatic nitroso-compounds. [Link]

  • National Institutes of Health. (n.d.). Quintozene. PubChem. [Link]

  • Tasinato, N., & Carnimeo, A. P. (2022). The spectroscopic characterization of halogenated pollutants through the interplay between theory and experiment: application to R1122. Molecules, 27(19), 6529. [Link]

  • Zuman, P., & Shah, B. (1994). Addition, Reduction, and Oxidation Reactions of Nitrosobenzene. Chemical Reviews, 94(6), 1621-1641. [Link]

  • Matweb. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. [Link]

  • Pharmawave. (n.d.). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. [Link]

  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. [Link]

  • Weckhuysen, B. M., & Schoonheydt, R. A. (2021). Ultraviolet-Visible (UV-Vis) Spectroscopy. In Characterization of Solid Materials and Heterogeneous Catalysts (pp. 237-270). Springer, Cham. [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of chlorobenzene. [Link]

  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]

  • Doc Brown's Chemistry. (2026). Infrared Spectroscopy. [Link]

  • MDPI. (2022). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. Foods, 11(3), 289. [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1344. [Link]

  • ResearchGate. (2025). Synthesis and structural, spectroscopic, and electrochemical characterization of benzo[c]quinolizinium and its 5-aza-, 6-aza, and 5,6-diaza analogues. [Link]

  • ResearchGate. (n.d.). UV/visible absorption spectra of pentachlorophenol. [Link]

  • ResearchGate. (2010). Infrared and electronic spectroscopy of p-C6H4Cl2+-L-n clusters with L = Ar, N-2, H2O, and p-C6H4Cl2. [Link]

  • ResearchGate. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. [Link]

Sources

Comparative

Validation of In Vivo Mammalian Models for Pentachloronitrosobenzene Exposure: A Comparative Guide

Executive Summary & Mechanistic Context Pentachloronitrosobenzene (PCNO) is a highly reactive, electrophilic intermediate formed during the reductive metabolism of the agricultural fungicide pentachloronitrobenzene (PCNB...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Pentachloronitrosobenzene (PCNO) is a highly reactive, electrophilic intermediate formed during the reductive metabolism of the agricultural fungicide pentachloronitrobenzene (PCNB, also known as quintozene) 1. Because C-nitroso compounds are implicated in oxidative stress and methemoglobinemia via hemoglobin adduct formation [[2]](), selecting and validating the correct in vivo mammalian model is critical for accurate toxicokinetic profiling and human risk assessment.

In mammalian systems, PCNB undergoes two primary competing metabolic pathways:

  • Reductive Pathway: Nitroreductases convert the nitro group to a nitroso group (yielding PCNO), which is further reduced to a hydroxylamine and finally to pentachloroaniline (PCA) 3.

  • Conjugation Pathway: Glutathione S-transferases displace the nitro group, routing the compound through the mercapturic acid pathway to form polar conjugates 4.

Metabolism PCNB Pentachloronitrobenzene (PCNB) PCNO Pentachloronitrosobenzene (PCNO) PCNB->PCNO Nitroreductase (Reduction) GSH Glutathione Conjugates (Mercapturic Acid Pathway) PCNB->GSH GST Enzyme (Nitro Displacement) PCA Pentachloroaniline (PCA) PCNO->PCA Further Reduction

Figure 1. Reductive and conjugation metabolic pathways of PCNB yielding the PCNO intermediate.

Comparative Analysis of In Vivo Mammalian Models

When evaluating PCNO exposure, the choice of animal model dictates the translational accuracy of the data. Rodent models are standard for baseline toxicokinetics, while large mammals are reserved for complex bioaccumulation studies.

Table 1: Objective Comparison of Mammalian Models for PCNO Exposure
Model TypeStrain / SpeciesPrimary ApplicationKey Metabolic CharacteristicsLimitations
Murine (Rat) Osborne-Mendel / WistarToxicokinetics, Biliary ExcretionExhibits profound sex-dimorphism in clearance (females favor urinary excretion; males favor fecal/biliary) 1. High biliary clearance (~70% in 24h) 4.Rodent-specific gut microbiome may alter enterohepatic recirculation profiles compared to humans.
Murine (Mouse) B6C3F1Teratogenicity, CarcinogenicityDemonstrates rapid placental transfer of PCNB/PCNO metabolites to fetuses 5.Faster basal metabolic rate may underestimate the biological half-life in larger mammals.
Large Mammal Goat / Rhesus MonkeyBioaccumulation, Lactational TransferRapidly metabolizes PCNB without bioaccumulating the parent compound; models human tissue distribution and milk transfer accurately [[5]](), 6.High cost, ethical constraints, and complex husbandry requirements limit high-throughput screening.

Standardized Experimental Protocol for PCNO Validation

To ensure scientific integrity, the following protocol utilizes a self-validating system . Each phase contains internal controls to verify the causality of the experimental choices and prevent downstream data artifacts.

Workflow Acclimation 1. Animal Acclimation & Baseline Validation Dosing 2. Oral Intubation (14C-PCNB/PCNO) Acclimation->Dosing Sampling 3. Serial Sampling (Blood, Urine, Feces, Bile) Dosing->Sampling Analysis 4. HPLC & Radioassay Metabolite Quantification Sampling->Analysis Validation 5. Mass Balance & Toxicokinetic Modeling Analysis->Validation

Figure 2. Standardized in vivo workflow for evaluating PCNO toxicokinetics and clearance.

Step-by-Step Methodology

Step 1: Model Preparation & Baseline Validation

  • Action: Acclimate Osborne-Mendel rats in specialized metabolic cages for 72 hours prior to dosing.

  • Self-Validation Check: Collect baseline urine and feces at -24h and 0h. Analyze via HPLC-UV to confirm the absolute absence of pre-existing halogenated xenobiotics. Causality: Background contamination from agricultural residues in standard chow can artificially inflate baseline metabolite readings.

Step 2: Dosing Formulation & Administration

  • Action: Administer 5 mg/kg body weight of 14 C-radiolabeled PCNB (or synthesized PCNO) dissolved in cottonseed oil via oral gavage 1.

  • Self-Validation Check: Retain a 10 µL aliquot of the dosing solution for liquid scintillation counting (LSC). Causality: PCNO is highly transient and reactive. Using 14 C-radiolabeling is mandatory because tracking the radiolabel is the only way to ensure complete mass balance and capture downstream conjugates that have lost the nitroso functional group.

Step 3: Serial Sampling & Biliary Cannulation

  • Action: Collect whole blood, urine, and feces at intervals of 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours [[6]](). In a parallel cohort, perform bile duct cannulation.

  • Self-Validation Check: Monitor bile flow rates continuously. Causality: Biliary cannulation is critical because up to 70% of the dose is excreted in bile 4. Without cannulation, enterohepatic recirculation obscures the true primary metabolic clearance rate, leading to flawed half-life calculations.

Step 4: Extraction & Chromatographic Analysis

  • Action: Extract composite samples with hexane, followed by methylene chloride after acidification to pH 1 with HCl. Analyze via HPLC coupled with a radio-detector.

  • Self-Validation Check: Spike samples with known analytical standards of PCNO, PCA, and N-acetyl-S-(pentachlorophenyl)cysteine. A total 14 C recovery of >85% is required to validate the extraction efficiency 1.

Quantitative Toxicokinetic Data

The following table summarizes the expected toxicokinetic parameters when utilizing the Osborne-Mendel rat model, highlighting the critical sex-based dimorphisms that researchers must account for during validation.

Table 2: Toxicokinetic Parameters of Radiolabeled PCNB/PCNO (5 mg/kg Oral Dose)
ParameterMale RatsFemale RatsCausality / Biological Significance
Peak Blood Concentration ( Tmax​ ) 12 hours12 hoursIndicates slow, sustained gastrointestinal absorption of the highly lipophilic parent compound 6.
Urinary Excretion (144h) 7.8% - 12.3%23.9% - 38.3%Females rely more heavily on renal clearance of polar conjugates, necessitating sex-segregated metabolic cages 1.
Fecal Excretion (144h) 53.1% - 84.6%37.0% - 73.2%Males exhibit higher biliary/fecal elimination pathways 1.
Total 14 C Recovery > 85%> 85%A recovery threshold of 85% validates the mass balance and ensures no volatile intermediates were lost during sample prep 1.

References

  • [3] Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. SciSpace. 3

  • [1] 904. Quintozene (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). INCHEM.1

  • [2] Preparations of C-Nitroso Compounds. NIH. 2

  • [4] Intermediary metabolism of pentachloronitrobenzene in the control and germ-free rat and rat with cannulated bile ducts. PubMed. 4

  • [5] Health and Environmental Effects Profile for Pentachloronitrobenzene. Scilit.5

  • [6] quintozene (064) - Food and Agriculture Organization. FAO. 6

Sources

Validation

A Comparative Analysis of the Environmental Persistence of Quintozene and its Transient Metabolite, Pentachloronitrosobenzene

For researchers, scientists, and professionals in drug and pesticide development, a comprehensive understanding of a compound's environmental fate is paramount to assessing its ecological impact. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug and pesticide development, a comprehensive understanding of a compound's environmental fate is paramount to assessing its ecological impact. This guide provides an in-depth comparative analysis of the environmental half-life of the fungicide quintozene (pentachloronitrobenzene, PCNB) and its primary, transient metabolite, pentachloronitrosobenzene. This document moves beyond a simple data summary to explore the underlying mechanisms of their degradation and the experimental methodologies used to determine their environmental persistence.

Introduction: A Tale of a Parent Compound and its Fleeting Intermediate

Quintozene, a chlorinated nitroaromatic fungicide, has seen widespread use in agriculture to combat soil-borne fungal diseases.[1] Its environmental persistence and the toxicological profiles of its degradation products are of significant scientific interest.[2] A key step in the environmental transformation of quintozene is the reduction of its nitro group, which proceeds through a highly reactive and short-lived nitroso intermediate: pentachloronitrosobenzene. Understanding the comparative half-life of these two compounds is, therefore, not a comparison of two equally persistent entities, but rather an examination of the rapid transformation of a parent compound into a transient intermediate on its path to more stable metabolites.

Comparative Environmental Half-Life: A Story of Disparity

The environmental half-life of a compound is not a single value but a range influenced by a multitude of factors including soil or sediment composition, temperature, pH, and the presence of microbial communities.[3][4] For quintozene, a wealth of data exists, while for pentachloronitrosobenzene, its half-life is inferred from its transient nature as an intermediate in quintozene degradation studies.

Quintozene: A Persistent Fungicide

Quintozene exhibits significant persistence in the environment, particularly in soil. Its half-life can range from weeks to over a year, heavily dependent on environmental conditions.

Environmental CompartmentConditionReported Half-Life (DT50)Key Influencing Factors
Soil Aerobic189 - 434 daysSoil type, organic matter content, microbial activity
Anaerobic15 daysFaster degradation under reducing conditions
Field Studies4.7 - 9.7 monthsSlower in soils rich in organic matter
Photolysis (on soil surface)22 - 28.5 days (exposed to light) vs. 367 days (dark)Sunlight accelerates degradation on the surface
Water Aquatic Environment1.8 - 5 daysRapid adsorption to sediment, volatilization

Data compiled from multiple sources, including the Extension Toxicology Network and the Food and Agriculture Organization.[5][6][7]

Pentachloronitrosobenzene: A Transient Intermediate

Direct measurements of the environmental half-life of pentachloronitrosobenzene are scarce in the literature, a testament to its reactive and short-lived nature. Its presence is typically noted as a transient intermediate in the degradation pathway of quintozene. The transformation of the nitro group of quintozene to the amine group of pentachloroaniline (PCA) proceeds through the nitroso intermediate.[8] Studies on the microbial and abiotic reduction of quintozene show the rapid appearance and subsequent disappearance of pentachloronitrosobenzene, indicating a very short half-life, likely on the order of hours to a few days under environmentally relevant conditions. The reactivity of the nitroso group makes it susceptible to further rapid reduction or other transformations.

Degradation Pathways: From Nitro to Amine

The primary degradation pathway for quintozene in the environment is the reduction of its nitro group. This process can be both biotic, mediated by soil and sediment microorganisms, and abiotic, driven by chemical reductants in the environment.

Biotic Degradation of Quintozene

Microorganisms play a crucial role in the breakdown of quintozene. Under anaerobic or reducing conditions, a variety of bacteria can utilize the nitro group as an electron acceptor, leading to its stepwise reduction.

Caption: Biotic degradation pathway of Quintozene.

Abiotic Degradation of Quintozene

Abiotic processes also contribute to the transformation of quintozene. In anoxic sediments rich in Fe(II), for example, quintozene can be abiotically reduced to pentachloroaniline.[6][9] This reaction also proceeds through the transient pentachloronitrosobenzene intermediate.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Limit of Detection for Pentachloronitrosobenzene (PCNB) Assays

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and sensitive detection of pentachloronitrosobenzene (PCNB) is of paramount importance. PCNB, a fungicide with...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and sensitive detection of pentachloronitrosobenzene (PCNB) is of paramount importance. PCNB, a fungicide with persistent environmental concerns, necessitates reliable analytical methods for its quantification at trace levels.[1][2][3] This guide provides an in-depth comparison of common analytical techniques for PCNB detection, with a focus on establishing and benchmarking the limit of detection (LOD). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Criticality of Limit of Detection (LOD) in PCNB Analysis

The limit of detection is a critical performance characteristic of any analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise.[4][5][6][7] For a compound like PCNB, which is subject to regulatory scrutiny and has potential health and environmental impacts, a low LOD is crucial for early detection and accurate risk assessment.[2][3][8] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for the validation of analytical procedures, including the determination of LOD.[9][10][11][12][13]

Comparative Analysis of PCNB Assay Methodologies

The selection of an appropriate analytical method for PCNB detection depends on various factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. Here, we compare three widely used techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Method Reported Limit of Detection (LOD) Principle Throughput Instrumentation Cost
HPLC-UV µg/mL to ng/mL range (inferred)[14][15]Separation based on polarity, detection via UV absorbance.MediumModerate
GC-MS ng/L to µg/L range (inferred for PCNB)[16][17]Separation based on volatility and polarity, detection by mass-to-charge ratio.MediumHigh
ELISA 7 ng/mL[1][18]Antigen-antibody binding with enzymatic signal amplification.HighLow
SERS with MIPs 5.0 ng/mL[19]Vibrational spectroscopy enhanced by plasmon resonance, with molecularly imprinted polymer for selectivity.Medium to HighModerate to High

Experimental Protocols for LOD Determination

The determination of the LOD must be approached with scientific rigor, following established validation guidelines to ensure the trustworthiness of the results.[9][11][20][21]

General Workflow for LOD Determination

The following diagram illustrates a generalized workflow for determining the LOD of an analytical method, applicable to HPLC, GC-MS, and ELISA.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Blank_Prep Prepare Blank Samples (Matrix without analyte) Blank_Analysis Analyze Multiple Blank Samples Blank_Prep->Blank_Analysis Spike_Prep Prepare Low-Level Spiked Samples (Near expected LOD) Spike_Analysis Analyze Multiple Spiked Samples Spike_Prep->Spike_Analysis SD_Blank Calculate Standard Deviation of Blank Responses (σ) Blank_Analysis->SD_Blank Slope Determine Slope of Calibration Curve (S) Spike_Analysis->Slope LOD_Calc Calculate LOD (LOD = 3.3 * σ / S) SD_Blank->LOD_Calc Slope->LOD_Calc ELISA_Workflow cluster_binding Binding & Competition cluster_detection Detection cluster_readout Readout Add_Sample Add PCNB Standard or Sample to Antibody-Coated Well Add_Conjugate Add PCNB-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate to Allow Competition Add_Conjugate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Color_Dev Incubate for Color Development Add_Substrate->Color_Dev Stop Add Stop Solution Color_Dev->Stop Read_Absorbance Measure Absorbance Stop->Read_Absorbance

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